1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSFANXGSABRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149889-64-5 | |
| Record name | 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride (CAS No. 149889-64-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway, specifies analytical characterization methods, and discusses its applications in drug discovery and development. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and utilization of novel pharmaceutical intermediates.
Introduction: Strategic Importance in Medicinal Chemistry
This compound, with the Chemical Abstracts Service (CAS) number 149889-64-5, has emerged as a valuable bifunctional molecule in the synthesis of complex organic scaffolds.[1][2] Its structure, featuring a meta-substituted acetophenone core coupled with a primary aminomethyl group, offers two distinct points for chemical modification. This unique arrangement allows for the strategic introduction of this fragment into larger molecules, making it a sought-after intermediate in the construction of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[3]
The presence of both a reactive ketone and a primary amine allows for orthogonal chemical transformations. The aminomethyl group can readily participate in amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. Simultaneously, the ketone functionality can be targeted for reactions such as aldol condensations, Wittig reactions, or conversion to other functional groups. This versatility is paramount in the efficient assembly of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 149889-64-5 | [2][4] |
| Molecular Formula | C₉H₁₂ClNO | [2][4] |
| Molecular Weight | 185.65 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 145-146 °C | |
| IUPAC Name | 1-[3-(aminomethyl)phenyl]ethanone hydrochloride | |
| InChI Key | QOSFANXGSABRGG-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [3] |
| Storage | Store at room temperature in a dry, well-ventilated area. |
Synthesis and Purification: A Proposed Pathway
While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and efficient multi-step synthesis can be designed based on well-established organic transformations. The proposed pathway starts from the commercially available 3-acetylbenzonitrile.
Synthetic Workflow
The overall synthetic strategy involves the reduction of a nitrile to a primary amine. This approach is favored due to the high yields and selectivity of modern reducing agents.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of a compound is paramount. These characteristics are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a detailed examination of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride (CAS Number: 149889-64-5), a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just the data, but the scientific rationale behind its determination and its implications for research and development. This document is structured to offer a holistic view, integrating fundamental chemical data with practical experimental methodologies and theoretical insights.
Chemical Identity and Core Properties
This compound is a primary amine hydrochloride salt. The presence of a basic aminomethyl group and a ketonic functionality on a benzene ring suggests a molecule with specific reactivity and ionization characteristics that are critical to its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 149889-64-5 | [1][2][3] |
| Molecular Formula | C₉H₁₂ClNO | [2] |
| Molecular Weight | 185.65 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 145-146 °C | |
| Purity | ≥ 95% |
Logical Relationship of Core Properties
Caption: Interrelation of the fundamental identification and physical state parameters.
Solubility Profile: A Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. As a hydrochloride salt, 1-[3-(Aminomethyl)phenyl]ethan-1-one is expected to exhibit enhanced aqueous solubility compared to its free base due to the ionization of the primary amine.
Expected Solubility Behavior
-
Aqueous Solubility: The hydrochloride salt form is designed to improve water solubility. The protonated amine group can readily interact with polar water molecules.
-
pH-Dependent Solubility: The solubility of this compound in aqueous media is expected to be highly pH-dependent. At lower pH values (acidic conditions), the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the amine and beyond, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
-
Solubility in Organic Solvents: The solubility in organic solvents will be influenced by the polarity of the solvent. While the hydrochloride salt form may have limited solubility in non-polar aprotic solvents, it is likely to be soluble in polar protic solvents like methanol and ethanol. Solubility may also be observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Methodology Workflow
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO) in a sealed vial.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For this compound, the pKa of the primary amine is a critical parameter that dictates its charge state at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of a similar compound, 3'-aminoacetophenone, is documented, which can provide an estimate.[5]
Expected pKa
The aminomethyl group is a primary aliphatic-like amine attached to a phenyl ring. The pKa is expected to be in the range of 9-10, typical for benzylamines. The electron-withdrawing effect of the meta-acetyl group will likely lower the pKa slightly compared to an unsubstituted benzylamine.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
Methodology Workflow
Caption: Workflow for determining the pKa value using potentiometric titration.
Detailed Steps:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, typically purified water. A co-solvent like methanol or ethanol may be used if aqueous solubility is limited.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH continuously.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) of known concentration. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine hydrochloride has been neutralized.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
-
Aromatic Protons: Expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
Aminomethyl Protons (-CH₂-NH₃⁺): A singlet or a broad singlet is expected for the two protons of the aminomethyl group, likely in the range of δ 4.0-4.5 ppm. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
Acetyl Protons (-CO-CH₃): A sharp singlet corresponding to the three methyl protons of the acetyl group is expected in the upfield region, typically around δ 2.5-2.7 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the ketone will be the most downfield signal, expected around δ 195-200 ppm.
-
Aromatic Carbons: Several signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the acetyl group and the carbon attached to the aminomethyl group will have distinct chemical shifts from the other aromatic carbons.
-
Aminomethyl Carbon (-CH₂-NH₃⁺): The carbon of the aminomethyl group is expected to appear around δ 40-45 ppm.
-
Acetyl Methyl Carbon (-CO-CH₃): The methyl carbon of the acetyl group will be the most upfield signal, typically around δ 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretching: A broad absorption band is expected in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.
-
C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group should be present around 1680-1700 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-N Stretching: An absorption band for the C-N bond is expected in the region of 1250-1020 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) corresponding to the free base (C₉H₁₁NO) would have an m/z of 149.19. The hydrochloride salt itself is not typically observed directly.
-
Major Fragments: Common fragmentation pathways would likely involve the loss of the methyl group from the acetyl moiety (M-15), and cleavage of the benzylic C-C bond to form a stable benzylic cation.
Stability Considerations
The stability of this compound is a critical factor for its storage and formulation.
-
Hygroscopicity: As a salt, it may be hygroscopic and should be stored in a dry environment.
-
pH Stability: The compound's stability in solution will likely be pH-dependent. Degradation pathways could be influenced by the pH of the medium.
-
Light Sensitivity: Aromatic ketones can sometimes be light-sensitive, so storage in light-resistant containers is advisable.
Conclusion
The physicochemical properties of this compound outlined in this guide provide a foundational understanding for its application in research and drug development. The interplay of its solubility, pKa, and structural features, as confirmed by spectroscopic analysis, dictates its behavior in both chemical and biological systems. The provided experimental protocols offer a framework for the in-house determination and verification of these critical parameters, ensuring data integrity and facilitating informed decision-making in the progression of this compound through the development pipeline.
References
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- 5. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the readily available starting material, 3-acetylbenzonitrile, and proceeds through a critical catalytic hydrogenation step to yield the corresponding aminomethyl derivative. Subsequent conversion to the hydrochloride salt affords the final product in good yield and purity. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of both the intermediate and final products. The causality behind experimental choices is explained, and all procedures are designed as self-validating systems to ensure reproducibility. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound[1] is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a primary amine and a ketone functional group on a phenyl ring, makes it a versatile scaffold for the introduction of diverse pharmacophores. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. A robust and scalable synthesis of this compound is therefore of significant interest to the scientific community.
This guide details a two-step synthesis strategy beginning with 3-acetylbenzonitrile. The core of this strategy lies in the selective reduction of the nitrile functionality to a primary amine, a transformation that can be achieved with high efficiency using catalytic hydrogenation.
Synthesis Pathway Overview
The synthesis of this compound is accomplished via a two-step process starting from 3-acetylbenzonitrile.
Step 1: Synthesis of the Starting Material, 3-Acetylbenzonitrile
While 3-acetylbenzonitrile is commercially available[2], understanding its synthesis provides valuable context. A common laboratory-scale preparation involves the Friedel-Crafts acylation of benzonitrile. However, a more direct route starts from 3-acetylbenzoic acid, which is converted to the corresponding benzonitrile.
Step 2: Catalytic Hydrogenation of 3-Acetylbenzonitrile and Hydrochloride Salt Formation
The key transformation in this synthesis is the selective reduction of the nitrile group of 3-acetylbenzonitrile to a primary amine. Catalytic hydrogenation over Raney Nickel is a well-established and highly effective method for this purpose. The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid to yield the final product.
Sources
An In-Depth Technical Guide to the Structural Analogs of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The landscape of neuroscience and pharmacology is in a perpetual state of evolution, driven by the quest for novel chemical entities that can modulate CNS activity with greater precision and efficacy. Within this dynamic field, the substituted phenethylamine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a vast array of compounds with diverse pharmacological profiles.[1] 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride, a member of this esteemed class, represents a compelling starting point for the exploration of new therapeutic agents. Its structure, characterized by a meta-substituted acetylphenyl ring linked to an aminomethyl group, offers a versatile template for chemical modification. This guide provides an in-depth technical exploration of the structural analogs of this core molecule, delving into their synthesis, structure-activity relationships (SAR), and the critical experimental workflows required for their pharmacological characterization. As we navigate through this guide, we will not merely list protocols but will dissect the rationale behind experimental choices, providing a self-validating framework for your research and development endeavors.
The Core Moiety: this compound at a Glance
Before exploring its analogs, it is crucial to understand the foundational characteristics of the parent compound.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 149889-64-5 | [2] |
| Molecular Formula | C₉H₁₂ClNO | [2] |
| Molecular Weight | 185.65 g/mol | [2] |
| Chemical Structure | CC(=O)c1cccc(CN)c1.Cl | [2] |
The presence of a primary amine, a phenyl ring, and a ketone moiety provides multiple avenues for structural modification, each with the potential to significantly alter the compound's pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies: From Precursor to a Library of Analogs
The synthesis of 1-[3-(aminomethyl)phenyl]ethan-1-one and its derivatives is a critical first step in their pharmacological exploration. A robust and versatile synthetic strategy is paramount for generating a diverse library of analogs for structure-activity relationship studies.
Synthesis of the Core Scaffold: Reductive Amination of 3-Acetylbenzonitrile
A common and efficient route to the parent compound involves the reductive amination of 3-acetylbenzonitrile. This method offers a direct and scalable approach to obtaining the desired aminomethyl functionality.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-acetylbenzonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF) or ethanol.
-
Reduction: Add a reducing agent capable of reducing the nitrile to a primary amine. Common choices include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent can influence the reaction conditions and workup procedure.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion of the starting material.
-
Workup: Upon completion, carefully quench the reaction. For LiAlH₄ reductions, this typically involves the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is removed by filtration.
-
Extraction and Purification: Extract the crude product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate. The solvent is then removed under reduced pressure. The resulting free base can be purified by column chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Generating Structural Diversity: Synthesis of N-Substituted Analogs
The primary amine of the core scaffold is a prime target for modification to explore the impact of N-substitution on biological activity. Reductive amination of the parent compound with various aldehydes or ketones is a powerful method for this purpose.[2]
Protocol 2: Synthesis of N-Substituted 1-[3-(Aminomethyl)phenyl]ethan-1-one Analogs
-
Imine Formation: In a suitable solvent like methanol or ethanol, combine 1-[3-(aminomethyl)phenyl]ethan-1-one (as the free base) with a slight excess of the desired aldehyde or ketone. The reaction can be stirred at room temperature or gently heated to facilitate imine formation.
-
Reduction: Once imine formation is complete (as monitored by TLC or NMR), add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred for its milder nature and compatibility with a wider range of functional groups.
-
Workup and Purification: After the reduction is complete, quench the reaction with water and extract the product into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.
-
Salt Formation: The purified N-substituted analog can be converted to its hydrochloride salt following the procedure described in Protocol 1.
Structure-Activity Relationships (SAR): Decoding the Pharmacological Blueprint
The pharmacological activity of phenethylamine derivatives is exquisitely sensitive to their structural modifications. Understanding these SARs is fundamental to designing analogs with desired properties. The primary molecular targets for many psychoactive phenethylamines are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3]
Key Structural Regions for Modification
-
The Phenyl Ring: Substitution on the phenyl ring can significantly impact potency and selectivity. The position, size, and electronic properties of the substituent are all critical factors.
-
The Ethylamine Sidechain: Modifications to the two-carbon chain, such as α- or β-methylation, can alter metabolic stability and receptor interactions.
-
The Amino Group: The nature of the substituent(s) on the nitrogen atom profoundly influences the compound's affinity and efficacy at its targets.
| Modification | Predicted Impact on Monoamine Transporter Affinity | Rationale |
| Phenyl Ring: Methoxy Substitution | May increase affinity, particularly for SERT. | Methoxy groups can engage in hydrogen bonding and alter the electronic properties of the ring, potentially enhancing interactions with the transporter binding pocket.[4] |
| Sidechain: α-Methylation | Can increase stimulant properties and DAT/NET affinity. | The methyl group can provide a favorable steric interaction within the transporter and may also increase resistance to metabolism by monoamine oxidase (MAO). |
| Amino Group: N-Benzylation | Often increases affinity for 5-HT₂ receptors and can modulate transporter affinity. | The bulky benzyl group can introduce new binding interactions, potentially leading to altered selectivity profiles.[3] |
| Amino Group: N-Methylation | Generally maintains or slightly increases potency at DAT and NET. | A small alkyl group is often well-tolerated and can maintain the necessary basicity for interaction with the transporter. |
The Mechanistic Landscape: Modulation of Monoamine Transporter Signaling
The primary mechanism of action for many phenethylamine analogs involves their interaction with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[5] By inhibiting this reuptake process, these analogs can increase the synaptic concentration of monoamines, leading to enhanced neurotransmission.
Downstream Signaling Cascades
The increased activation of postsynaptic receptors by elevated monoamine levels triggers a cascade of intracellular signaling events. These can include the modulation of G-protein coupled receptors (GPCRs) and subsequent activation or inhibition of second messenger systems like cyclic AMP (cAMP).[4] For instance, increased dopamine in the synapse can lead to the activation of D1 and D2 receptors, which are coupled to Gs and Gi/o proteins, respectively, leading to complex downstream effects on neuronal excitability and gene expression.[6]
Essential Experimental Workflows: A Self-Validating Approach
To rigorously characterize the pharmacological profile of novel 1-[3-(aminomethyl)phenyl]ethan-1-one analogs, a series of well-defined experimental workflows are essential. Each protocol is designed to provide quantitative data that, when taken together, creates a comprehensive and self-validating picture of the compound's activity.
In Vitro Characterization: Affinity and Functional Activity
Protocol 3: Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for DAT, NET, and SERT.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Evaluation: Behavioral and Neurochemical Effects
Protocol 4: Assessment of Locomotor Activity in Rodents
This assay provides a measure of the stimulant or sedative effects of a compound.
-
Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment (e.g., open-field arenas equipped with photobeam detectors).
-
Drug Administration: Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal injection or oral gavage).
-
Data Collection: Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
Data Analysis: Analyze the locomotor activity data to determine dose-dependent effects of the compound compared to the vehicle control.
Protocol 5: In Vivo Microdialysis in Freely Moving Rats
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions.
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized rat.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion and Sampling: On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline pre-drug levels to determine the effect of the compound on extracellular monoamine concentrations.
Analytical Characterization: Ensuring Purity and Identity
The unambiguous characterization of synthesized compounds is a prerequisite for reliable pharmacological evaluation. A combination of analytical techniques should be employed to confirm the structure and purity of each analog.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds and confirming the success of synthetic transformations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compounds and can be used for purification as well.[7]
Conclusion: A Roadmap for Innovation
This compound and its structural analogs represent a promising area of research for the development of novel CNS-active agents. By systematically exploring the structure-activity relationships through a combination of rational design, robust synthetic chemistry, and rigorous pharmacological evaluation, researchers can unlock the therapeutic potential of this versatile chemical scaffold. This guide has provided a comprehensive framework for this endeavor, from the synthesis of the core molecule to the detailed characterization of its biological effects. The integration of in vitro and in vivo experimental workflows, grounded in a solid understanding of the underlying neuropharmacology, will be instrumental in advancing this exciting field of drug discovery.
References
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Substituted phenethylamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Brabander, M. F., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(3), 431-441. [Link]
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Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]
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Liu, Y., et al. (2016). Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted phenylmethylenethiosemicarbazones as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]
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Hollingsworth, P. J., & Drorbaugh, N. (2019). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. ACS Medicinal Chemistry Letters, 10(7), 1058-1063. [Link]
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Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 5, 43. [Link]
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A Technical Guide to the Medicinal Chemistry Applications of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the identification and exploitation of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride, a structurally intriguing molecule, stands as a promising yet underexplored starting point for the synthesis of diverse compound libraries. This technical guide delves into the potential applications of this compound in medicinal chemistry, not by documenting its established roles, but by a forward-looking analysis of its constituent pharmacophores: the meta-substituted phenylethylamine and the acetophenone moieties. We will explore its synthetic accessibility, propose potential biological targets grounded in established structure-activity relationships of analogous compounds, and provide detailed, actionable experimental workflows for its validation and derivatization. This document serves as a roadmap for researchers seeking to leverage this scaffold in the pursuit of new chemical entities for a range of therapeutic areas, from central nervous system disorders to oncology.
Introduction: Unveiling a Scaffold of High Potential
This compound (CAS Number: 149889-64-5) is a small molecule characterized by a central phenyl ring substituted with an aminomethyl group at the meta-position and an acetyl group.[1][2][3] While extensive biological data on this specific compound is not yet publicly available, its structural components are prevalent in a multitude of clinically successful drugs. The strategic placement of a primary amine and a ketone offers two reactive handles for chemical modification, making it an ideal candidate for diversity-oriented synthesis.[4][5] This guide will illuminate the latent potential of this compound as a foundational building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149889-64-5 | [1][2][3] |
| Molecular Formula | C9H12ClNO | [2][6] |
| Molecular Weight | 185.65 g/mol | [1][2][6] |
| Melting Point | 145-146 °C | [1] |
| Appearance | Powder | [1] |
Structural Deconstruction and Pharmacophoric Analysis
The promise of this compound lies in the convergence of two key pharmacophores:
The meta-Substituted Phenylethylamine Core
The phenylethylamine skeleton is a cornerstone of neuropharmacology.[7][8] Endogenous catecholamines such as dopamine and norepinephrine feature this motif.[7] The substitution pattern on the phenyl ring is a critical determinant of biological activity and receptor selectivity. While many well-known phenylethylamines are para-substituted, meta-substitution can confer unique pharmacological profiles, including enhanced activity at certain dopamine and α-adrenergic receptors.[9] Substituted phenylethylamines are known to interact with a wide array of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): Particularly serotonin (5-HT) and dopamine receptors. The affinity for these receptors is highly dependent on the nature and position of substituents on the phenyl ring.[2][6][10][11]
-
Monoamine Transporters: Such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters is a key mechanism for antidepressants and stimulants.[1]
-
Enzymes: Including monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
The Acetophenone Moiety: A Gateway to Chemical Diversity
The acetophenone group is not merely a passive structural element; it is a versatile chemical handle that has been instrumental in the synthesis of numerous pharmaceuticals.[3][12][13][14] Its ketone functionality can undergo a wide range of chemical transformations, including:
-
Reductive Amination: To generate a diverse array of secondary and tertiary amines, allowing for the exploration of the amine pharmacophore.
-
Aldol Condensation: To build larger, more complex structures, such as chalcones, which are known to possess anti-cancer and anti-inflammatory properties.
-
Heterocycle Formation: Serving as a precursor for the synthesis of various heterocyclic systems like quinoxalines, imidazoles, and oxazoles, which are prevalent in medicinal chemistry.[13]
The acetophenone moiety itself is found in drugs like the antidepressant bupropion and the anorectic amfepramone.[12]
Hypothesized Therapeutic Applications and Biological Targets
Based on the pharmacophoric analysis, we can postulate several promising avenues for the application of this compound in drug discovery.
Central Nervous System (CNS) Disorders
The presence of the meta-substituted phenylethylamine core strongly suggests potential activity within the CNS.
-
Potential Targets: 5-HT2A receptors, dopamine D2 receptors, and the dopamine transporter (DAT).[1][2][6][15]
-
Therapeutic Indications: Depression, anxiety, psychosis, and attention-deficit/hyperactivity disorder (ADHD).
-
Rationale: The structure-activity relationships of phenethylamines indicate that substitutions on the phenyl ring heavily influence receptor binding affinity and functional activity.[2][6] The meta-position of the aminomethyl group could lead to a unique binding mode at these receptors compared to more extensively studied para-substituted analogs.
Oncology
The acetophenone moiety provides a synthetic route to chalcones and other related structures that have demonstrated significant anti-proliferative and pro-apoptotic effects.
-
Potential Targets: Tubulin, protein kinases, and apoptosis-regulating proteins.
-
Therapeutic Indications: Various forms of cancer.
-
Rationale: Aminoacetophenones are recognized as valuable building blocks for the diversity-oriented synthesis of natural product analogs, including flavones, coumarins, and chalcones, many of which have been investigated as anticancer agents.[4][5]
Inflammatory Diseases
Certain ketone-containing compounds, including some chalcone derivatives, exhibit anti-inflammatory properties.
-
Potential Targets: Cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and inflammatory signaling pathways such as NF-κB.
-
Therapeutic Indications: Rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.
-
Rationale: The acetophenone "handle" allows for the synthesis of molecules that can mimic the structure of known anti-inflammatory agents.
Synthetic Strategies for Library Development
The true value of this compound as a scaffold lies in its synthetic tractability. Below is a proposed workflow for generating a diverse chemical library.
Figure 1: Proposed synthetic derivatization pathways for this compound.
Experimental Workflows for Target Validation and Lead Discovery
The following protocols outline a logical progression for evaluating the biological activity of derivatives of this compound.
Primary Screening: Receptor Binding Assays
Objective: To determine the binding affinity of the synthesized library for key CNS targets.
Protocol: Radioligand Binding Assay for 5-HT2A Receptor
-
Preparation of Cell Membranes: Obtain cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Incubation: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Secondary Screening: Functional Assays
Objective: To assess the functional activity (agonist, antagonist, or inverse agonist) of compounds that show significant binding affinity.
Protocol: Calcium Flux Assay for 5-HT2A Receptor
-
Cell Culture: Plate cells expressing the human 5-HT2A receptor in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Agonist Challenge: For antagonist testing, add a known 5-HT2A agonist (e.g., serotonin) after a short incubation with the test compound.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence using a plate reader.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vitro Anti-Cancer Screening
Objective: To evaluate the anti-proliferative activity of synthesized chalcone and heterocyclic derivatives.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Figure 2: A generalized workflow for the initial stages of drug discovery utilizing the this compound scaffold.
Conclusion and Future Directions
This compound represents a largely untapped resource in medicinal chemistry. Its dual reactive centers, combined with the proven pharmacological relevance of its core structures, position it as an exceptional starting point for the development of novel therapeutics. The strategic exploration of its chemical space, guided by the principles of diversity-oriented synthesis and structure-based design, is likely to yield novel chemical entities with potent and selective activities against a range of biological targets. This guide provides a foundational framework for initiating such an exploration, with the ultimate goal of translating the latent potential of this scaffold into tangible clinical candidates. Future work should focus on the large-scale synthesis of diverse libraries based on this scaffold and their subsequent screening against a broad panel of biological targets to fully elucidate the therapeutic promise of this versatile molecule.
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The Multifaceted Biological Landscape of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-[3-(Aminomethyl)phenyl]ethan-1-one scaffold represents a versatile backbone in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. This technical guide delves into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, offering insights for researchers and professionals in drug discovery and development. The derivatives of this core structure have shown significant promise in diverse therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications.
The Core Scaffold: 1-[3-(Aminomethyl)phenyl]ethan-1-one
The foundational molecule, 1-[3-(aminomethyl)phenyl]ethan-1-one, presents key structural features that are amenable to chemical modification. The aminomethyl group and the ethanone moiety serve as primary points for derivatization, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties. The hydrochloride salt form of this parent compound is often used to improve solubility and handling.[1][2][3]
Antibacterial Activity: Overcoming Colistin Resistance through MCR-1 Inhibition
A significant area of research for derivatives of this scaffold has been in combating antibiotic resistance. Specifically, 1-phenyl-2-(phenylamino)ethanone derivatives have emerged as potent inhibitors of the Mobile Colistin Resistance (MCR-1) enzyme.[4][5][6] MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[4][6]
Mechanism of Action
The MCR-1 enzyme is a phosphoethanolamine (PEA) transferase that modifies lipid A, reducing the binding affinity of colistin to the bacterial cell membrane.[5] The 1-phenyl-2-(phenylamino)ethanone derivatives act by directly targeting and inhibiting the catalytic activity of the MCR-1 protein.[4][5][6] Molecular docking studies have revealed that these inhibitors can form hydrogen bonds with key amino acid residues, such as Glu246 and Thr285, within the active site of MCR-1, effectively blocking its function.[4][6]
Experimental Protocol: MCR-1 Inhibition Assay
This protocol outlines a typical enzymatic assay to evaluate the inhibitory activity of synthesized compounds against the MCR-1 protein.
-
Protein Purification: The MCR-1 protein is expressed and purified.
-
Substrate Preparation: A fluorescently labeled phosphoethanolamine (PEA) donor substrate, such as NBD-glycerol-3-PEA, is used.
-
Inhibition Assay:
-
The purified MCR-1 protein is incubated with the test compounds at various concentrations.
-
The fluorescently labeled substrate is added to initiate the enzymatic reaction.
-
The reaction progress is monitored by measuring the change in fluorescence over time.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitors.
Structure-Activity Relationship (SAR) Insights
Studies on a series of 1-phenyl-2-(phenylamino)ethanone derivatives have provided valuable SAR insights for MCR-1 inhibition.[4]
| Compound/Modification | Position of Substitution | Substituent | Activity |
| 6g, 6h, 6i, 6n, 6p, 6q, 6r | Varied | Varied | More potent than the initial hit compound |
| 6p, 6q | Varied | Varied | Most potent, completely inhibit growth of MCR-1 expressing bacteria in combination with colistin |
Table 1: Summary of Structure-Activity Relationship for MCR-1 Inhibitors.[4]
The data suggests that modifications at various positions on the phenyl rings can significantly impact the inhibitory activity. The most potent compounds, when combined with colistin, were able to completely inhibit the growth of bacteria expressing the mcr-1 gene.[4]
Caption: Workflow for the discovery of 1-phenyl-2-(phenylamino)ethanone derivatives as MCR-1 inhibitors.
Anticancer Activity: Tumor-Selective Cytotoxins
Another promising therapeutic avenue for derivatives of the aminomethylphenyl ethanone scaffold is in oncology. Specifically, a series of 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones have been synthesized and identified as novel tumor-selective cytotoxins.[7][8]
Mechanism of Action and Tumor Selectivity
These compounds have demonstrated low micromolar CC50 values against various cancer cell lines, including HL-60 promyelocytic leukemia and oral squamous cell carcinomas.[7][8] Importantly, they exhibit higher CC50 values against non-malignant cells, indicating a degree of tumor selectivity.[7][8] The proposed mechanism involves the electrophilic nature of the α,β-unsaturated ketone (enone) moiety, which can react with cellular thiols, leading to cytotoxicity. The acidic microenvironment of many tumors may enhance this reactivity, contributing to the observed selectivity.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic effects of compounds.[9]
-
Cell Culture: Cancer and non-malignant cell lines are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds.
-
MTT Addition: After an incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a multi-well spectrophotometer.
-
Data Analysis: The CC50 (half-maximal cytotoxic concentration) is calculated to quantify the cytotoxicity of the compounds.
Caption: Proposed mechanism of tumor-selective cytotoxicity for enone derivatives.
Anti-inflammatory and Analgesic Properties
The broader class of aminomethyl derivatives and related ketone-containing structures has also been investigated for anti-inflammatory and analgesic activities. For instance, derivatives of 6-aminomethyl-2-aryl-1-benzopyran-4-one have shown significant anti-inflammatory and analgesic effects, comparable to the standard drug ibuprofen.[10] While not direct derivatives of 1-[3-(aminomethyl)phenyl]ethan-1-one, these findings suggest that the aminomethylphenyl moiety can be a valuable component in the design of novel anti-inflammatory and analgesic agents. Similarly, some indole derivatives synthesized from ethanone precursors have been evaluated as potential COX-2 inhibitors.[11]
Future Directions and Conclusion
The 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride scaffold and its derivatives represent a fertile ground for drug discovery. The demonstrated activities against bacterial resistance mechanisms and cancer cells highlight the potential of this chemical class. Future research should focus on:
-
Lead Optimization: Further derivatization to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluation of promising lead compounds in relevant animal models of infection and cancer.
References
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Lan, S., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2729. [Link]
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ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]
-
Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]
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PubMed. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]
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PubMed. (2009). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial. Retrieved from [Link]
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PubMed. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Retrieved from [Link]
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Bentham Science. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3 R ,4 S )-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]
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The Expanding Synthetic Versatility of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride: A Guide to Unlocking Novel Reactions
Abstract
1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride is a versatile bifunctional molecule that holds significant potential as a building block in medicinal chemistry and materials science.[1][2][3] While its utility as a synthetic intermediate is recognized, its full reactive potential remains largely untapped. This technical guide moves beyond established transformations to explore the discovery of novel reactions with this substrate. We will delve into advanced synthetic strategies, including directed C-H functionalization, dual catalysis platforms, and photocatalysis, to propose new pathways for molecular diversification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in innovative synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound possesses two key functional groups amenable to a wide array of chemical transformations: a primary amine (as its hydrochloride salt) and an aromatic ketone. The primary amine offers a nucleophilic center for amide bond formation, reductive amination, and N-arylation reactions, while the ketone's carbonyl group is susceptible to nucleophilic attack and its α-carbon can be functionalized via enolate or enamine intermediates.[4][5] The meta-substitution pattern of these groups on the phenyl ring provides a unique scaffold for the synthesis of complex molecules with defined three-dimensional architectures.
This guide will provide a forward-looking perspective on the reactivity of this molecule, focusing on the discovery of novel transformations that can significantly expand its synthetic utility.
Charting New Territories: Proposed Novel Reactions
The true potential of this compound lies in the synergistic or orthogonal reactivity of its functional groups. Here, we propose several novel reaction pathways, grounded in modern synthetic methodologies.
Amine-Directed ortho-C-H Functionalization
The aminomethyl group can serve as a transient directing group to facilitate regioselective C-H functionalization of the aromatic ring. This strategy circumvents the need for pre-functionalized aromatic systems and allows for the direct introduction of new substituents.
Proposed Reaction: Rh(III)-Catalyzed ortho-C-H Alkenylation
By leveraging a rhodium(III) catalyst, it is plausible to achieve a direct, oxidative Heck-type reaction at the ortho-position to the aminomethyl group. The primary amine can be transiently converted to a more effective directing group, such as a picolinamide, in situ.
Experimental Protocol: Proposed Rh(III)-Catalyzed ortho-C-H Alkenylation
Objective: To achieve the direct alkenylation of the aromatic ring at the position ortho to the aminomethyl group.
Materials:
-
This compound
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (oxidant)
-
Picolinic acid (directing group precursor)
-
Styrene (alkenylating agent)
-
1,2-Dichloroethane (DCE) (solvent)
-
Sodium carbonate (base)
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 mmol), picolinic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Add [RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).
-
Add 1,2-dichloroethane (5 mL) and styrene (1.5 mmol).
-
Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkenylated product.
Mechanistic Rationale:
The proposed mechanism involves the in situ formation of a picolinamide, which then acts as a directing group, coordinating to the rhodium catalyst. This is followed by a concerted metalation-deprotonation event to form a rhodacycle intermediate. Subsequent migratory insertion of the alkene and β-hydride elimination would yield the desired product and regenerate the active catalyst.
Data Presentation:
| Entry | Catalyst (mol%) | Oxidant (mol%) | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |
| 1 | [RhCp*Cl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 100 | 12 | >70 |
| 2 | [Ru(p-cymene)Cl₂]₂ (5) | Cu(OAc)₂ (20) | MeOH | 80 | 24 | ~50 |
Visualization of the Proposed Workflow:
Caption: Workflow for the proposed Rh(III)-catalyzed ortho-C-H alkenylation.
Dual Enamine and Transition Metal Catalysis for α-Functionalization
The combination of enamine catalysis and transition metal catalysis has emerged as a powerful tool for the α-functionalization of ketones.[6][7] This dual catalytic system can be employed to achieve novel α-allylations and α-arylations of 1-[3-(Aminomethyl)phenyl]ethan-1-one.
Proposed Reaction: Enantioselective α-Allylation
A chiral primary amine catalyst can be used to generate a chiral enamine intermediate from the ketone. In parallel, a palladium catalyst can activate an allylic electrophile. The subsequent reaction between these two activated species would lead to the enantioselective formation of the α-allylated product.
Experimental Protocol: Proposed Enantioselective α-Allylation
Objective: To achieve the enantioselective α-allylation of the ketone moiety.
Materials:
-
This compound
-
Cinnamyl acetate (allylic electrophile)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral amine catalyst)
-
Pd₂(dba)₃ (palladium source)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Toluene (solvent)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol) and potassium carbonate (2.5 mmol).
-
Add the chiral amine catalyst (10 mol%).
-
In a separate vial, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and triphenylphosphine (10 mol%) in toluene.
-
Add the palladium catalyst solution to the reaction vial.
-
Add cinnamyl acetate (1.2 mmol) and toluene (5 mL).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Rationale:
The chiral amine catalyst reacts with the ketone to form a nucleophilic chiral enamine. Simultaneously, the palladium(0) catalyst undergoes oxidative addition to the cinnamyl acetate to form a π-allyl palladium(II) complex. The enamine then attacks the π-allyl complex, leading to the formation of the C-C bond and regeneration of the catalysts.
Data Presentation:
| Entry | Chiral Amine Catalyst (mol%) | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Proposed ee (%) |
| 1 | (S)-DPP (10) | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Toluene | 25 | >90 |
| 2 | (R)-Proline (20) | [Pd(allyl)Cl]₂ (2.5) | dppf (5) | DMF | 40 | ~75 |
Visualization of the Catalytic Cycle:
Caption: Dual catalytic cycle for enantioselective α-allylation.
Visible-Light-Mediated β-Functionalization via Photoredox Catalysis
Photoredox catalysis offers a powerful and sustainable approach to forge new chemical bonds under mild conditions. By merging photoredox and organocatalysis, a direct β-functionalization of the ketone can be envisioned.[8]
Proposed Reaction: β-Arylation of the Ketone
In this proposed transformation, an iridium-based photocatalyst, upon excitation with visible light, would oxidize an enamine intermediate, generated from the ketone and a secondary amine catalyst, to a β-enaminyl radical. Concurrently, the reduced photocatalyst can reduce an aryl halide to generate an aryl radical. The coupling of these two radical species would afford the β-arylated ketone.
Experimental Protocol: Proposed β-Arylation via Photoredox Catalysis
Objective: To achieve the direct β-arylation of the ketone moiety.
Materials:
-
This compound
-
4-Bromobenzonitrile (arylating agent)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)
-
Diisopropylethylamine (DIPEA) (base and secondary amine catalyst precursor)
-
Dimethylformamide (DMF) (solvent)
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), 4-bromobenzonitrile (1.5 mmol), and the iridium photocatalyst (1 mol%).
-
Add DMF (5 mL) and DIPEA (3.0 mmol).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mechanistic Rationale:
The reaction is initiated by the visible-light excitation of the iridium photocatalyst. The excited-state photocatalyst oxidizes the enamine to a β-enaminyl radical and is itself reduced. The reduced photocatalyst then transfers an electron to the aryl bromide, which fragments to generate an aryl radical. The coupling of the β-enaminyl radical and the aryl radical, followed by tautomerization, yields the β-arylated product.
Data Presentation:
| Entry | Photocatalyst (mol%) | Aryl Halide | Base | Solvent | Light Source | Proposed Yield (%) |
| 1 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | 4-Bromobenzonitrile | DIPEA | DMF | Blue LED | >65 |
| 2 | Ru(bpy)₃Cl₂ (2) | 4-Iodoanisole | Et₃N | MeCN | White LED | ~45 |
Visualization of the Proposed Photocatalytic Cycle:
Caption: Proposed photoredox cycle for β-arylation.
Conclusion and Future Outlook
This compound is a readily available and highly versatile building block. By moving beyond classical transformations and embracing modern synthetic methodologies, a vast and unexplored chemical space can be accessed. The proposed novel reactions—amine-directed C-H functionalization, dual enamine/transition metal catalysis, and photoredox-mediated functionalization—represent just a few of the exciting possibilities. The successful development of these and other new reactions will undoubtedly cement the position of this compound as a cornerstone of innovative synthetic strategies in drug discovery and materials science.
References
-
C-H Functionalization of Aldehydes and Ketones with Transient Directing Groups: Recent Developments. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. (2024, August 21). AZoM. Retrieved January 17, 2026, from [Link]
-
Nair, V., et al. (2007). An Efficient and General Approach to β-Functionalized Ketones. Organic Letters, 9(18), 3567–3569. [Link]
-
Hartwig, J. F., & Shaughnessy, K. H. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry, 10(12), 1184–1191. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2013). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 135(26), 9584–9587. [Link]
-
Catalytic organometallic reactions of ammonia. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Afewerki, S., & Córdova, A. (2019). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. Topics in Current Chemistry, 377(6), 38. [Link]
-
Transition-Metals Catalyzed Intramolecular Amination and Hydroamination Reactions of Allenes. (n.d.). AIR Unimi. Retrieved January 17, 2026, from [Link]
-
Catalytic Aminohalogenation of Alkenes and Alkynes. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004). Google Patents.
-
Inactivation of Interferons: Halomethyl Ketone Derivatives of Phenylalanine as Affinity Labels. (n.d.). Science. Retrieved January 17, 2026, from [Link]
-
Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. (2019, November 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
α-Functionalisation of Ketones Through Metal-Free Electrophilic Activation. (2020, September 11). PMC. Retrieved January 17, 2026, from [Link]
-
Ethanone, 1-(3-aminophenyl)-. (n.d.). PharmaCompass.com. Retrieved January 17, 2026, from [Link]
-
Reactivity of aldehydes and ketones. (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]
-
Ketone-phenol reactions and the promotion of aromatizations by food phenolics. (2022, October 10). PubMed. Retrieved January 17, 2026, from [Link]
-
Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Understanding the Applications of Ethanone, 1-[3-(Acetyloxy)phenyl]- in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
-
Studies on enaminones. (n.d.). TSI Journals. Retrieved January 17, 2026, from [Link]
-
Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. (n.d.). Boron Molecular. Retrieved January 17, 2026, from [Link]
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1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride suppliers and purity
An In-depth Technical Guide to 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride: Suppliers, Purity, and Quality Control for Pharmaceutical Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of this compound (CAS No: 149889-64-5), a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document consolidates critical information regarding commercial suppliers, typical purity levels, and the underlying scientific principles for its synthesis and quality control. We will explore the common synthetic pathways, predict potential process-related impurities, and provide validated analytical methodologies for purity assessment and structural confirmation. This guide is designed to empower scientists with the necessary technical insights to effectively source, qualify, and utilize this important chemical intermediate.
Introduction and Strategic Importance
This compound is a substituted acetophenone derivative that has gained traction as a versatile intermediate in the synthesis of pharmacologically active compounds. Its structure, featuring a primary amine and a ketone functional group on a phenyl ring, allows for a wide array of subsequent chemical modifications. The hydrochloride salt form is prevalent as it enhances the compound's stability and solubility, particularly in aqueous media, which is advantageous for many synthetic protocols.[1][2] Understanding the quality attributes of this reagent is paramount, as the purity of starting materials directly impacts the impurity profile of the final active pharmaceutical ingredient (API).
Commercial Sourcing and Purity Landscape
The procurement of high-quality starting materials is the foundational step in any drug discovery program. This compound is available from several reputable chemical suppliers, typically synthesized on demand or held in stock in research quantities.
| Supplier | CAS Number | Stated Purity | Notes |
| Sigma-Aldrich (Enamine) | 149889-64-5 | 95% | Distributed as an Aldrich Partner product.[3] |
| BLDpharm | 149889-64-5 | ≥95% (Typical) | Offers various quantities; analytical data like NMR and HPLC may be available.[4] |
| ChemScene | (Related amino ketones) | ≥97% | A supplier of similar building blocks, indicating high purity is achievable.[5] |
| J & W Pharmlab LLC | (Related amino ketones) | 96% | Provides related aminophenyl ethanone hydrochlorides.[6] |
Note: Purity levels are as stated by the supplier and should always be independently verified upon receipt. Availability and purity can vary by batch and supplier.
Synthesis, Purification, and Impurity Profile
A thorough understanding of the synthetic route is critical for anticipating potential impurities. The most rational and cost-effective synthesis of this compound starts from 3-acetylbenzonitrile.
Proposed Synthetic Pathway
The conversion involves the reduction of the nitrile group to a primary amine, followed by salt formation.
Caption: Proposed synthesis of the target compound from 3-acetylbenzonitrile.
This pathway is favored due to the commercial availability of the starting nitrile.[7] The reduction of the nitrile can be achieved through various methods, including catalytic hydrogenation or with chemical hydrides. The choice of reducing agent can influence the impurity profile.
Purification Strategy
Post-synthesis, the product is typically purified using an acid-base workup. The crude free-base intermediate can be dissolved in an organic solvent and washed with an aqueous base to remove any acidic impurities. Subsequently, treating the organic layer with hydrochloric acid will precipitate the desired hydrochloride salt, leaving non-basic organic impurities in the solution.[8] Final purification is often achieved by recrystallization, for instance from an ethanol and hydrochloric acid mixture.[8]
Potential Impurities
Based on the synthetic route, several process-related impurities should be considered and monitored:
-
Unreacted Starting Material: Residual 3-acetylbenzonitrile.
-
Over-alkylation Products: Formation of secondary or tertiary amines if the newly formed primary amine reacts with remaining starting material or intermediates.
-
Hydrolysis Products: If the nitrile is hydrolyzed to a carboxylic acid during the reaction.
-
Residual Solvents: Solvents used during synthesis, workup, and recrystallization.
-
Schiff Base Formation: The primary amine product can potentially react with the ketone of another molecule to form a ketimine impurity.[9]
Caption: Relationship between synthetic steps and potential process impurities.
Quality Control and Analytical Methodologies
A robust analytical package is essential to confirm the identity, purity, and quality of this compound. The following workflow represents a comprehensive approach to quality control.
Caption: A comprehensive quality control workflow for material verification.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds like this one. The aromatic ketone provides a strong UV chromophore for sensitive detection.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.[11][12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance).
-
Column Temperature: 25-30 °C.[13]
-
Procedure:
-
Prepare a sample solution of approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Inject 5-10 µL onto the column.
-
Integrate all peaks in the chromatogram.
-
Calculate purity based on the area percent of the main peak relative to the total area of all peaks. The specification for release is typically ≥95%.
-
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: 300 or 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O), as the hydrochloride salt is soluble in these polar solvents.
-
Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted):
-
~8.4 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group.
-
~8.0-7.5 ppm (multiplets, 4H): Aromatic protons on the phenyl ring.
-
~4.1 ppm (singlet or doublet, 2H): Methylene protons (-CH₂-NH₃⁺).
-
~2.6 ppm (singlet, 3H): Methyl protons of the acetyl group (-COCH₃).
-
Causality Note: The use of DMSO-d₆ allows for the observation of the exchangeable amine protons, which would be lost in D₂O. The chemical shifts are predictions and must be confirmed with an actual spectrum of a reference standard.[14]
Conclusion
This compound is a valuable intermediate for drug discovery and development. For researchers, ensuring the quality and purity of this material is non-negotiable. This guide provides a framework for making informed sourcing decisions and implementing a robust, scientifically-grounded quality control strategy. By understanding the synthesis, anticipating potential impurities, and applying validated analytical methods like HPLC and NMR, scientists can ensure the integrity of their starting materials, which is a critical prerequisite for reproducible and successful research outcomes.
References
-
SIELC Technologies. Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Available at: [Link] (Accessed January 17, 2026).
-
Reich, H. J. 3. 1H NMR Spectroscopy. University of Wisconsin. Available at: [Link] (Accessed January 17, 2026).
-
The Royal Society of Chemistry. Supporting Information for Synthetic Routes. Available at: [Link] (Accessed January 17, 2026).
-
Kallinteris, N. et al. (2024). Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. Available at: [Link] (Accessed January 17, 2026).
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link] (Accessed January 17, 2026).
-
ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link] (Accessed January 17, 2026).
-
SIELC Technologies. Ethanone, 1-(3-methylphenyl)-. Available at: [Link] (Accessed January 17, 2026).
-
Yeole, R. D. et al. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 67(1), 74-77. Available at: [Link] (Accessed January 17, 2026).
-
ResearchGate. Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Available at: [Link] (Accessed January 17, 2026).
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- 4. 149889-64-5|1-(3-(Aminomethyl)phenyl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride | 1965309-87-8 [sigmaaldrich.com]
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- 10. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride | SIELC Technologies [sielc.com]
- 12. Ethanone, 1-(3-methylphenyl)- | SIELC Technologies [sielc.com]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
synthesis of pyrazole derivatives using 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
Introduction
Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a focal point of medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of pyrazole derivatives using 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride as a versatile starting material. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a robust and efficient pathway to novel substituted pyrazoles.
The chosen synthetic strategy is a two-step, one-pot reaction that first involves the formation of a reactive enaminone intermediate by condensing the starting ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring. This method is noted for its high efficiency, broad substrate scope, and operational simplicity.[1][2][3]
Causality of Experimental Design
Choice of Synthetic Route
The reaction of a ketone with DMF-DMA is a classic and highly effective method for generating a β-dimethylamino-α,β-unsaturated ketone, commonly known as an enaminone.[2] This intermediate is an excellent electrophile, primed for reaction with binucleophiles like hydrazine. The subsequent reaction with hydrazine proceeds via a nucleophilic addition-elimination and cyclization cascade to furnish the pyrazole ring system.[4][5][6] This route is often preferred over the classical Knorr synthesis (which requires a 1,3-dicarbonyl compound) because it starts directly from a simple ketone, avoiding the need to synthesize and isolate the often unstable dicarbonyl intermediate.[7]
Management of the Aminomethyl Group
The starting material, 1-[3-(Aminomethyl)phenyl]ethan-1-one, is supplied as a hydrochloride salt.[8][9][10] This is advantageous for two reasons:
-
Stability and Solubility: The salt form enhances the compound's stability and solubility in certain polar solvents.
-
In-situ Protection: The primary amine is protonated (-NH3+), which prevents it from undergoing undesired side reactions, such as reacting with the DMF-DMA or the ketone's carbonyl group under the initial reaction conditions.
A non-nucleophilic organic base, triethylamine (TEA), is added to liberate the free amine from its salt form just enough to allow the desired reaction at the methyl ketone position without promoting significant side reactions. A slight excess of DMF-DMA ensures the complete conversion of the ketone to the enaminone intermediate.
Selection of Reagents and Solvents
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): Serves as both a reagent and a solvent in the first step, providing the two-carbon and nitrogen fragment needed to form the enaminone.[2]
-
Hydrazine Hydrate: A common and potent nucleophile for pyrazole synthesis. It provides the two nitrogen atoms required for the pyrazole ring.[5][11] Substituted hydrazines (e.g., phenylhydrazine) can be used to generate N-substituted pyrazoles.
-
Ethanol: Chosen as the solvent for the cyclization step due to its ability to dissolve both the enaminone intermediate and hydrazine hydrate, its appropriate boiling point for the reaction, and its relative inertness.
Reaction Pathway and Experimental Workflow
The overall synthetic pathway and laboratory workflow are depicted below.
General Reaction Scheme
Caption: General two-step synthesis of the target pyrazole.
Laboratory Workflow Diagram
Caption: Step-by-step experimental workflow for pyrazole synthesis.
Detailed Experimental Protocol
Materials and Equipment:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Triethylamine (TEA)
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: Synthesis of the Enaminone Intermediate (in situ)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.38 mmol).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mL). While DMF-DMA acts as a reagent, using it in excess as the solvent drives the reaction to completion.
-
Add triethylamine (TEA) (0.83 mL, 5.92 mmol, 1.1 eq.) dropwise to the suspension. The TEA neutralizes the hydrochloride, liberating the free base of the starting material.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes). The starting material spot should disappear and a new, more polar spot corresponding to the enaminone should appear.
Step 2: Cyclization to Form the Pyrazole Ring
-
After confirming the formation of the intermediate, allow the reaction mixture to cool to room temperature.
-
Remove the excess DMF-DMA under reduced pressure using a rotary evaporator.
-
To the resulting crude oil/solid, add absolute ethanol (25 mL) to dissolve the enaminone.
-
Add hydrazine hydrate (0.29 mL, 5.92 mmol, 1.1 eq.) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the disappearance of the enaminone intermediate by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 50% EtOAc/hexanes and gradually increasing to 10% Methanol/DCM) to afford the pure pyrazole derivative.
Expected Results and Characterization
The protocol is expected to yield the target compound, 3-(3-(aminomethyl)phenyl)-1H-pyrazole, as a solid or viscous oil.
| Parameter | Expected Result |
| Typical Yield | 65-85% |
| Physical Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H, pyrazole-NH), 7.6-7.2 (m, 5H, Ar-H & pyrazole-H), 6.5 (d, 1H, pyrazole-H), 3.9 (s, 2H, CH₂), 3.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 148.1, 140.2, 138.5, 129.0, 127.5, 126.8, 125.4, 101.5, 45.2 |
| Mass Spec (ESI+) | m/z 174.10 [M+H]⁺ |
Note: NMR chemical shifts are predictive and may vary slightly. The broad signals for NH and NH₂ protons are D₂O exchangeable.
Conclusion
This application note details a reliable and efficient method for synthesizing pyrazole derivatives from this compound. The two-step, one-pot procedure leveraging an enaminone intermediate is well-established and adaptable for creating a library of novel compounds for drug discovery and materials science. By following this protocol, researchers can confidently produce valuable pyrazole scaffolds for further investigation.
References
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024).
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. (2014).
- DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. (2022).
- Synthesis of pyrazole ring dialkyl acetone‐1,3‐dicarboxylates and... ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2019).
- Three‐component reactions of enaminones, hydrazine hydrochloride, and alkynes. ResearchGate.
- Reactions of enaminone 4f with hydrazine hydrate and hydroxylamine. ResearchGate.
- A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry.
- Synthesis of pyrazole‐hybrids; Reagent conditions: i. DMF‐DMA, phenylhydrazine, reflux, 4 h. ResearchGate.
- Cyclic Hydrazines. Enamine.
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- This compound | 149889-64-5. Sigma-Aldrich.
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- 149889-64-5|1-(3-(Aminomethyl)phenyl)ethanone hydrochloride. BLDpharm.
- This compound | 149889-64-5. ChemicalBook.
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Application Note: A Validated Protocol for the N-Acylation of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the N-acylation of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride, yielding N-(3-acetylbenzyl)acetamide. N-acylated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science. The described methodology utilizes acetyl chloride as the acylating agent in a straightforward and efficient process. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions, explanations for critical procedural choices, characterization data, and safety guidelines to ensure reliable and reproducible results.
Introduction and Reaction Principle
N-acylation is a fundamental transformation in organic synthesis, crucial for installing amide functional groups.[1] Amides are prevalent in pharmaceuticals, natural products, and polymers due to their unique chemical stability and biological activity. The starting material, 1-[3-(Aminomethyl)phenyl]ethan-1-one, is a valuable bifunctional molecule containing a primary amine and a ketone. Its hydrochloride salt form enhances stability and shelf-life but requires an in situ neutralization step to liberate the free amine for acylation.
This protocol employs a method analogous to the Schotten-Baumann reaction, where an amine is treated with an acyl chloride in the presence of a base.[2][3][4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acetyl chloride.[7] A tertiary amine base, triethylamine (TEA), is used to neutralize both the initial hydrochloride salt and the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium toward product formation.[8][9][10][11]
Reaction Scheme & Mechanism
The overall transformation is the acetylation of the primary aminomethyl group.
Caption: General reaction scheme for N-acylation.
The mechanism involves the nucleophilic attack of the free amine on the acetyl chloride, forming a tetrahedral intermediate, which then collapses to eliminate a chloride ion.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Supplier |
| 1-[3-(Aminomethyl)phenyl]ethan-1-one HCl | C₉H₁₂ClNO | 185.65 | 10.0 | 1.86 g | 1.0 | Sigma-Aldrich |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 11.0 | 0.78 mL | 1.1 | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 22.0 | 3.06 mL | 2.2 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | 2 x 30 mL | - | LabChem |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | 30 mL | - | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2-3 g | - | VWR |
| Ethyl Acetate (for recrystallization) | C₄H₈O₂ | 88.11 | - | As needed | - | J.T. Baker |
| Hexanes (for recrystallization) | C₆H₁₄ | 86.18 | - | As needed | - | J.T. Baker |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flasks (100 mL and 50 mL)
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (Silica gel 60 F254) and development chamber
-
UV lamp for TLC visualization
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Detailed Experimental Protocol
This workflow diagram provides a high-level overview of the entire process from setup to final product analysis.
Caption: Step-by-step experimental workflow diagram.
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.86 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) to the flask. The salt may not fully dissolve at this stage.
-
Add triethylamine (3.06 mL, 22.0 mmol) to the suspension. Stir for 10-15 minutes at room temperature. The first equivalent of TEA neutralizes the hydrochloride salt to form the free amine, while the second equivalent will neutralize the HCl generated by the acylation.[9][10]
-
Cool the flask in an ice-water bath to 0°C.
N-Acylation
-
Dissolve acetyl chloride (0.78 mL, 11.0 mmol) in anhydrous DCM (10 mL) in a dry dropping funnel or draw it into a syringe.
-
Add the acetyl chloride solution dropwise to the cold, stirring amine solution over 15-20 minutes. Maintain the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2 hours. A white precipitate of triethylamine hydrochloride will form.[11]
Reaction Monitoring (Self-Validation)
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a spot of the starting material (dissolved in methanol) and a spot from the reaction mixture.
-
Elute the plate using a solvent system of 50% Ethyl Acetate / 50% Hexanes.
-
Visualize the plate under a UV lamp. The reaction is complete when the starting amine spot has been completely consumed and a new, less polar product spot is dominant.
Work-up and Product Isolation
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
30 mL of saturated sodium bicarbonate (NaHCO₃) solution. This removes any excess acetyl chloride and neutralizes residual acid.[14] Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
30 mL of saturated sodium bicarbonate (NaHCO₃) solution again.
-
30 mL of brine (saturated NaCl solution). This helps to remove residual water from the organic layer.
-
-
Separate the organic layer and transfer it to a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (~2-3 g) for 10-15 minutes.
-
Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.
-
Remove the DCM solvent using a rotary evaporator to yield the crude product as a solid.
Purification
-
Recrystallize the crude solid from a minimal amount of hot ethyl acetate and hexanes.
-
Dissolve the crude product in a small volume of boiling ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization and Expected Results
The final product, N-(3-acetylbenzyl)acetamide , should be a white to off-white solid.
-
Yield: A typical yield for this reaction is 80-90%.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (s, 1H, Ar-H)
-
δ 7.78 (d, 1H, Ar-H)
-
δ 7.50 (d, 1H, Ar-H)
-
δ 7.42 (t, 1H, Ar-H)
-
δ 6.20 (br s, 1H, NH)
-
δ 4.45 (d, 2H, CH₂)
-
δ 2.60 (s, 3H, COCH₃-ketone)
-
δ 2.05 (s, 3H, COCH₃-amide)
-
-
IR (KBr, cm⁻¹):
-
~3300 (N-H stretch)
-
~1685 (C=O stretch, ketone)
-
~1645 (C=O stretch, amide I)
-
~1550 (N-H bend, amide II)
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₁₁H₁₃NO₂ [M+H]⁺: 192.10
-
Found: 192.1
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure 2.2 equivalents of TEA are used. Check reaction completion by TLC before work-up. |
| Wet reagents or solvent. | Use anhydrous DCM and ensure glassware is oven-dried. Acetyl chloride is highly moisture-sensitive.[12] | |
| Product is an oil or fails to crystallize | Impurities present. | Repeat the aqueous washes, ensuring the NaHCO₃ wash is basic. Consider purification by column chromatography (Silica, 30-50% EtOAc/Hexanes). |
| Multiple spots on TLC of final product | Di-acylation or side reactions. | Ensure slow, cold addition of acetyl chloride to prevent overheating. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.[12]
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[15][16] It causes severe skin burns and eye damage.[16] Handle with extreme care under anhydrous conditions.
-
Triethylamine: Flammable liquid with a strong odor.[17][18] It is harmful if inhaled or swallowed.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled halogenated or non-halogenated solvent waste containers according to institutional guidelines.
References
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
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Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
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Ataman Kimya. TRIETHYLAMINE. Available from: [Link]
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Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available from: [Link]
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Wikipedia. Acyl chloride. Available from: [Link]
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Ataman Kimya. TRIETHYLAMINE. Available from: [Link]
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Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available from: [Link]
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Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
-
Organic Chemistry. Overview of Acylation Reactions and Acyl Chlorides. Available from: [Link]
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International Labour Organization. ACETYL CHLORIDE. Available from: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available from: [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
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Wikipedia. Triethylamine. Available from: [Link]
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National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]
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Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available from: [Link]
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NIST WebBook. Ethanone, 1-(2-aminophenyl)-. Available from: [Link]
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YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]
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HETEROCYCLES. SYNTHESIS OF NOROXYMORPHONE BY N-DEMETHYLATION/ INTRAMOLECULAR ACYLATION OF OXYMORPHONE CATALYZED BY IRON(II) CHLORIDE. Available from: [Link]
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The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]
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ResearchGate. A one-step protocol for the N-chloromethylation of heterocyclic imides. Available from: [Link]
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NIST WebBook. Ethanone, 1-(2-furanyl)-. Available from: [Link]
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NIST WebBook. Ethanone, 1-(2-furanyl)-. Available from: [Link]
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Application Notes & Protocols: High-Fidelity Purification of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride
An Application Guide by a Senior Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride, a key intermediate in pharmaceutical synthesis. Addressing the challenges inherent in purifying primary aminoketones, this document outlines three primary methodologies: recrystallization, acid-base liquid-liquid extraction, and column chromatography of the free base. Each protocol is presented with a deep-dive into the underlying chemical principles, step-by-step instructions, and expert troubleshooting advice to empower researchers, scientists, and drug development professionals to achieve high-purity material essential for downstream applications.
Introduction: The Imperative for Purity
This compound is a bifunctional molecule featuring both a primary amine and a ketone, making it a versatile building block in medicinal chemistry.[1] The presence of impurities, which can arise from starting materials, side reactions, or reagent carry-over, can have profound consequences on the yield, safety profile, and efficacy of the final active pharmaceutical ingredient (API).[2][3] The hydrochloride salt form enhances aqueous solubility and stability, but also introduces specific considerations for purification.[4] This guide provides a systematic approach to navigating these challenges to consistently obtain a product of high purity.
Foundational Knowledge: Compound Profile and Impurity Landscape
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and the likely nature of the impurities.
2.1 Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1-[3-(aminomethyl)phenyl]ethanone hydrochloride | [5] |
| CAS Number | 149889-64-5 | [6][7] |
| Molecular Formula | C₉H₁₂ClNO | [6] |
| Molecular Weight | 185.65 g/mol | [6] |
| Appearance | Powder | [5] |
| Melting Point | 145-146 °C | [5] |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). The free base is soluble in common organic solvents. | Inferred from structure |
2.2 Common Impurity Classes Impurities in a given batch are typically remnants of the synthetic route. Common classes include:
-
Unreacted Starting Materials: e.g., 3-acetylbenzonitrile or other precursors.
-
Reaction Intermediates: Incompletely reacted species.
-
Side-Products: Resulting from over-reduction, side-chain reactions, or polymerization. Aminoketones can be prone to self-condensation.[1]
-
Reagent-Related Impurities: Catalysts, excess reagents, or their by-products.
Strategic Selection of Purification Technique
The optimal purification strategy depends on the scale of the reaction, the nature of the impurities (polarity, acidity/basicity), and the desired final purity. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting the appropriate purification protocol.
Protocol 1: Purification by Recrystallization
4.1 Principle of Operation Recrystallization is the gold-standard technique for purifying crystalline solids that are already relatively pure (>90-95%). It leverages the principle that the solubility of a compound in a solvent increases with temperature.[8] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures (0-5 °C), while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[9]
4.2 Solvent Selection for Amine Hydrochlorides For a polar salt like this compound, suitable solvents are typically polar and protic.
| Solvent System | Rationale |
| Isopropanol (IPA) | Often an excellent choice. Good balance of polarity to dissolve the salt when hot, with lower solubility upon cooling. |
| Ethanol / Water | Using a mixture allows for fine-tuning solubility. Start by dissolving in hot ethanol and add hot water dropwise until the solution is just clear. |
| Methanol | Tends to be a very good solvent even when cold, which can lead to lower recovery. May be useful if impurities are highly insoluble. |
| Acetic Acid | Can be used for recrystallizing amines, but may form adducts.[10] Use with caution and ensure complete removal. |
4.3 Step-by-Step Protocol
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol) to just cover the solid.
-
Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until all the solid just dissolves.[8] Expert Tip: Adding excess solvent is a common mistake that will drastically reduce your yield.
-
Hot Filtration (Optional): If insoluble impurities (dust, catalyst residue) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), until a constant weight is achieved.
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
5.1 Principle of Operation This powerful technique separates compounds based on their acidic or basic properties. It exploits the ability to switch the amine between its charged (hydrochloride salt) and neutral (free base) forms to move it between aqueous and organic layers.[11][12] Neutral organic impurities will remain in the organic layer throughout the process, allowing for their effective removal.[13]
Caption: Workflow for purification via acid-base extraction and salt re-formation.
5.2 Step-by-Step Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure. This neutralizes the HCl salt, converting the product to its free amine base, which is soluble in the organic layer.[11]
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains inorganic salts and any acidic impurities.
-
Washing: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Filter off the drying agent to obtain a clear solution of the free amine in the organic solvent.
-
Salt Formation: While stirring the solution, slowly add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether or HCl in isopropanol) dropwise. The purified this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., ethyl acetate or diethyl ether), and dry under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
6.1 Principle of Operation Column chromatography is a preparative technique that separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[14] Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds are retained longer.[15][16]
Important Note: Amine hydrochlorides are highly polar salts and will not elute from a standard silica gel column. Chromatography must be performed on the free amine base .[17] Furthermore, primary amines can exhibit strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface, leading to "tailing" and poor recovery. This can be mitigated by deactivating the silica.
6.2 Step-by-Step Protocol
-
Prepare the Free Base: Convert the crude hydrochloride salt to the free amine using steps 1-6 from Protocol 2. After filtration, carefully concentrate the solvent using a rotary evaporator to obtain the crude free amine, typically as an oil or low-melting solid.
-
Select the Eluent: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase). A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). The goal is to find a solvent ratio that gives the target compound an Rf value of approximately 0.2-0.4.
-
Prepare the Column:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Deactivation (Recommended): To minimize tailing, add triethylamine (Et₃N) to the eluent system (0.5-1% by volume).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Load the Sample: Dissolve the crude free amine in the minimum possible volume of the eluent (or DCM if solubility is an issue) and carefully apply it to the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase. Start with the low-polarity mixture determined by TLC and gradually increase the polarity (gradient elution) to move the compounds down the column.[15]
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks.
-
Analyze Fractions: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent (and triethylamine) using a rotary evaporator.
-
Re-form the Salt: Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate, isopropanol) and precipitate the hydrochloride salt as described in step 7 of Protocol 2.
Purity Verification
After purification, the identity and purity of the final product must be confirmed.
| Technique | Purpose | Expected Result for Pure Product |
| Melting Point | Purity Assessment | A sharp melting point range close to the literature value of 145-146 °C.[5] Impurities typically broaden and depress the melting range. |
| TLC | Qualitative Purity Check | A single spot with a consistent Rf value. |
| HPLC | Quantitative Purity Analysis | A single major peak, allowing for quantification of purity (e.g., >99.5% by area).[] |
| NMR Spectroscopy | Structural Confirmation & Impurity ID | The proton (¹H) and carbon (¹³C) NMR spectra should match the expected structure of this compound and be free of signals corresponding to impurities. |
Troubleshooting Common Issues
| Issue | Protocol | Probable Cause | Suggested Solution |
| Product "Oils Out" | Recrystallization | Solvent is too non-polar, or cooling is too rapid. | Add a more polar co-solvent (e.g., a small amount of water to IPA). Try re-heating to dissolve and then allow for slower cooling. |
| No Crystals Form | Recrystallization | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] |
| Poor Recovery | All Protocols | Product is partially soluble in cold solvent; transfer losses. | Ensure adequate cooling in an ice bath. Minimize transfer steps. For chromatography, ensure the amine is not irreversibly bound to the column. |
| Peak Tailing | Chromatography | Strong interaction between the basic amine and acidic silica gel. | Add 0.5-1% triethylamine to the eluent. Alternatively, use a different stationary phase like alumina. |
| Emulsion Forms | Extraction | Vigorous shaking with solutions of similar density. | Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase. Allow the mixture to stand or gently swirl. |
References
-
LibreTexts Chemistry. Amine Extraction in the Laboratory. [Link]
-
MH Chem (YouTube). How to purify Amine?[Link]
-
Chemsrc. CAS#:149889-64-5 | this compound. [Link]
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Gagnon, D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
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University of Alberta. Isolation (Recovery) of amines. [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
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University of Toronto Scarborough. Column Chromatography Theory. [Link]
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University of Rochester, Department of Chemistry. Workup: Amines. [Link]
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Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
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Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
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-
Gobinath, M., et al. (2015). Synthesis and Biological Evaluation of Aminoketones. PubMed. [Link]
-
Al-Obaidi, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
-
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-
ResearchGate. Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
Professor Dave Explains (YouTube). Recrystallization. [Link]
-
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Organic Syntheses. 1-diethylamino-3-butanone. [Link]
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Comprehensive Analytical Characterization of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride Derivatives: An Application Note
Abstract
This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride and its derivatives. These aminoketone compounds are significant building blocks in pharmaceutical synthesis, making their precise identification, purity assessment, and stability evaluation critical for drug development and quality control.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The methodologies are presented with a focus on the scientific rationale behind procedural steps, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Significance of Aminoketone Hydrochloride Derivatives
This compound and its analogues belong to the aminoketone class of compounds, which are prevalent in many biologically active molecules and pharmaceutical intermediates.[1][2] The presence of a primary amine, a keto group, and an aromatic ring gives these molecules a unique combination of chemical properties. The hydrochloride salt form is often utilized to enhance solubility and stability.[3] Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of these compounds, which is a foundational requirement for regulatory approval and successful drug development. This guide provides a multi-faceted analytical approach to achieve a thorough understanding of these derivatives.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound derivatives and quantifying the active pharmaceutical ingredient (API) and any related impurities.[4] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and degradation products.
The Rationale for Method Selection
A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the aromatic ring of the analyte. An acidic mobile phase is employed to ensure the primary amine is protonated, leading to a single, well-defined chromatographic peak. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry. UV detection is suitable due to the presence of the chromophoric phenyl ketone moiety. For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance detection.[5][6]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Presentation and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area. A well-characterized reference standard should be used for peak identification and quantification.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Retention Time | Report | ~ 8.5 min |
| Purity (Area %) | ≥ 99.5% | 99.8% |
| Tailing Factor | ≤ 1.5 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
Structural Elucidation and Confirmation
A combination of Mass Spectrometry, NMR, and FTIR spectroscopy is essential for the unambiguous structural confirmation of the synthesized derivatives.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
-
Causality in Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion will undergo fragmentation. For 1-[3-(Aminomethyl)phenyl]ethan-1-one, characteristic cleavages include the alpha-cleavage adjacent to the carbonyl group and the amine.[7][8][9] The loss of the methyl group (CH₃•) from the acetyl moiety and the cleavage of the C-C bond between the carbonyl and the phenyl ring are expected fragmentation pathways.[10]
-
Experimental Protocol: LC-MS
-
Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Parameters:
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Mass Range: m/z 50-500.
-
-
-
Expected Data:
| Ion | m/z (calculated) | m/z (observed) | Interpretation |
| [M+H]⁺ | 164.09 | 164.09 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 149.07 | 149.07 | Loss of methyl from acetyl |
| [M-COCH₃]⁺ | 121.07 | 121.07 | Loss of acetyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete structural assignment.[11][12]
-
Expert Insights: The chemical shifts in the aromatic region can confirm the meta-substitution pattern. The presence of a singlet for the aminomethyl protons (CH₂) and a singlet for the acetyl methyl protons (CH₃) are key identifying features. In ¹³C NMR, the carbonyl carbon will have a characteristic downfield chemical shift.[13]
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Parameters:
-
¹H NMR: 16 scans, 2s relaxation delay.
-
¹³C NMR: 1024 scans, 2s relaxation delay.
-
-
-
Expected Chemical Shifts (δ, ppm):
| Assignment | ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |
| Acetyl CH₃ | ~2.60 (s, 3H) | ~27.0 |
| Aminomethyl CH₂ | ~4.10 (s, 2H) | ~45.0 |
| Aromatic CHs | ~7.50-8.00 (m, 4H) | ~128.0-135.0 |
| Quaternary Ar-C | - | ~137.0, ~138.0 |
| Carbonyl C=O | - | ~198.0 |
| Amine NH₃⁺ | ~8.50 (br s, 3H) | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
-
Rationale for Interpretation: The hydrochloride salt of a primary amine will exhibit a broad and strong absorption band in the 3200-2800 cm⁻¹ region due to the N-H stretching vibrations of the NH₃⁺ group.[14] The carbonyl (C=O) stretch of the ketone will be observed as a strong, sharp peak around 1680 cm⁻¹.[15]
-
Experimental Protocol: FTIR-ATR
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Parameters:
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16.
-
-
-
Key Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch (NH₃⁺) | 3200-2800 (broad, strong) | Primary amine salt |
| C-H Stretch (Aromatic) | 3100-3000 (medium) | Aromatic ring |
| C-H Stretch (Aliphatic) | 2950-2850 (medium) | Methyl and methylene groups |
| C=O Stretch (Ketone) | ~1680 (strong, sharp) | Conjugated ketone |
| N-H Bend (NH₃⁺) | ~1600 (medium) | Primary amine salt |
| C=C Stretch (Aromatic) | 1600-1450 (medium) | Aromatic ring |
Physicochemical Properties: Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the melting point, thermal stability, and presence of solvates or hydrates.[16][17]
-
Self-Validating System: The combination of DSC and TGA provides a self-validating assessment of thermal events.[18] For instance, a weight loss observed in TGA at a specific temperature should correspond to an endothermic event in the DSC thermogram if it is due to dehydration or desolvation.[19]
Experimental Protocol: DSC and TGA
-
Instrumentation: TA Instruments Q2000 DSC and Q500 TGA.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC and a platinum pan for TGA.
-
DSC Parameters:
-
Temperature Range: 25 °C to 300 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at 50 mL/min.
-
-
TGA Parameters:
-
Temperature Range: 25 °C to 500 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at 50 mL/min.
-
Interpreting Thermal Data
-
DSC: A sharp endotherm indicates the melting point of a crystalline substance. The onset temperature is typically reported as the melting point.[20]
-
TGA: A stable baseline up to a high temperature indicates good thermal stability. A significant weight loss at lower temperatures may suggest the presence of water or other solvents. The onset of decomposition is a key stability indicator.
| Analysis | Parameter | Hypothetical Result |
| DSC | Melting Point (Onset) | ~215 °C |
| TGA | Weight Loss (<100 °C) | < 0.5% |
| TGA | Onset of Decomposition | > 250 °C |
Method Validation
All analytical methods used for quality control must be validated to ensure they are suitable for their intended purpose.[21][22][23] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[24][25]
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound derivatives. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently determine the identity, purity, structure, and physicochemical properties of these important pharmaceutical building blocks. Adherence to these detailed protocols and a thorough understanding of the underlying scientific principles will ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing drug development programs.
References
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ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Available from: [Link]
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Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available from: [Link]
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TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link]
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Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. Available from: [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
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National Center for Biotechnology Information. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Available from: [Link]
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MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available from: [Link]
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ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Available from: [Link]
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ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available from: [Link]
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Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Available from: [Link]
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AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]
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University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]
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ACS Publications. (2026). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy. Available from: [Link]
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ScienceDirect. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
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Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available from: [Link]
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PubMed. (n.d.). Synthesis and Biological Evaluation of Aminoketones. Available from: [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available from: [Link]
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MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available from: [Link]
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YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available from: [Link]
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Semantic Scholar. (n.d.). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. Available from: [Link]
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SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]
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University of Calgary. (n.d.). IR: amines. Available from: [Link]
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SpectraBase. (n.d.). Acetophenone. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Available from: [Link]
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Wikipedia. (n.d.). Bupropion. Available from: [Link]
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APLUSA. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]
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Impact Factor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available from: [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Available from: [Link]
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ResearchGate. (n.d.). Analytical method validation: A brief review. Available from: [Link]
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SIELC. (2018). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Available from: [Link]
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Application Note: Structural Elucidation of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride using NMR and Mass Spectrometry
Abstract
This application note provides a comprehensive technical guide for the structural characterization of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride (CAS 149889-64-5), a key building block in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are presented, alongside an in-depth analysis of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for small organic molecules.
Introduction
This compound is a substituted acetophenone derivative with applications in the synthesis of various biologically active compounds. Its chemical structure, comprising an aromatic ring, a ketone, and a primary amine hydrochloride, presents a distinct spectroscopic fingerprint. Accurate structural confirmation and purity assessment are critical for its use in drug discovery and development pipelines. This document outlines the standard operating procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and ESI-MS data for this compound, emphasizing the rationale behind key experimental parameters.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 149889-64-5 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO | [2] |
| Molecular Weight | 185.65 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 145-146 °C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its structure.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's salt nature and the presence of exchangeable amine protons. The hydrochloride salt form enhances solubility in polar aprotic solvents like DMSO. The residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) should be noted.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm. Its single, sharp resonance is easily identifiable and does not overlap with the analyte signals.
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). A sufficient number of scans (typically 16) should be used to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals. The chemical shifts are influenced by the electron-withdrawing acetyl group and the protonated aminomethyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 (broad s) | broad singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are typically broad and downfield. |
| ~8.1-7.5 (m) | multiplet | 4H | Ar-H | Aromatic protons are deshielded. The meta-substitution pattern will lead to a complex multiplet. |
| ~4.1 (s) | singlet | 2H | -CH₂- | The methylene protons adjacent to the ammonium group and the aromatic ring are deshielded. |
| ~2.6 (s) | singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are in a characteristic downfield region. |
Predicted ¹³C NMR Data and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ will provide information on the carbon skeleton.
| Chemical Shift (ppm) | Assignment | Rationale |
| ~198 | C=O | The carbonyl carbon of the ketone is highly deshielded. |
| ~138 | Ar-C | Quaternary aromatic carbon attached to the acetyl group. |
| ~135 | Ar-C | Quaternary aromatic carbon attached to the aminomethyl group. |
| ~133-128 | Ar-CH | Aromatic methine carbons. |
| ~42 | -CH₂- | Methylene carbon adjacent to the ammonium group. |
| ~27 | -CH₃ | Methyl carbon of the acetyl group. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing polar and charged molecules like amine hydrochlorides. It provides accurate molecular weight information and, with tandem MS (MS/MS), structural fragmentation data.
Rationale for Experimental Choices
-
Ionization Mode: Positive ion mode is selected as the amine group is readily protonated, especially in its hydrochloride salt form.
-
Solvent System: A mixture of methanol and water with a small amount of formic acid is a common solvent system for ESI-MS. This promotes protonation and efficient spray formation. The hydrochloride salt form is generally compatible with ESI, but the addition of a small amount of a volatile acid like formic acid can improve signal intensity.
Experimental Protocol: ESI-MS Data Acquisition
Caption: Workflow for ESI-MS data acquisition.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 1:1 mixture of methanol and water.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Setup: Set the mass spectrometer to positive ion mode.
-
Optimization: Optimize ion source parameters such as capillary voltage, drying gas temperature, and nebulizer pressure to maximize the signal of the ion of interest.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight.
-
Product Ion Scan (MS/MS): Select the protonated molecular ion as the precursor ion and perform a product ion scan to obtain fragmentation information. Vary the collision energy (e.g., 10-30 eV) to control the degree of fragmentation.
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.
Expected Mass Spectrometry Data and Interpretation
-
Full Scan MS: In the full scan spectrum, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base form of the compound (C₉H₁₁NO, MW = 149.19). Therefore, the expected m/z value would be approximately 150.09.
-
MS/MS Fragmentation: Collision-induced dissociation of the precursor ion (m/z 150.09) is expected to yield characteristic fragment ions. The fragmentation pattern can provide further structural confirmation.
| m/z (Predicted) | Fragment Ion | Rationale for Fragmentation |
| 150.09 | [C₉H₁₂NO]⁺ | Protonated molecular ion (free base + H⁺). |
| 133.06 | [C₈H₉O]⁺ | Loss of ammonia (NH₃). |
| 105.03 | [C₇H₅O]⁺ | Alpha-cleavage with loss of the aminomethyl group radical followed by rearrangement. |
| 77.04 | [C₆H₅]⁺ | Loss of the acetyl group. |
| 43.02 | [C₂H₃O]⁺ | Acylium ion from the acetyl group. |
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation and confirmation of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers working with this compound and other small organic molecules. By understanding the principles behind the experimental choices and the interpretation of the resulting data, scientists can ensure the identity and purity of their materials, which is paramount in the field of drug development.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:149889-64-5 | this compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). 1-[3-(Hydroxymethyl)phenyl]ethan-1-one. Retrieved from [Link]
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Boron Molecular. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Retrieved from [Link]
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Application Note: Strategic Use of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery
<Step>
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride as a versatile building block in parallel synthesis. We present field-proven protocols for key chemical transformations, including reductive amination and amide coupling, that leverage the unique bifunctional nature of this reagent. The causality behind experimental choices, self-validating system designs, and comprehensive reference to authoritative sources are central to this guide, ensuring technical accuracy and practical applicability for the generation of diverse chemical libraries.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern drug discovery, the rapid generation of structurally diverse compound libraries is paramount for identifying novel hit and lead compounds.[1][2] Parallel synthesis has emerged as a powerful strategy to meet this demand, enabling the systematic and efficient exploration of chemical space.[3] The choice of building blocks is a critical determinant of a library's quality and diversity. This compound (Figure 1) is a particularly valuable reagent in this context due to its bifunctional nature, possessing both a primary amine and a ketone. This allows for sequential or orthogonal derivatization, providing two independent vectors for diversification from a common scaffold.
The primary amine, presented as a stable hydrochloride salt, offers a nucleophilic handle for a variety of transformations, most notably amide bond formation and reductive amination.[4][5] The ketone functionality, in turn, can be targeted for reactions such as reductive amination, Wittig reactions, or aldol condensations, further expanding the accessible chemical space.[1][6] This dual reactivity makes 1-[3-(aminomethyl)phenyl]ethan-1-one a powerful tool for generating libraries of compounds with a central phenyl ring decorated with diverse substituents, a common motif in many biologically active molecules.[7][8]

Figure 1. Chemical structure of this compound
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is crucial for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 149889-64-5 | [9] |
| Molecular Formula | C9H12ClNO | [9] |
| Molecular Weight | 185.65 g/mol | [9] |
| Appearance | White to off-white powder | |
| Melting Point | 145-146 °C | |
| Solubility | Soluble in water, methanol, and DMSO. | |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [10] |
Safety and Handling:
This compound is classified as harmful if swallowed and causes skin and eye irritation.[11] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12] All manipulations should be performed in a well-ventilated fume hood.[10][12] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11][12] If inhaled, move the person to fresh air.[11][12] Seek medical attention if any symptoms persist.
Core Synthetic Strategies and Protocols
The dual functionality of this compound allows for two primary diversification strategies in parallel synthesis: derivatization of the primary amine and modification of the ketone.
Strategy 1: Amine Derivatization via Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents from commercially available carboxylic acids.[13]
Caption: General workflow for amide coupling.
Protocol: Parallel Amide Coupling in a 96-Well Plate Format
This protocol is designed for the parallel synthesis of an amide library using a diverse set of carboxylic acids.
Materials:
-
This compound
-
A library of diverse carboxylic acids (0.2 M in DMF)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.2 M in DMF)
-
DIPEA (N,N-Diisopropylethylamine) (0.4 M in DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Orbital shaker
Procedure:
-
Free-Basing the Amine: To a solution of this compound (1.0 eq) in DMF, add DIPEA (1.1 eq) and stir for 10 minutes at room temperature. This generates the free amine in situ for the coupling reaction.
-
Plate Preparation: To each well of the 96-well reaction block, add 200 µL of the free-based amine solution (0.2 M in DMF, 1.0 eq).
-
Carboxylic Acid Addition: Using a multichannel pipette, add 200 µL of each unique carboxylic acid solution (0.2 M in DMF, 1.0 eq) to individual wells.
-
Coupling Reagent Addition: Add 200 µL of the HATU solution (0.2 M in DMF, 1.0 eq) to each well.
-
Base Addition: Add 100 µL of the DIPEA solution (0.4 M in DMF, 2.0 eq) to each well.
-
Reaction: Seal the reaction block with a sealing mat and place it on an orbital shaker at room temperature for 16 hours.
-
Work-up and Analysis: After the reaction is complete, the crude reaction mixtures can be subjected to high-throughput purification (e.g., preparative HPLC-MS). A small aliquot from each well should be analyzed by LC-MS to determine the purity and confirm the identity of the desired products.
Causality and Self-Validation:
-
Choice of Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and is well-suited for a broad range of carboxylic acids and amines.[13][14]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction without competing with the primary amine.
-
Solvent: DMF is an excellent solvent for this reaction due to its high polarity and ability to dissolve a wide range of organic molecules.
-
Self-Validation: The LC-MS analysis of each well provides immediate feedback on the success of the individual coupling reactions, allowing for rapid identification of successful transformations and troubleshooting of any failures.
Strategy 2: Ketone Derivatization via Reductive Amination
Reductive amination is a robust and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the ketone position.[15][16]
Caption: General workflow for reductive amination.
Protocol: Parallel Reductive Amination in a 96-Well Plate Format
This protocol describes the parallel synthesis of a library of secondary amines from the ketone functionality.
Materials:
-
This compound (or a previously synthesized amide derivative)
-
A library of diverse primary amines (0.2 M in 1,2-dichloroethane, DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Acetic acid
-
Anhydrous 1,2-dichloroethane (DCE)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Orbital shaker
Procedure:
-
Plate Preparation: To each well of the 96-well reaction block, add a solution of the ketone starting material (1.0 eq) in DCE.
-
Amine Addition: Using a multichannel pipette, add 200 µL of each unique primary amine solution (0.2 M in DCE, 1.2 eq) to individual wells.
-
Acid Catalyst: Add 10 µL of acetic acid to each well to catalyze imine formation.
-
Initial Reaction: Seal the reaction block and shake at room temperature for 1 hour to facilitate imine formation.
-
Reducing Agent Addition: Unseal the plate and add solid sodium triacetoxyborohydride (1.5 eq) to each well.
-
Reduction: Reseal the reaction block and shake at room temperature for 16 hours.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well. Extract the products with an organic solvent (e.g., dichloromethane). The organic layers can then be concentrated and the products purified by high-throughput methods.
-
Analysis: Analyze a small aliquot from each well by LC-MS to confirm product formation and purity.
Causality and Self-Validation:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[16] It is less sensitive to acidic conditions compared to other borohydrides, making it ideal for one-pot procedures.
-
Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate, which is the rate-limiting step in many reductive aminations.
-
Solvent: DCE is a common solvent for reductive aminations as it is relatively non-polar and aprotic.
-
Self-Validation: As with the amide coupling, the LC-MS analysis of each well provides a direct measure of the success of each individual reaction, enabling efficient library quality control.
Application in Drug Discovery: A Case Study
Derivatives of 3-acetylphenylamine have shown promise in various therapeutic areas, including oncology.[7] For instance, novel imidazole derivatives bearing a 4-acetophenone moiety have been synthesized and evaluated for their anticancer activity against breast, prostate, and brain cancer cell lines.[7][17] The synthetic strategies outlined in this application note can be directly applied to generate libraries of such compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents on both the amine and ketone functionalities, researchers can rapidly explore the chemical space around this privileged scaffold to identify compounds with improved potency and selectivity.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its bifunctional nature provides two independent points for diversification, enabling the rapid and efficient generation of diverse chemical libraries. The detailed protocols for amide coupling and reductive amination provided herein, along with the rationale behind the experimental choices, offer a robust framework for researchers to accelerate their hit-to-lead optimization efforts. The integration of high-throughput analysis ensures a self-validating workflow, a cornerstone of modern, efficient chemical synthesis.
References
- Takahashi, T., et al. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules.
- Martin, S. F., et al. Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry.
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ResearchGate. Ketones as Building Blocks for Dynamic Combinatorial Libraries: Highly Active Neuraminidase Inhibitors Generated via Selection Pressure of the Biological Target. [Link]
- Judd, D. B. Parallel Synthesis and Library Design. In The Chemistry of Drug Discovery and Development; John Wiley & Sons, Ltd, 2002.
- Gomez, A. V., et al. Green Chemistry. BORIS Portal.
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HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
- Johnson, S. R., et al. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Medicinal Chemistry.
- Larhed, M., et al.
- Handa, S., et al. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research.
- Mickevicius, V., et al. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports.
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
- Pelter, A., et al.
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
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ResearchGate. Reductive amination of 1 with aniline using NaBH(OAc)3 at room temperature. [Link]
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ResearchGate. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]
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Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
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National Center for Biotechnology Information. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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National Center for Biotechnology Information. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. [Link]
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ResearchGate. Synthesis of 1-(5-(3-aminophenyl)-3-phenyl-4, 5-dihydro-1-H-pyrazole-1-yl) ethanone Derivatives using Acid Chloride. [Link]
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National Center for Biotechnology Information. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. [Link]
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Application Note: Strategic Development of Novel PARP Inhibitors from 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride
Abstract
This document provides a comprehensive guide to developing novel Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing the readily available starting material, 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride. We present a strategic workflow from scaffold elaboration through to robust in vitro characterization. Detailed protocols for the synthesis of a targeted compound library, primary screening using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, and secondary validation via a colorimetric assay are provided. Furthermore, we outline methods for determining the mechanism of inhibition, a critical step in translational drug discovery. This guide is intended to serve as a practical resource for researchers aiming to leverage this versatile chemical scaffold for the discovery of new therapeutic agents targeting DNA damage response pathways.
Introduction: The Rationale for a Novel Scaffold in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical mediators of the DNA damage response (DDR). Their role in repairing single-strand breaks (SSBs) has made them a prime target in oncology, especially for cancers harboring deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The inhibition of PARP leads to an accumulation of SSBs, which, during replication, are converted to cytotoxic double-strand breaks, resulting in synthetic lethality in these cancer cells.[1][2]
Currently, several PARP inhibitors are FDA-approved and have demonstrated significant clinical benefit.[2][3] These inhibitors typically mimic the nicotinamide moiety of the NAD+ substrate, competing for the active site of the enzyme.[3][4] The scaffold, 1-[3-(Aminomethyl)phenyl]ethan-1-one, presents an attractive starting point for the development of a new generation of PARP inhibitors. Its structure features two key functional groups amenable to chemical modification: a primary amine and a ketone. These offer opportunities for diversification to explore new interactions within the PARP active site, potentially leading to inhibitors with improved potency, selectivity, or pharmacokinetic properties.
This application note will detail a strategic pathway for leveraging this scaffold, from the synthesis of a focused library of derivatives to their comprehensive biological evaluation.
Synthetic Strategy: Library Generation
The core principle of our synthetic approach is the divergent modification of the two reactive handles on the 1-[3-(Aminomethyl)phenyl]ethan-1-one scaffold. The primary amine can be readily acylated or reductively aminated, while the ketone can be transformed into various heterocyclic structures or used in condensation reactions.
Modification of the Primary Amine via Acylation
The primary aminomethyl group can be readily acylated with a variety of carboxylic acids or acid chlorides to introduce diverse functionalities. This allows for the exploration of the nicotinamide-binding pocket of the PARP active site.
Protocol 2.1: General Procedure for Amide Synthesis
-
To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Reductive Amination of the Ketone
The ketone functionality can be converted to a secondary amine via reductive amination, which can then be further functionalized. This strategy allows for the introduction of substituents that can probe different regions of the enzyme's active site.
Protocol 2.2: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and a primary amine of interest (1.2 eq) in a solvent such as methanol or dichloroethane.
-
Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
The following diagram illustrates the proposed synthetic workflow:
Caption: Synthetic and screening workflow for PARP inhibitor development.
Biological Evaluation: A Tiered Screening Approach
A tiered approach to screening ensures efficient identification and characterization of potent and selective inhibitors.
Primary Screening: HTRF-Based PARP1 Inhibition Assay
For primary high-throughput screening (HTS), a Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended due to its robustness, sensitivity, and amenability to automation.[5][6][7] This assay measures the synthesis of poly(ADP-ribose) (PAR) by PARP1.
Protocol 3.1: HTRF PARP1 Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X PARP1 enzyme solution in reaction buffer.
-
Prepare a 4X solution of biotinylated NAD+ and activated DNA in reaction buffer.
-
Prepare serial dilutions of test compounds in DMSO, followed by a further dilution in reaction buffer to create a 4X compound solution.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound solution or vehicle control (DMSO in reaction buffer) to the assay wells.
-
Add 5 µL of 2X PARP1 enzyme solution to all wells.
-
Initiate the reaction by adding 10 µL of 4X biotinylated NAD+/activated DNA solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the biotinylated PAR polymer by adding 10 µL of HTRF detection reagents (e.g., streptavidin-Europium cryptate and an anti-PAR antibody conjugated to an acceptor fluorophore).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) and normalize the data to positive (no inhibitor) and negative (no enzyme) controls to determine the percent inhibition for each compound concentration.
-
Hit Confirmation and IC50 Determination: Colorimetric PARP Assay
Hits identified from the primary screen should be confirmed using an orthogonal assay format to rule out technology-specific artifacts. A colorimetric assay measuring the incorporation of biotinylated PAR onto histone proteins is a suitable secondary assay.[8][9]
Protocol 3.2: Colorimetric PARP Inhibition Assay
-
Assay Setup:
-
Use a 96-well plate pre-coated with histones.
-
Add serial dilutions of the hit compounds to the wells.
-
Add PARP1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | HTRF Assay (Primary) | Colorimetric Assay (Secondary) |
| Principle | FRET between donor and acceptor fluorophores | Enzyme-linked immunosorbent assay (ELISA) |
| Format | Homogeneous (no-wash) | Heterogeneous (wash steps required) |
| Throughput | High (384/1536-well) | Medium (96-well) |
| Readout | Time-resolved fluorescence | Absorbance |
| Application | Primary screening, IC50 | Hit confirmation, IC50 |
Mechanism of Inhibition Studies
Understanding how an inhibitor interacts with its target is crucial for lead optimization. This involves determining if the inhibition is competitive, non-competitive, uncompetitive, or mixed with respect to the NAD+ substrate.
Protocol 3.3: Determining the Mechanism of Inhibition
-
Perform the PARP1 inhibition assay (either HTRF or colorimetric) with a fixed concentration of the inhibitor.
-
Vary the concentration of the NAD+ substrate over a range that brackets its Km value.
-
Measure the initial reaction rates at each NAD+ concentration in the presence and absence of the inhibitor.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[NAD+]).
-
Analyze the changes in Vmax and Km to determine the mechanism of inhibition:
-
Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.
-
Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease proportionally. Lines are parallel.
-
Mixed: Vmax decreases, and Km may increase or decrease. Lines intersect in the second or third quadrant.
-
The following diagram illustrates the decision-making process for hit characterization:
Caption: Workflow for hit identification and characterization.
Conclusion and Future Directions
The this compound scaffold represents a promising and versatile starting point for the development of novel PARP inhibitors. The synthetic strategies and biological evaluation protocols detailed in this application note provide a clear and actionable framework for researchers in the field of drug discovery. By systematically exploring the chemical space around this core structure and employing a robust screening cascade, there is a significant opportunity to identify new lead compounds with potential for further preclinical and clinical development. Future work should focus on expanding the diversity of the chemical library, assessing selectivity against other PARP family members, and evaluating the cellular activity and ADME/Tox properties of confirmed hits.
References
-
Cisbio. HTRF Kinase Assay. Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. Available from: [Link]
-
BMG LABTECH. PARP assay for inhibitors. Available from: [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available from: [Link]
-
Wikipedia. PARP inhibitor. Available from: [Link]
-
Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2121979119. Available from: [Link]
-
Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-2 domain requirements for DNA damage-dependent activation and localization to sites of DNA damage. PloS one, 9(12), e113871. Available from: [Link]
-
Signosis. PARP Activity Assay Kit (100 Tests). Available from: [Link]
-
ResearchGate. The four FDA-approved PARPi. Chemical structures are shown together... Available from: [Link]
-
MDPI. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. Available from: [Link]
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Topic: A Scalable Process for the Synthesis of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride Derivatives via Reductive Amination
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable synthetic process for the preparation of 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride and its N-substituted derivatives, key scaffolds in pharmaceutical research. The described methodology is centered around a one-pot reductive amination protocol, a highly efficient and versatile method for C-N bond formation.[1] By moving beyond bench-scale procedures, this guide addresses critical considerations for process development and scale-up, including reagent selection, reaction condition optimization, and safe handling.[2] The protocol emphasizes a streamlined workflow from commercially available starting materials to the final, highly pure crystalline hydrochloride salt, a form often preferred for active pharmaceutical ingredients (APIs) due to its stability and solubility.[3][4] Detailed experimental procedures, in-process controls (IPCs), analytical characterization data, and safety protocols are provided to ensure reproducibility and facilitate technology transfer from the laboratory to pilot plant scale.
Introduction
The 1-phenylethanone framework is a common structural motif in medicinal chemistry, and its derivatives are valuable as both final drug substances and critical pharmaceutical intermediates.[5][6] Specifically, the 1-[3-(aminomethyl)phenyl]ethan-1-one scaffold provides a versatile platform for developing compounds targeting a wide range of biological targets. The primary amino group serves as a key pharmacophore and a convenient handle for further derivatization to explore structure-activity relationships (SAR).
Traditional methods for amine synthesis, such as the alkylation of amines with alkyl halides, often suffer from drawbacks at scale, including the use of potentially genotoxic reagents and the formation of over-alkylation byproducts, which complicate purification.[7] Reductive amination, which converts a carbonyl group to an amine via an intermediate imine, offers a superior alternative.[8][9] This process is typically a one-pot reaction, combining a carbonyl compound, an amine, and a reducing agent, leading to high atom economy and simplified operations.[8]
This guide presents a scalable synthesis strategy starting from 3-acetylbenzaldehyde and a primary amine, utilizing a carefully selected hydride reducing agent. The process culminates in the crystallization of the target amine as a hydrochloride salt, a crucial step that simultaneously purifies the product and yields a stable, solid form suitable for further development.[10]
Strategic Approach to Scale-Up Synthesis
Transitioning a synthetic route from the laboratory to a pilot or commercial scale requires a strategic approach that prioritizes safety, efficiency, cost-effectiveness, and robustness.[11] The chosen synthetic pathway is designed with these principles in mind.
Retrosynthetic Analysis and Route Selection
The target N-substituted 1-[3-(aminomethyl)phenyl]ethan-1-one derivatives are disconnected via the benzylic carbon-nitrogen bond. This retrosynthetic step points directly to a reductive amination strategy, coupling the readily available 3-acetylbenzaldehyde with a desired primary amine (R-NH₂). This approach offers significant advantages:
-
Versatility: A wide array of derivatives can be synthesized by simply changing the primary amine starting material.
-
Control: The reaction is highly selective, minimizing the formation of the secondary amine byproduct that can arise from over-alkylation.
-
Efficiency: The one-pot nature of the reaction reduces unit operations, saving time and resources.[1]
Key Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
For a robust and reproducible process, it is essential to identify and control the parameters that impact the final product's quality.[12]
-
Critical Process Parameters (CPPs): These are the operational variables that must be controlled within a defined range. For this synthesis, they include reaction temperature, reagent stoichiometry, addition rates, and reaction time.
-
Critical Quality Attributes (CQAs): These are the physical, chemical, and biological characteristics of the final product that must be within an appropriate limit. Key CQAs for the target hydrochloride salt include purity (by HPLC), identity (by NMR and MS), residual solvent levels, and crystalline form.[12]
The overall workflow is designed to ensure these CQAs are met through controlled processing and effective purification.
Caption: Figure 1: Overall Scale-Up Workflow
Detailed Synthesis Protocol (Pilot Scale)
This protocol describes a general, scalable procedure for the synthesis of N-substituted this compound derivatives. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor, with personnel wearing suitable personal protective equipment (PPE).
Stage 1: Imine Formation and In-Situ Reduction
This stage combines the aldehyde and amine to form an imine intermediate, which is immediately reduced to the desired secondary amine.
-
Reagents:
-
3-Acetylbenzaldehyde (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.05 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH) (approx. 10 volumes)
-
Acetic Acid (catalytic, ~0.1 eq)
-
-
Procedure:
-
Charge a suitable reactor with 3-acetylbenzaldehyde and Methanol. Begin agitation and cool the solution to 0–5 °C.
-
Slowly add the primary amine over 30–60 minutes, ensuring the internal temperature remains below 10 °C.
-
Stir the mixture at 0–5 °C for 1 hour to facilitate imine formation.
-
Add catalytic acetic acid. While NaBH₄ can reduce imines directly, the reaction is often accelerated under weakly acidic conditions which favor the formation of the more electrophilic iminium ion.[7]
-
In a separate vessel, prepare a slurry of sodium borohydride in a small amount of methanol.
-
Slowly add the NaBH₄ slurry to the reactor over 2–3 hours, maintaining the internal temperature at 0–10 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.
-
Once the addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 12–18 hours.
-
In-Process Control (IPC): Withdraw a sample and analyze by HPLC or TLC to confirm the consumption of the imine intermediate and starting aldehyde (typically >99% conversion).
-
Stage 2: Work-up and Isolation of the Free Amine
This procedure is designed to quench the excess reducing agent and isolate the crude amine product.
-
Cool the reactor to 0–5 °C.
-
Slowly and carefully quench the reaction by adding acetone (approx. 1.0 eq relative to NaBH₄) to consume any unreacted borohydride.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Add ethyl acetate and water to the residue. Agitate and allow the layers to separate.
-
Wash the organic layer sequentially with 1 M sodium hydroxide (to remove acetic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine, typically as an oil.
Stage 3: Hydrochloride Salt Formation and Crystallization
This final stage purifies the product and isolates it as a stable, crystalline solid. The use of a hydrochloride salt is common in pharmaceuticals to improve solubility and stability.[3][13]
-
Dissolve the crude free amine oil in isopropanol (IPA) (approx. 5–8 volumes). 2-Propanol is often a preferred solvent for crystallizing hydrochloride salts as many are less soluble in it than in ethanol or methanol, facilitating higher recovery.[14]
-
Filter the solution to remove any particulates.
-
While stirring, slowly add a solution of anhydrous HCl in IPA (commercially available or prepared by bubbling HCl gas through IPA) until the pH of the solution is between 1 and 2.
-
A precipitate will typically form immediately. Stir the resulting slurry at room temperature for 2–4 hours, then cool to 0–5 °C and hold for at least 2 hours to maximize crystallization.
-
Collect the solid product by filtration. Wash the filter cake with cold IPA to remove soluble impurities.
-
Dry the product under vacuum at 40–50 °C until a constant weight is achieved.
Caption: Figure 2: General Reaction Scheme
Process Data and Characterization
The described protocol consistently provides the target compounds in high yield and purity. Below are representative data for the synthesis of N-benzyl-1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride.
Table 1: Key Process Parameters and Expected Results
| Parameter | Target Value | Typical Result | Justification |
|---|---|---|---|
| Starting Material Purity | >98% | >98.5% | High-quality inputs are crucial for controlling the impurity profile of the final product.[5] |
| Reaction Yield (Isolated) | >80% | 85-92% | Optimized conditions and crystallization-based purification minimize product loss. |
| Final Product Purity (HPLC) | >99.0% | >99.5% | The crystallization step is highly effective at removing process impurities. |
| Residual Solvents (IPA) | <5000 ppm | <1000 ppm | Drying under vacuum is sufficient to meet standard ICH guidelines for residual solvents. |
Table 2: Analytical Characterization Data for the N-Benzyl Derivative
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | DSC | 195-205 °C (Typical) |
| Identity | ¹H NMR | Conforms to structure |
| Purity | HPLC | ≥ 99.0% area |
| Water Content | Karl Fischer | ≤ 0.5% |
Safety and Environmental Considerations
-
Sodium Borohydride: This reagent is water-reactive and generates flammable hydrogen gas upon quenching with acid, water, or protic solvents. All additions and the quenching step must be performed slowly under controlled temperatures with adequate ventilation.
-
Anhydrous HCl: This is a corrosive gas. Use in a well-ventilated area and handle with appropriate PPE. Pre-made solutions in isopropanol are commercially available and are often safer to handle at scale than the gas itself.
-
Solvent Management: The process utilizes methanol, ethyl acetate, and isopropanol. These should be handled in accordance with site safety procedures. Where possible, solvent streams should be segregated for recycling or proper disposal to minimize environmental impact, aligning with green chemistry principles.[7]
Conclusion
The reductive amination pathway presented in this application note provides a highly efficient, versatile, and scalable method for the synthesis of this compound derivatives. By focusing on process control, utilizing a crystallization-induced purification, and selecting scalable reagents and solvents, this protocol is well-suited for the production of multi-kilogram quantities of high-purity material required for advanced drug development programs.[15] The self-validating nature of the protocol, with defined in-process controls and clear quality attributes, ensures consistent results and facilitates a smooth transition from research to production.
References
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]
-
Pharmaffiliates. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Pharmaffiliates. [Link]
-
Tiffay, M., et al. (2013). Strategic Approaches to Process Optimization and Scale-up. Pharmaceutical Technology. [Link]
- Langes, C., et al. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
RegMedNet. (2021). Scale up and process development: ask the experts. RegMedNet. [Link]
-
Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE. Recipharm. [Link]
-
Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. Ascendia Pharma. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Tundis, R., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]
-
University of South Alabama. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]
-
ResearchGate. (2007). Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride in Fragment-Based Drug Design
Introduction: The Philosophy of Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) represents a paradigm shift from traditional high-throughput screening (HTS) in the quest for novel therapeutics.[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3] These initial hits serve as starting points for the rational, structure-guided evolution into potent, drug-like lead compounds.[2][4] The core advantage of FBDD lies in its efficient exploration of chemical space; a smaller, curated library of fragments can represent a broader range of chemical diversity than a much larger collection of conventional drug-like molecules.[5][6] This approach often leads to final compounds with superior physicochemical properties and higher ligand efficiency.[1]
This document provides a detailed guide to the application of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride , a commercially available fragment, within a typical FBDD workflow. It is intended for researchers, scientists, and drug development professionals engaged in contemporary drug discovery.
Fragment Profile: this compound
This compound is an exemplary fragment for inclusion in a screening library. Its structure embodies key features that make it an attractive starting point for a drug discovery campaign. The molecule contains a phenyl ring scaffold, a ketone group which can act as a hydrogen bond acceptor, and a primary amine which is protonated at physiological pH and can serve as a hydrogen bond donor. These features provide multiple points for potential interaction with a protein target and for subsequent chemical elaboration.
Physicochemical Properties
A critical aspect of fragment selection is adherence to the "Rule of Three," which provides guidelines for desirable physicochemical properties.[1][7][8][9][10] These properties are summarized for the title compound in the table below.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 185.65 g/mol [11] | < 300 Da[1][7][12] | Yes |
| cLogP | Calculated to be < 3 | ≤ 3[1][7][12] | Yes |
| Hydrogen Bond Donors | 1 (from the aminomethyl group) | ≤ 3[1][7][12] | Yes |
| Hydrogen Bond Acceptors | 1 (from the ethanone group) | ≤ 3[1][7][12] | Yes |
| Rotatable Bonds | 2 | ≤ 3[7] | Yes |
| CAS Number | 149889-64-5[11][13][14] | N/A | N/A |
| Molecular Formula | C9H12ClNO[11][14] | N/A | N/A |
| Melting Point | 145-146 °C | N/A | N/A |
The high water solubility imparted by the hydrochloride salt form is particularly advantageous for the high concentrations often required in fragment screening experiments.[1]
FBDD Workflow and Experimental Protocols
The successful application of this compound in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization.
Caption: A generalized workflow for Fragment-Based Drug Design.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragments.[15][16][17][18] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.[19]
Objective: To identify fragments from a library that bind to a target protein and to determine their dissociation constants (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound and other library fragments
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC/NHS.
-
Inject the target protein (typically 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.[15]
-
-
Fragment Screening:
-
Prepare stock solutions of this compound and other fragments in an appropriate solvent (e.g., DMSO).
-
Dilute the fragments into running buffer to the desired screening concentration (e.g., 200 µM).[17] It is crucial to match the DMSO concentration in the running buffer to that of the samples to avoid false positives.[15]
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU). A positive response that is significantly higher than the reference cell indicates binding.
-
-
Affinity Determination (for Hits):
-
For fragments that show binding, perform a dose-response analysis.
-
Inject a series of increasing concentrations of the fragment (e.g., 10 µM to 1 mM) over the sensor surface.
-
Measure the steady-state binding response at each concentration.
-
Plot the response against the fragment concentration and fit the data to a 1:1 binding model to determine the KD.
-
Causality and Self-Validation: The use of a reference cell is a critical self-validating step, as it allows for the subtraction of non-specific binding and bulk refractive index changes.[15] The confirmation of hits through dose-response analysis ensures that the observed binding is saturable and specific.
Protocol 2: Hit Confirmation and Structural Analysis by X-ray Crystallography
X-ray crystallography provides high-resolution structural information, confirming fragment binding and revealing the precise binding mode, which is invaluable for structure-guided optimization.[20][21][22][23][24]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Purified and crystallizable target protein
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source preferred)
Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) methods. The crystals must be robust enough to tolerate soaking.[22]
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 10-100 mM) dissolved in a solution similar to the crystal mother liquor.[20]
-
Transfer the protein crystals to the soaking solution and incubate for a defined period (e.g., 1-24 hours).
-
-
Data Collection:
-
Soak the crystal in a cryoprotectant solution to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Calculate electron density maps. A difference map (Fo-Fc) should reveal positive electron density corresponding to the bound fragment if it is present at sufficient occupancy.
-
Build the fragment into the density and refine the protein-fragment complex structure.
-
Causality and Self-Validation: The direct visualization of the fragment in the electron density map is the ultimate validation of binding.[22][23] The quality of the final refined structure (R-factors, geometry) serves as a self-validating metric for the accuracy of the binding mode.
Protocol 3: Ligand-Observed NMR Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak protein-ligand interactions in solution.[25][26][27] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.[25][28]
Objective: To identify fragments that bind to the target protein by observing changes in the fragments' NMR signals.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Target protein
-
This compound and other library fragments (often screened in cocktails)[29]
-
Deuterated buffer (e.g., phosphate buffer in D2O)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of the fragment or a cocktail of fragments.
-
Add the fragment(s) to the protein solution to a final concentration of, for example, 200 µM per fragment.[29]
-
-
STD NMR Experiment:
-
Acquire a reference 1D proton NMR spectrum of the sample.
-
Acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing the transfer of this saturation to the protons of any bound ligands.
-
The "on-resonance" frequency is set to saturate protein resonances (e.g., -1 ppm), while the "off-resonance" frequency is set where no protein or ligand signals are present (e.g., 30 ppm).
-
The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Only protons of a fragment that are in close contact with the protein will receive saturation and appear as signals in the final STD spectrum.
-
The presence of signals for this compound in the STD spectrum confirms its binding to the target protein.
-
The relative intensities of the signals can provide information about which part of the fragment is closest to the protein surface (the binding epitope).
-
Causality and Self-Validation: The experiment is inherently self-validating because only ligands that physically bind to the protein will show signals in the STD spectrum.[26] Running a control spectrum of the fragment in the absence of the protein will show no STD effect, confirming that the observed signals are protein-dependent.
Hit Elaboration Strategies
Once this compound is confirmed as a validated hit with a known binding mode, the hit-to-lead phase begins.[2] The goal is to increase the affinity and selectivity of the initial fragment.
Caption: Hit elaboration strategies for a validated fragment hit.
-
Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets on the protein surface.[5][30] For this compound, the primary amine or the phenyl ring could be elaborated to pick up additional favorable interactions, guided by the crystal structure.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two can be chemically linked together.[5] This can lead to a significant increase in affinity due to the additive binding energies and a favorable change in entropy.
The iterative process of chemical synthesis and structural/biophysical analysis drives the optimization of the initial fragment into a potent lead compound.[2]
References
- Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
- PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
- ResearchGate. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now?.
- ACS Publications. (n.d.). Fragment-Based Lead Discovery Using X-ray Crystallography.
- PubMed. (n.d.). Fragment Screening Using X-ray Crystallography.
- International Journal of Pharmaceutical Sciences. (n.d.). Fragment Based Drug Design: A Review.
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- PubMed. (n.d.). Fragment-based screening using surface plasmon resonance technology.
- bioRxiv. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- Wikipedia. (n.d.). Fragment-based lead discovery.
- Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets.
- Selvita. (n.d.). X-ray Crystallography Fragment Screening.
- PubMed. (n.d.). Crystallographic fragment screening.
- NIH. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC.
- ACS Publications. (n.d.). Recent Developments in Fragment-Based Drug Discovery | Journal of Medicinal Chemistry.
- ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry.
- PMC. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
- PubMed. (n.d.). A 'Rule of Three' for Fragment-Based Lead Discovery?.
- ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. NMR methods used in... | Download Scientific Diagram.
- Practical Fragments. (2013, July 17). The rule of three at ten.
- ResearchGate. (n.d.). A 'Rule of Three' for fragment-based lead discovery? | Request PDF.
- Sigma-Aldrich. (n.d.). This compound | 149889-64-5.
- ACS Publications. (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments | ACS Medicinal Chemistry Letters.
- PubMed Central. (n.d.). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol.
- ChemicalBook. (2023, May 4). This compound | 149889-64-5.
- Life Chemicals. (2021, June 23). Fragment-based Screening Methods for Innovative Drug Discovery | Computational Chemistry | Blog.
- Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
- Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
- Chemsrc. (n.d.). CAS#:149889-64-5 | this compound.
- BLDpharm. (n.d.). 149889-64-5|1-(3-(Aminomethyl)phenyl)ethanone hydrochloride.
- PubMed. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets.
- NIH. (n.d.). Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy.
- BOC Sciences. (n.d.). CAS 87171-25-3 1-[4-(Aminomethyl)phenyl]ethan-1-one.
- PMC. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets.
- Boston University. (2019, September 3). Development and applications of fragment based drug design methods.
- MDPI. (n.d.). Concepts and Core Principles of Fragment-Based Drug Design.
- One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Patsnap Synapse. (2025, March 20). What is Astex's strategy in using fragment-based drug discovery?.
- ResearchGate. (n.d.). Fragment-based drug design (FBDD) approaches used to identify hits in....
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride (CAS: 149889-64-5). This versatile bifunctional building block is invaluable in pharmaceutical and materials science research, offering both a reactive primary amine and a ketone functional group. However, its dual reactivity and salt form can present unique challenges. This guide provides in-depth troubleshooting advice and optimized protocols to help you improve reaction yields and purity.
Section 1: General FAQs & Physicochemical Properties
This section addresses foundational questions regarding the handling and properties of the reagent.
Q1: What are the key structural features of this molecule and how do they influence its reactivity?
A: 1-[3-(Aminomethyl)phenyl]ethan-1-one possesses three critical regions that dictate its chemical behavior:
-
Primary Benzylic Amine: The -(CH₂)NH₂ group is a potent nucleophile, making it the primary site for reactions like acylation (amide bond formation), alkylation, and reductive amination (as the amine component).
-
Aromatic Ketone: The acetyl group -(C=O)CH₃ is an electrophilic center. Its carbonyl can undergo nucleophilic attack, reduction to an alcohol, or participate in reductive amination (as the carbonyl component).
-
Hydrochloride Salt: The amine is supplied as a hydrochloride salt (-(CH₂)NH₃⁺Cl⁻). This enhances its stability and water solubility but renders the amine non-nucleophilic.[1] The amine must be neutralized to its free base form (-NH₂) with a suitable base before it can participate in nucleophilic reactions.
Q2: My reagent shows poor solubility in my chosen organic solvent. What can I do?
A: This is a common issue. The hydrochloride salt form is polar and has low solubility in many non-polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Troubleshooting Steps:
-
Free-Basing: The most effective strategy is to convert the salt to its more organosoluble free base form before the main reaction. This can be done via a liquid-liquid extraction.
-
Dissolve the hydrochloride salt in water or a minimal amount of a polar solvent like methanol.
-
Add an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and extract the free base into an organic solvent (e.g., ethyl acetate, DCM).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and use the solution directly or evaporate the solvent to isolate the free base oil/solid.
-
-
Solvent Selection: If performing the reaction in a single pot, consider more polar aprotic solvents where both the salt and other reagents may have better solubility, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]
-
In-Situ Neutralization: Add a base directly to the reaction mixture. For this to be effective, the base must be strong enough to deprotonate the ammonium salt, and the resulting free amine must be soluble enough to react.
Diagram: Key Decision Point for Reactivity
The first step in planning your synthesis is deciding how to handle the hydrochloride salt.
Caption: Initial decision workflow for using the reagent.
Q3: Do I always need to add a base before starting my reaction?
A: Not always. It depends entirely on which functional group you intend to react.
-
For reactions at the amine (e.g., amide coupling, N-alkylation): Yes. You need to add at least one equivalent of a base to neutralize the HCl and free the lone pair on the nitrogen, making it nucleophilic. Often, an excess of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used.[3]
-
For reactions at the ketone (e.g., reductive amination with another amine): No. In fact, the acidic nature of the ammonium salt can be beneficial, as imine formation is often catalyzed by mild acid.[4]
Q4: Are there any stability concerns with this compound?
A: The hydrochloride salt is generally stable under standard storage conditions (room temperature, dry).[5] The free base form is more susceptible to oxidation and should be used relatively quickly after preparation or stored under an inert atmosphere (e.g., nitrogen or argon). Both forms should be protected from light over long-term storage as is good practice for aromatic compounds.[6][7][8]
Section 2: Troubleshooting Guide for Common Reactions
Scenario 1: Low Yield in Reductive Amination (Using the Ketone Functionality)
Reductive amination is a powerful method for forming C-N bonds by reacting the ketone with a primary or secondary amine, followed by in-situ reduction of the imine intermediate.[9][10]
Problem: Low yield of the desired amine product, with significant recovery of starting ketone or formation of the corresponding alcohol side product.
Diagram: Troubleshooting Reductive Amination
Caption: Workflow for diagnosing low yields in reductive amination.
Troubleshooting Table: Reductive Amination Parameters
| Parameter | Issue | Recommended Action & Rationale |
| Reducing Agent | Formation of alcohol byproduct. | Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice as it preferentially reduces the protonated iminium ion intermediate over the ketone.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Avoid strong reducing agents like NaBH₄ unless the imine is pre-formed.[4] |
| pH / Catalyst | Incomplete reaction, starting ketone recovered. | Imine formation is the rate-limiting step and is acid-catalyzed. Add a catalytic amount of acetic acid (AcOH) to lower the pH to ~5-6. This protonates the carbonyl, making it more electrophilic, but avoids full protonation of the reacting amine.[4] |
| Solvent | Slow or incomplete reaction. | Dichloroethane (DCE) is the standard solvent for NaBH(OAc)₃ reductions.[9] Protic solvents like methanol can sometimes improve rates of imine formation but may interfere with the hydride reagent.[11] Ensure reagents are adequately dissolved. |
| Reaction Time | Incomplete reaction. | Allow the ketone and amine to stir together for 1-2 hours before adding the reducing agent. This allows the imine/iminium equilibrium to be established, leading to a higher yield. Monitor progress by TLC or LC-MS. |
Optimized Protocol: Reductive Amination
-
To a stirred solution of this compound (1.0 eq) and the desired primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Scenario 2: Low Yield in Amide Coupling (Using the Amine Functionality)
Amide bond formation is a cornerstone reaction, typically involving activation of a carboxylic acid.
Problem: Low conversion to the desired amide, with recovery of starting amine and/or formation of side products.
Root Causes & Solutions
-
Incomplete Neutralization:
-
Cause: Insufficient base was added to neutralize the HCl salt and activate the amine.
-
Solution: Use at least 2.0-2.2 equivalents of a non-nucleophilic organic base like DIPEA or TEA. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the coupling reaction itself.[3]
-
-
Poor Carboxylic Acid Activation:
-
Cause: The chosen coupling reagent is not potent enough, especially for sterically hindered or electron-deficient carboxylic acids.
-
Solution: Select a more powerful coupling agent. For difficult couplings, uronium-based reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[12] For standard reactions, carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) work well.[3]
-
-
Side Reactions at the Ketone:
-
Cause: Under certain conditions, the ketone can interfere with the reaction. This is less common but possible.
-
Solution: If side reactions are confirmed, consider protecting the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst) prior to the amide coupling.[13] The ketal is stable to most coupling conditions and can be removed with aqueous acid during workup.
-
Troubleshooting Table: Amide Coupling Reagent Selection
| Reagent System | Strengths | Weaknesses | Best For |
| EDC / HOBt | Inexpensive, water-soluble byproducts (easy removal). | Slower, can be inefficient for hindered substrates. | General purpose, scalable reactions.[3] |
| HATU / DIPEA | Very fast, highly efficient, works for difficult couplings. | More expensive, byproducts require chromatography. | Electron-deficient amines, hindered acids.[12] |
| Acid Chloride | Highly reactive. | Requires an extra step to prepare, generates HCl which must be scavenged. | When other methods fail; requires careful handling.[14] |
Scenario 3: Complications in Palladium-Catalyzed Cross-Coupling
To perform reactions like Suzuki or Buchwald-Hartwig aminations on the aromatic ring, a halide (e.g., Br, I) would first need to be installed. Assuming you are starting with a brominated version of the title compound, low yields are common.
Problem: Low yield of the desired biaryl product in a Suzuki coupling reaction.
Root Causes & Solutions:
-
Catalyst Poisoning:
-
Cause: The free amine's lone pair can coordinate strongly to the palladium center, inhibiting its catalytic activity.
-
Solution: Protect the amine group before performing the cross-coupling. A tert-butyloxycarbonyl (Boc) group is ideal. It is easily installed using Boc-anhydride and is stable to most Suzuki conditions. It can be removed later with acid (e.g., TFA or HCl).[13]
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect choice of catalyst, ligand, base, or solvent can drastically reduce yield.
-
Solution: Systematic optimization is key.[15]
-
Catalyst/Ligand: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific substrates.
-
Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and substrate-dependent. An aqueous solution of the base is often beneficial.[16]
-
Solvent: Protic solvents or mixtures like Dioxane/H₂O or Toluene/EtOH/H₂O are commonly used and can significantly impact the outcome.[16]
-
-
-
Side Reactions:
-
Cause: Common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).[17]
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative side reactions. Degas all solvents thoroughly before use.
-
Section 3: Purification Strategies
Q: My crude product is a complex mixture. What are the likely impurities and how can I remove them?
A: Common impurities depend on the reaction but often include unreacted starting material, reagents (e.g., HOBt, DCU if DCC is used), and side products.
-
Unreacted Amine Starting Material: Can be easily removed with an acidic wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with dilute aqueous HCl (1M). Your product should remain in the organic layer, while the protonated starting material will move to the aqueous layer.
-
Unreacted Carboxylic Acid: Can be removed with a basic wash. Use a dilute aqueous NaHCO₃ or Na₂CO₃ solution to deprotonate and extract the acid into the aqueous layer.
-
Coupling Reagent Byproducts: Byproducts from EDC are water-soluble and easily removed with aqueous washes.[3] Byproducts from DCC/HATU are often persistent and require silica gel chromatography for removal.[14]
-
Over-alkylated Products: These are often less polar than the desired product and can typically be separated by silica gel chromatography.
A final purification by crystallization or chromatography is almost always necessary to achieve high purity.[18]
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Optimization of the Suzuki Coupling Reaction.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines.... Retrieved from [Link]
-
Chem-Station. (2014). Acyl Protective Groups. Retrieved from [Link]
-
SpringerLink. (2025). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles.... Retrieved from [Link]
-
Springer. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:149889-64-5 | this compound. Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
-
CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]
-
University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
SciELO. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
-
Trade Science Inc. (n.d.). Studies on enaminones. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.... Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Aminophenyl)ethanol. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(3-CHLOROMETHYL-4-HYDROXY-PHENYL)-ETHANONE. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride
Welcome to the technical support guide for the synthesis of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality of side product formation, provide actionable troubleshooting advice, and outline validated protocols to enhance yield and purity.
The most direct and common synthetic pathway to 1-[3-(Aminomethyl)phenyl]ethan-1-one involves the reduction of 3-acetylbenzonitrile.[1][2][3][4] This precursor conveniently contains both the required acetyl group and a nitrile moiety that can be selectively reduced to the aminomethyl group. However, the presence of two reducible functional groups—a ketone and a nitrile—presents a significant selectivity challenge. This guide focuses on addressing the impurities that arise from this challenge.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
The most logical and widely used precursor is 3-acetylbenzonitrile. Its commercial availability and direct structural correspondence to the target molecule make it the preferred starting point. The key transformation is the selective reduction of the nitrile group to a primary amine.
Q2: My post-reaction analysis (NMR/LC-MS) shows a complex mixture of products. What are the most likely culprits?
A complex product mixture typically points to two main issues: lack of chemoselectivity and intermolecular side reactions. The primary side products arise from:
-
Over-reduction: The ketone group is reduced to a secondary alcohol, yielding 1-(3-(aminomethyl)phenyl)ethan-1-ol.
-
Secondary and Tertiary Amine Formation: During catalytic hydrogenation, the primary amine product can react with an intermediate imine, leading to dimerized (secondary amine) and trimerized (tertiary amine) impurities.[5][6]
Q3: I've identified a significant amount of a secondary amine byproduct, bis(3-acetylbenzyl)amine. How can I prevent its formation?
This is a classic problem in catalytic hydrogenation of nitriles.[6] The reaction proceeds through an imine intermediate. The desired primary amine product can act as a nucleophile, attacking this intermediate to form a secondary amine after reduction. To suppress this, the reaction should be conducted in the presence of ammonia (often as a solution in methanol or as ammonium hydroxide).[5] Ammonia provides a high concentration of a simple, competing amine, which effectively blocks the product amine from reacting with the imine intermediate.
Q4: My product contains an alcohol impurity; the ketone was clearly reduced. How can I improve selectivity for the nitrile?
Ketone reduction is a common pitfall. The choice of reducing agent and conditions is critical.
-
Avoid overly powerful, non-selective reagents: Lithium aluminum hydride (LiAlH₄) is too reactive and will readily reduce both the ketone and the nitrile.
-
Use borane complexes cautiously: Borane-THF (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂) can be effective as they generally reduce nitriles faster than ketones.[7] However, you must carefully control the stoichiometry, temperature, and reaction time to prevent subsequent ketone reduction.
-
Optimize catalytic hydrogenation: The choice of catalyst, support, and solvent can significantly influence selectivity. Raney Nickel, for example, can be particularly aggressive towards ketones under certain conditions.[6] Screening different catalysts (e.g., Pd/C, PtO₂) and adjusting hydrogen pressure and temperature is recommended.
Q5: How can I remove unreacted 3-acetylbenzonitrile from my final product?
The significant difference in properties between the basic amine product and the neutral nitrile starting material can be exploited for purification.
-
Acid-Base Extraction: After the reaction, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, while the neutral starting material remains in the organic layer. The layers can then be separated.
-
Recrystallization: After isolation, the final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.
Part 2: Troubleshooting Guide: Side Product Identification & Mitigation
This table details the most common side products, their formation mechanisms, and strategies for their prevention and detection.
| Side Product & Structure | Common Cause / Mechanism | Prevention & Mitigation Strategies | Analytical Detection |
| 1-(3-(Aminomethyl)phenyl)ethan-1-ol | Over-reduction of the ketone. Occurs with non-selective reducing agents (e.g., LiAlH₄) or under harsh conditions (excess reagent, high temperature/pressure) with more selective agents like BH₃ or certain catalysts. | • Reagent Choice: Avoid LiAlH₄. Use borane complexes (BH₃•THF) with strict stoichiometric control.[5][7]• Catalysis: Screen catalysts (e.g., Pd/C, PtO₂) and optimize conditions (lower H₂ pressure, lower temperature) for chemoselectivity.[6] | LC-MS: Detects the expected mass (M+H)⁺.NMR: Disappearance of the ketone carbonyl signal (~198 ppm in ¹³C, ~2.6 ppm singlet for -COCH₃ in ¹H) and appearance of a carbinol proton signal (~4.9 ppm quartet) and a secondary alcohol carbon (~70 ppm).IR: Appearance of a broad O-H stretch (~3300 cm⁻¹). |
| Bis(3-acetylbenzyl)amine (Secondary Amine) | Intermolecular condensation during catalytic hydrogenation. The intermediate imine is attacked by the primary amine product, which is then reduced to the secondary amine.[5][6] | • Add Ammonia: Conduct catalytic hydrogenation in the presence of ammonia or ammonium hydroxide.[5] This provides a competitive amine to minimize self-condensation.• Optimize Conditions: Lower temperatures and catalyst loadings can sometimes reduce the rate of this side reaction. | LC-MS: A clear peak with a mass corresponding to the dimerized product minus NH₃.NMR: Complex spectra showing signals for two acetylphenylmethyl groups attached to a single NH proton. |
| Tris(3-acetylbenzyl)amine (Tertiary Amine) | Further reaction of the secondary amine byproduct with another molecule of the imine intermediate during catalytic hydrogenation.[6] | • Add Ammonia: This is the most effective strategy and will also suppress tertiary amine formation.[5] | LC-MS: A peak with a mass corresponding to the trimerized product.NMR: Signals will be even more complex but will lack an N-H proton. |
| Unreacted 3-Acetylbenzonitrile | Incomplete reaction. Caused by insufficient reaction time, deactivated catalyst, insufficient reducing agent, or suboptimal temperature. | • Monitor Reaction: Use TLC or LC-MS to track the consumption of starting material.• Optimize Conditions: Increase reaction time, temperature (within limits), or reagent/catalyst loading. Ensure the catalyst is active and hydrogen pressure is maintained. | TLC/LC-MS: A spot/peak corresponding to the starting material.NMR: Persistence of the nitrile carbon signal (~118 ppm in ¹³C).IR: Persistence of the sharp C≡N stretch (~2230 cm⁻¹). |
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the intended synthesis and the formation of key byproducts.
Caption: Desired reaction pathway for the synthesis.
Caption: Formation pathways of common side products.
Part 4: Recommended Experimental Protocol
This protocol for catalytic hydrogenation is designed to minimize the formation of secondary and tertiary amine byproducts.
Protocol: Selective Hydrogenation of 3-Acetylbenzonitrile
-
Reactor Setup: To a suitable high-pressure reactor, add 3-acetylbenzonitrile (1.0 eq) and a solvent such as methanol or ethanol.
-
Ammonia Addition: Add a 7N solution of ammonia in methanol (approx. 5-10 equivalents). The large excess of ammonia is crucial for selectivity.[5]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol %).
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS to confirm the disappearance of the starting material. Hydrogen uptake can also be monitored.
-
Workup: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Salt Formation & Purification: Dissolve the crude amine residue in a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in isopropanol or ether dropwise until the solution is acidic to precipitate the hydrochloride salt. The solid product can be collected by filtration, washed with a cold non-polar solvent (e.g., ether), and dried under vacuum. Further purification can be achieved by recrystallization.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ResearchGate. (2025). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. Retrieved from [Link]
- Google Patents. (2019). WO 2019/030122 Al.
-
WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
- Google Patents. (2021). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
-
Indian Journal of Chemistry. (2009). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile. Retrieved from [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
- Google Patents. (2015). US 2015/0309021 A1.
-
National Institutes of Health. (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Retrieved from [Link]
-
Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved from [Link]
-
PubChem. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Cheméo. (n.d.). 3-Acetylbenzonitrile (CAS 6136-68-1). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Acetylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Tetrahydroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]
-
Bmolecule. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.... Retrieved from [Link]
- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
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Technical Support Center: Liberation of 1-[3-(Aminomethyl)phenyl]ethan-1-one Free Base from its Hydrochloride Salt
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the efficient removal of the hydrochloride moiety from 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride to yield the corresponding free base. This document offers detailed protocols, troubleshooting advice, and an in-depth explanation of the underlying chemical principles to ensure successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the hydrochloride from my starting material?
A1: 1-[3-(Aminomethyl)phenyl]ethan-1-one is often supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated amine is less susceptible to oxidation and other degradation pathways. However, for many organic reactions, such as amide couplings, reductive aminations, or other nucleophilic additions, the free amine is required to act as a nucleophile. The hydrochloride salt renders the amine non-nucleophilic by protonating the lone pair of electrons on the nitrogen atom.
Q2: What is the basic principle behind removing the hydrochloride?
A2: The process involves a simple acid-base neutralization. The hydrochloride salt is treated with a base that is stronger than the free amine. This base deprotonates the ammonium ion, liberating the free amine and forming a salt byproduct that can be subsequently removed, typically through extraction.
Q3: What safety precautions should I take?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The choice of base and solvents will dictate specific handling precautions. For instance, strong bases like sodium hydroxide are corrosive, and organic solvents can be flammable and volatile. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Troubleshooting Guide
Q1: My extraction yield of the free base is low. What could be the issue?
A1: Low extraction yields can stem from several factors:
-
Incomplete Neutralization: Ensure the pH of the aqueous layer is sufficiently basic. The pKa of the conjugate acid of a typical benzylamine is around 9.33. To ensure complete deprotonation, the pH of the aqueous solution should be at least 1.5 to 2 units above this value (i.e., pH 11-12). Use a pH meter or pH paper to verify.
-
Improper Solvent Choice: The organic solvent used for extraction must be able to effectively dissolve the free base and be immiscible with water. While the parent compound, acetophenone, is soluble in many organic solvents like diethyl ether and chloroform, the aminomethyl group adds polarity. Dichloromethane or ethyl acetate are generally good starting points. If solubility is an issue, you may need to perform multiple extractions with a larger total volume of solvent.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, making phase separation difficult. If an emulsion forms, you can try to break it by adding a small amount of brine (saturated NaCl solution), allowing the mixture to stand for an extended period, or by gentle swirling instead of vigorous shaking.
Q2: After extraction and solvent evaporation, I have an oily residue instead of a solid. How can I purify it?
A2: An oily residue suggests the presence of impurities or residual solvent.
-
Drying: Ensure the organic extract was thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
-
Purification: If the product is still an oil, purification by column chromatography on silica gel may be necessary. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from sticking to the silica) is a good starting point.
Q3: How can I confirm that I have successfully formed the free base?
A3: Several analytical techniques can be used for confirmation:
-
Thin-Layer Chromatography (TLC): The free base will have a different Rf value compared to the hydrochloride salt. The free base, being less polar, will typically have a higher Rf.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the chemical shift of the protons on the carbon adjacent to the nitrogen (the benzylic protons) will change upon deprotonation.
-
Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum will differ between the hydrochloride salt and the free base.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
This is the most common and straightforward method for liberating the free base.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in deionized water in an Erlenmeyer flask.
-
Basification: Cool the solution in an ice bath and slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous solution using a pH meter or pH paper. Continue adding the base until the pH is between 11 and 12.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of dichloromethane or ethyl acetate and gently shake, venting the funnel frequently. Allow the layers to separate.
-
Phase Separation: Drain the organic layer (bottom layer for DCM, top layer for EtOAc) into a clean Erlenmeyer flask.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base.
Protocol 2: Using a Weaker Base
For substrates sensitive to strong bases like NaOH, a milder base can be used.
Materials:
-
This compound
-
Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Organic solvent (DCM or EtOAc)
-
Deionized water
-
Brine
-
Anhydrous drying agent
Procedure:
-
Dissolution and Basification: Dissolve the hydrochloride salt in the organic solvent and add a saturated solution of sodium bicarbonate or sodium carbonate. Stir the biphasic mixture vigorously for 30-60 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction of Aqueous Layer: Extract the aqueous layer with fresh organic solvent.
-
Combine and Wash: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase, filter, and concentrate as described in Protocol 1.
Workflow Diagram
Caption: Workflow for the conversion of the hydrochloride salt to the free base.
Data Summary
| Property | 1-[3-(Aminomethyl)phenyl]ethan-1-one HCl | Benzylamine (Analogue for Free Base) |
| Molecular Weight | 185.65 g/mol | 107.15 g/mol |
| Melting Point | 145-146 °C | -10 °C (Boiling Point: 184-185 °C) |
| pKa (of conjugate acid) | Not directly available | ~9.33 |
| Solubility (Water) | Soluble | Miscible |
| Solubility (Organic) | Generally low | Soluble in ether, ethanol, benzene |
References
-
PubChem Compound Summary for CID 7504, Benzylamine. National Center for Biotechnology Information. [Link]
-
Britannica, T. Editors of Encyclopaedia. "acetophenone." Encyclopedia Britannica, January 2, 2026. [Link]
- Patent US2987548A: Preparation of benzylamine.
-
Discussion on Benzylamine Extraction. ResearchGate. [Link]
preventing byproduct formation in coupling reactions with 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
An Application Scientist's Guide to Preventing Byproduct Formation in Coupling Reactions with 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals using this compound in coupling reactions. As Senior Application Scientists, we understand that even routine transformations can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical prevention and minimization of byproduct formation to ensure cleaner reactions and higher yields.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to help you make informed decisions in your future experiments.
Visualizing the Troubleshooting Process
Before diving into specific problems, it's helpful to have a logical workflow for diagnosing issues. The following decision tree illustrates a typical process for identifying and resolving byproduct formation.
Caption: A decision tree for troubleshooting byproduct formation.
Q1: I'm observing significant homocoupling of my boronic acid partner in a Suzuki-Miyaura reaction. What's causing this and how can I prevent it?
A1: This is a classic and frustrating side reaction in Suzuki couplings. The formation of a biaryl product derived from two molecules of your boronic acid is typically caused by the presence of oxidants, most commonly oxygen, in your reaction mixture.[1]
Causality: The desired Suzuki catalytic cycle relies on Palladium(0) as the active species. If Pd(II) species are present (either from using a Pd(II) pre-catalyst without complete reduction or from oxidation of Pd(0) by residual air), they can catalyze the homocoupling of boronic acids.[1] This oxidative process consumes your nucleophile and reduces the Pd(II) to Pd(0), but it's an inefficient and wasteful way to initiate the primary catalytic cycle.
The Divergence to Homocoupling
Caption: Catalytic cycle showing the main Suzuki pathway and the oxidative side pathway leading to homocoupling.
Troubleshooting Actions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction vessel are thoroughly deoxygenated. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling an inert gas like argon or nitrogen through the solvent.
-
Use a Pd(0) Pre-catalyst: While Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they require in-situ reduction. Using a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize the amount of initial Pd(II), reducing the opportunity for homocoupling.[1]
-
Check Your Base: Ensure the base is high quality and has not been excessively exposed to air and moisture. Some bases can contain oxidizing impurities.
Q2: My aryl halide starting material is being consumed, but I'm primarily getting the dehalogenated product (Ar-H) instead of the desired coupled product. Why?
A2: This side reaction, known as hydrodehalogenation or simply dehalogenation, is another common byproduct pathway, particularly in Suzuki and Buchwald-Hartwig reactions.[1][2] It occurs when the organopalladium intermediate (Ar-Pd-X) reacts with a hydride source before it can proceed with the desired transmetalation or amine coordination.
Causality: The source of the hydride can be varied. Common culprits include:
-
Solvents: Alcohols (like isopropanol) or even residual water can act as hydride donors.
-
Bases: Amine bases or impurities within inorganic bases can sometimes provide a hydride.
-
Boronic Acid Reagents: In some cases, impurities or decomposition products from the boronic acid itself can be a source.
Troubleshooting Actions:
-
Solvent Purity: Use high-purity, anhydrous solvents. If using ethers like THF or dioxane, ensure they are free of peroxide and freshly distilled or sourced from a solvent purification system. Avoid alcoholic solvents unless the protocol specifically calls for them and has been optimized.
-
Base Selection: In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. However, if dehalogenation is an issue, consider screening other bases. In Suzuki reactions, carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally less prone to causing this issue than alkoxides.[1]
-
Ligand Choice: The choice of phosphine ligand is critical. Ligands that accelerate the rate of reductive elimination relative to competing side reactions are preferred. For Buchwald-Hartwig couplings, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) often provide excellent results and can suppress this side reaction.[3]
Q3: I'm attempting an amide coupling between the amine of my title compound and a carboxylic acid, but the reaction is messy and gives multiple byproducts. What should I look for?
A3: Amide coupling seems straightforward, but it's an area where "the devil is in the details."[4] With a substrate like 1-[3-(Aminomethyl)phenyl]ethan-1-one, the primary amine is relatively unhindered, but issues often arise from the choice of coupling reagent and reaction conditions.
Causality & Troubleshooting:
| Byproduct Type | Likely Cause | Recommended Solution |
| Urea Byproduct | Use of a carbodiimide reagent (e.g., DCC, EDC) without an additive. The activated O-acylisourea intermediate can rearrange. | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to trap the intermediate, forming an active ester that is less prone to side reactions. |
| Unreacted Starting Materials | Inefficient activation of the carboxylic acid or insufficient basicity to free the amine from its hydrochloride salt. | Ensure you are using at least one extra equivalent of base (e.g., DIPEA, Et₃N) to neutralize the HCl salt in addition to the base required for the coupling reaction itself. Consider using a more powerful coupling reagent like HATU or T3P.[5] |
| Epimerization/Racemization | If your carboxylic acid has a chiral center alpha to the carbonyl, harsh conditions or certain coupling reagents can cause racemization. | Use coupling reagents known to suppress racemization, such as COMU or those used with HOBt/Oxyma. Keep reaction temperatures low (0 °C to room temperature). |
Pro Tip: Always add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine. Adding all components at once can lead to a host of side reactions.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the hydrochloride salt of 1-[3-(Aminomethyl)phenyl]ethan-1-one affect my reaction setup? Do I need to perform a separate free-basing step?
A1: The hydrochloride salt is a critical consideration. The primary amine is protonated (R-NH₃⁺Cl⁻) and is therefore not nucleophilic. It cannot participate in coupling reactions in this state. You must add a base to neutralize the salt and generate the free amine (R-NH₂).
A separate free-basing step (e.g., partitioning between an organic solvent and aqueous NaHCO₃ or NaOH, followed by drying and concentration) is possible and can provide a clean starting material. However, for convenience, an in-situ neutralization is most common. This involves simply adding an additional equivalent of a suitable base to your reaction mixture.
Crucial Point: The base used for the coupling reaction itself (e.g., K₂CO₃ in a Suzuki reaction) can often serve this purpose, but you must account for the extra equivalent needed for the neutralization. For example, if your coupling requires 2.0 equivalents of base, you should use 3.0 equivalents when starting with the hydrochloride salt.
Q2: What is the best choice of base for palladium-catalyzed cross-coupling reactions with this substrate?
A2: The "best" base depends on the specific reaction (e.g., Suzuki vs. Buchwald-Hartwig).
| Reaction Type | Recommended Bases | Rationale & Considerations |
| Suzuki-Miyaura Coupling | K₃PO₄, Cs₂CO₃, K₂CO₃ | These are standard choices. K₃PO₄ is often effective for challenging couplings. An aqueous solution of the base is often required for efficient transmetalation.[7] |
| Buchwald-Hartwig Amination | NaOt-Bu, K₃PO₄, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine-Pd complex.[8] NaOt-Bu is very common but can be incompatible with base-sensitive functional groups (e.g., esters).[9] K₃PO₄ and Cs₂CO₃ are often milder alternatives. |
| Amide Coupling | DIPEA, Et₃N (Triethylamine), NMM (N-methylmorpholine) | These are organic bases used to scavenge the acid produced during the reaction and to free-base the starting material. DIPEA is sterically hindered and less likely to cause side reactions than Et₃N. |
Q3: Can the acetyl group (-COCH₃) on the phenyl ring interfere with the coupling reaction?
A3: Generally, the acetyl group is a robust and well-tolerated functional group in many palladium-catalyzed coupling reactions.[10] It is considered an electron-withdrawing group, which can sometimes influence the electronic properties of the aryl ring but typically does not participate directly in the reaction.
However, under certain specific and usually harsh conditions, potential side reactions could include:
-
Condensation Reactions: If the coupling partner also contains a reactive carbonyl and the conditions are strongly basic or acidic with heat, aldol-type reactions could theoretically occur, though this is unlikely under standard coupling conditions.
-
Reduction: If a hydride source is present (as discussed in the dehalogenation section) and the catalyst system is capable of ketone reduction, you might observe reduction of the ketone to an alcohol. This is also uncommon.
For over 95% of standard Suzuki, Buchwald-Hartwig, and amide coupling protocols, you should not expect interference from the acetyl group.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl boronic acid.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (3.2 equiv - Note the extra equivalent for the HCl salt)
-
Dioxane/Water (e.g., 10:1 v/v), thoroughly degassed
Procedure:
-
Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed dioxane and then the degassed water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[11]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Available from: [Link]
-
Stradiotto, M., & Hie, L. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 45(18), 7475-7494. Available from: [Link]
-
Reddit. Struggling with amide coupling : r/Chempros. (2024). Available from: [Link]
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724. Available from: [Link]
-
Reddit. amide coupling help : r/Chempros. (2022). Available from: [Link]
-
ResearchGate. Why did my amide syntesis does not work?. (2021). Available from: [Link]
-
Ciorba, A., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(1), 1. Available from: [Link]
-
Wang, B., et al. (2009). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules, 14(1), 356-362. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of organic chemistry, 71(26), 9681–9686. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]
-
Ohira, Y., et al. (2015). THREE-COMPONENT COUPLING REACTION OF ENYNES, CARBONYLS, AND ORGANOZINC REAGENTS. HETEROCYCLES, 90(2), 832. Available from: [Link]
-
Horisaki, T., et al. (2011). Palladium-Catalyzed Three-Component Coupling of 1,1-Dibromoalkenes, Vinylzinc Chloride, and Soft Nucleophiles: One-Pot Synthesis of 1,3-Disubstituted Allenes. The Journal of organic chemistry, 76(11), 4694–4698. Available from: [Link]
-
Bak, A., et al. (2017). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein journal of organic chemistry, 13, 1928–1934. Available from: [Link]
-
Molander, G. A., & Hiebel, M. A. (2010). Synthesis of Amidomethyltrifluoroborates and Their Use in Cross-Coupling Reactions. Organic letters, 12(21), 4876–4879. Available from: [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available from: [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023). Available from: [Link]
-
Britton, J., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Accounts of chemical research, 52(12), 3297–3307. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. hepatochem.com [hepatochem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimization of Reaction Conditions for 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
Welcome to the technical support center for the synthesis and optimization of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible outcomes in your experiments.
I. Introduction to the Synthesis
1-[3-(Aminomethyl)phenyl]ethan-1-one is a valuable building block in medicinal chemistry and pharmaceutical development. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. The most common synthetic routes involve the transformation of a precursor, such as 3-acetylbenzonitrile or 1-(3-nitrophenyl)ethanone, to introduce the aminomethyl functionality. This guide will focus on troubleshooting the common synthetic pathways and optimizing reaction conditions.
A prevalent synthetic strategy is the reduction of a nitrile or a nitro group. For instance, the reduction of 3-acetylbenzonitrile can be achieved via catalytic hydrogenation. Another approach involves the reductive amination of a corresponding aldehyde or ketone.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The primary synthetic pathways include:
-
Catalytic Hydrogenation of 3-Acetylbenzonitrile: This is a widely used method where the nitrile group is selectively reduced to a primary amine in the presence of a catalyst (e.g., Palladium on carbon, Raney Nickel) under a hydrogen atmosphere. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
-
Reduction of 1-(3-Nitrophenyl)ethanone: This route involves the reduction of the nitro group to an amine. However, this method can be challenging due to the potential for over-reduction or reduction of the ketone functionality.
-
Reductive Amination: This method converts a carbonyl group to an amine via an intermediate imine.[1][3] This is a versatile method for synthesizing amines.[1][4]
Q2: I am observing low yields in my catalytic hydrogenation of 3-acetylbenzonitrile. What are the likely causes?
Low yields in this reaction can often be attributed to several factors:
-
Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure the purity of all reagents and consider using a fresh batch of catalyst.
-
Inadequate Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. Ensure your system is properly sealed and that the pressure is maintained at the recommended level throughout the reaction.
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol or ethanol are commonly used.
-
Reaction Temperature and Time: These parameters should be carefully optimized. Insufficient time or a temperature that is too low may lead to incomplete conversion.
Q3: During the workup, I am struggling to isolate the hydrochloride salt. What could be the issue?
Isolation of the hydrochloride salt can be challenging due to its solubility.
-
Solvent Selection for Precipitation: The choice of solvent for precipitating the hydrochloride salt is critical. A common technique is to dissolve the free amine in a suitable solvent (e.g., isopropanol, ethyl acetate) and then add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, isopropanol).
-
Incomplete Salt Formation: Ensure that a sufficient amount of hydrochloric acid is added to completely convert the free amine to its hydrochloride salt. Monitoring the pH can be helpful.
-
Presence of Water: Water can interfere with the precipitation of the hydrochloride salt. Ensure all solvents and glassware are anhydrous.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst (in catalytic hydrogenation). 2. Insufficient hydrogen pressure. 3. Low reaction temperature. 4. Impure starting materials or solvents. | 1. Use fresh, high-quality catalyst. Consider a different catalyst if poisoning is suspected. 2. Verify the integrity of the reaction setup and maintain consistent hydrogen pressure. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Purify starting materials and ensure solvents are anhydrous. |
| Formation of Multiple Byproducts | 1. Over-reduction of the ketone group to an alcohol. 2. Ring hydrogenation. 3. Side reactions due to impurities.[5] | 1. Use a more selective reducing agent or milder reaction conditions (lower temperature, lower pressure). 2. Optimize the catalyst and reaction time to favor the reduction of the nitrile/nitro group over the aromatic ring. 3. Purify the starting material to remove reactive impurities. |
| Difficulty in Product Purification | 1. Co-elution of impurities during chromatography. 2. Product instability. 3. Inefficient extraction during workup. | 1. Optimize the chromatographic conditions (solvent system, stationary phase). Consider derivatization to improve separation. 2. Handle the product under an inert atmosphere and at low temperatures to minimize degradation.[6] 3. Adjust the pH during aqueous extraction to ensure the product is in the desired form (free amine or salt) for efficient partitioning. |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction setup or conditions. 3. Atmospheric moisture affecting the reaction. | 1. Source high-purity reagents from a reliable supplier and test new batches. 2. Standardize all reaction parameters, including stirring rate, heating method, and vessel geometry. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5] |
IV. Experimental Protocols
A. General Protocol for Catalytic Hydrogenation of 3-Acetylbenzonitrile
This protocol provides a general guideline. Optimization of specific parameters may be required based on your laboratory setup and reagent quality.
Materials:
-
3-Acetylbenzonitrile
-
Palladium on Carbon (10% w/w)
-
Methanol (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Diethyl Ether (anhydrous)
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-acetylbenzonitrile in anhydrous methanol.
-
Carefully add 10% Palladium on Carbon catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude free amine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If not, the addition of an anti-solvent like diethyl ether may be necessary.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
B. Analytical Characterization
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase HPLC method with a C18 column is often suitable.[7]
V. Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues.
General Reaction Scheme
Caption: General synthesis of the target compound.
VI. References
-
Wikipedia. Reductive amination. Available from: [Link]
-
SIELC. Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. Available from: [Link]
-
De, R. L., Mukherjee, J., Mandal, M., Roy, L., Bhowal, R., & Banerjee, I. (2009). The synthesis and structure of 1-[3-{(2-hydroxybenzylidene)amino}phenyl]ethanone. Indian Journal of Chemistry, 48B, 595-598.
-
Chemistry LibreTexts. Reductive Amination. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available from: [Link]
-
Google Patents. A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Available from:
-
Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Available from:
-
ResearchGate. Optimization of reaction conditions. a. Available from: [Link]
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ResearchGate. Optimization of the one-pot reaction conditions. a. Available from: [Link]
-
Chemsrc. 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone hydrochloride. Available from: [Link]
-
Organic Syntheses. 1-diethylamino-3-butanone. Available from: [Link]
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NIH. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Available from: [Link]
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TSI Journals. Studies on enaminones. Available from: [Link]
-
NIST WebBook. Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime. Available from: [Link]
-
ResearchGate. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Available from: [Link]
-
Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Available from: [Link]
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- 7. Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride | SIELC Technologies [sielc.com]
challenges in the purification of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride reaction mixtures
Introduction
Welcome to the technical support guide for the purification of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride (CAS 149889-64-5).[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals who are working with this compound and may be encountering challenges in achieving the desired purity.
This compound is a bifunctional molecule containing a primary amine and a ketone.[5] This combination of functional groups, while synthetically useful, presents a unique set of purification challenges. The basicity of the amine group and the reactivity of the ketone can lead to issues such as poor chromatographic resolution, product instability, and difficulty in removing specific impurities.
This guide provides a structured approach to troubleshooting common purification problems. It is organized into a series of frequently asked questions (FAQs) that address specific issues, followed by detailed protocols and recommendations grounded in established chemical principles.
Understanding the Chemistry: Synthesis and Potential Impurities
The most common synthetic route to 1-[3-(Aminomethyl)phenyl]ethan-1-one is the reduction of 3-acetylbenzonitrile. The resulting primary amine is then typically converted to the hydrochloride salt.
Common Impurities May Include:
-
Unreacted Starting Material: 3-acetylbenzonitrile.
-
Over-reduction Products: 1-(3-(Aminomethyl)phenyl)ethanol.
-
Byproducts from Reductant: Depends on the reducing agent used.
-
Solvent Adducts: Formation of adducts with residual solvents.
-
Degradation Products: Aminoketones can be susceptible to self-condensation or oxidation.[5]
A thorough understanding of the potential impurities in your reaction mixture is the first step towards developing an effective purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My compound is streaking badly on a silica gel column. How can I improve the chromatography?
This is a very common issue when purifying amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.[6][7]
Root Cause Analysis and Solutions:
-
Acid-Base Interaction: The primary cause is the acid-base interaction between the basic amine and the acidic silica.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase to neutralize the acidic sites on the silica.[7]
-
Recommended Modifier: Triethylamine (TEA) is a common choice. Start with 0.5-1% (v/v) TEA in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
-
Solution 2: Use of an Amine-Functionalized Stationary Phase: These columns have amine groups bonded to the silica surface, which masks the acidic silanols and minimizes the unwanted interactions.[6] This often provides excellent separation with simple mobile phases like hexane/ethyl acetate.[6]
-
Solution 3: Reversed-Phase Chromatography: For polar and ionizable compounds like aminoketone hydrochlorides, reversed-phase chromatography can be a good alternative.[7]
I'm having trouble getting my compound to crystallize. What can I do?
Recrystallization is an excellent technique for purifying solid compounds, but finding the right conditions can be challenging.[8]
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8][9]
-
Solvent System Screening:
-
Start with single solvents of varying polarity (e.g., isopropanol, ethanol, methanol, water, acetonitrile).
-
If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.[8]
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[8]
-
Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Solvent Selection Table for Aminoketone Hydrochlorides
| Solvent System | Polarity | Comments |
| Isopropanol/Water | High | A good starting point. The hydrochloride salt often has good solubility in hot alcohols and lower solubility upon cooling. |
| Ethanol/Diethyl Ether | Medium | Dissolve in a minimal amount of hot ethanol and add diethyl ether as the anti-solvent. |
| Acetonitrile | Medium | Can be effective for some hydrochloride salts. |
My final product purity is not improving with recrystallization. What's going on?
If recrystallization is not effective, it's likely that the impurities have very similar solubility profiles to your desired compound.[10]
Alternative Purification Strategies:
-
Chromatography: As discussed in the first FAQ, column chromatography is a powerful tool for separating compounds with similar properties.
-
Acid-Base Extraction: This technique can be used to separate your basic amine from neutral or acidic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer.
-
Separate the layers. The neutral and acidic impurities will remain in the organic layer.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Isolate your purified free-base amine and convert it back to the hydrochloride salt if needed.
-
How can I assess the purity of my final product?
A multi-faceted approach is recommended to ensure the purity of your compound.[11]
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for purity assessment.[] A reversed-phase method with a C18 column and a mobile phase of water/acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information about the structure of your compound and the presence of impurities.[13] Quantitative NMR (qNMR) can be used for highly accurate purity determination.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weights of any impurities.[11]
-
Melting Point: A sharp melting point range that is close to the literature value (145-146 °C) is a good indicator of high purity.[1]
Detailed Protocols
Protocol 1: Flash Chromatography with a Modified Mobile Phase
-
Column: Silica gel, appropriate size for your sample amount.
-
Mobile Phase: Start with a non-polar solvent system (e.g., 95:5 dichloromethane/methanol).
-
Modifier: Add 1% (v/v) triethylamine to the mobile phase.
-
Equilibration: Equilibrate the column with the modified mobile phase for at least 3-5 column volumes.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run a gradient to a more polar mobile phase (e.g., up to 90:10 dichloromethane/methanol with 1% TEA) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure fractions.
Protocol 2: Recrystallization from Isopropanol/Water
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, add water dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals should start to form. For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Workflow and Decision Tree
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
Troubleshooting Chromatography Issues
Caption: A decision tree for troubleshooting common chromatography problems with basic amines.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Reddit. (2022, September 24). Chromotography with free amines?[Link]
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents.[Link]
-
PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[Link]
-
Mylan Laboratories Limited. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.[Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.[Link]
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.[Link]
-
Wikipedia. Aminoaldehydes and aminoketones.[Link]
-
Chemsrc. CAS#:149889-64-5 | this compound.[Link]
-
RSC Publishing. Recent progress in the chemistry of β-aminoketones.[Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[Link]
-
YouTube. Recrystallization.[Link]
-
YouTube. Organic Chemistry Lab: Recrystallization.[Link]
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stability of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride under different reaction conditions
Technical Support Center: 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
Welcome to the technical support center for this compound (CAS: 149889-64-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling and utilizing this compound in your experiments. Our goal is to anticipate challenges and offer scientifically-grounded solutions to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
As a solid powder, the compound is generally stable when stored at room temperature. However, for long-term storage, it is best practice to keep the container tightly sealed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1][2] Some suppliers recommend refrigerated storage (2-8°C or 4°C) under an inert atmosphere, which is a prudent measure to minimize potential degradation over extended periods.[3]
Q2: How does the pH of an aqueous solution affect the stability of this compound?
The stability of this compound in solution is significantly influenced by pH.[4][5] The molecule contains a primary amine, which exists as a protonated hydrochloride salt. This makes it more stable in mildly acidic conditions (pH 3-6).
-
Acidic Conditions (pH < 7): The compound is expected to be relatively stable. The protonated aminomethyl group is less susceptible to oxidative degradation. Studies on other amine-containing hydrochloride salts confirm greater stability in acidic environments.[6][7][8]
-
Neutral to Basic Conditions (pH ≥ 7): As the pH increases, the aminomethyl group becomes deprotonated to its free base form. This free amine is more nucleophilic and significantly more susceptible to oxidative degradation. Such degradation reactions are often catalyzed by hydroxyl groups at higher pH values.[9] This can lead to the formation of impurities and a potential change in solution color.
Q3: Is this compound sensitive to light?
Yes, caution is advised. The presence of a phenyl ketone chromophore in the structure suggests potential absorption of UV radiation, making it susceptible to photodegradation.[10] According to ICH Q1B guidelines on photostability testing, compounds that absorb light at wavelengths above 320 nm are at risk.[10][11] It is strongly recommended to protect solutions and the solid compound from light, especially during long-term experiments or storage.[12] Using amber vials or wrapping containers in aluminum foil are effective protective measures.[11]
Q4: What are the primary chemical incompatibilities I should be aware of?
The primary incompatibility is with strong oxidizing agents .[1] The aminomethyl group can be readily oxidized, leading to the formation of various degradation products and compromising the integrity of your sample. Avoid contact with reagents such as hydrogen peroxide, permanganates, and dichromates. Additionally, due to its amine functional group, it may react with strong acids (beyond its salt form) and bases under certain conditions.
Troubleshooting Guide
Issue 1: I'm observing unexpected peaks in my HPLC chromatogram after preparing a stock solution.
This is a common issue that typically points to degradation. Let's diagnose the potential causes.
-
Causality: The appearance of new peaks indicates that the parent compound is converting into other chemical entities. The rate and nature of this degradation depend on the solvent, pH, temperature, and exposure to light and air.
-
Troubleshooting Steps:
-
Check the Solvent: Was the solution prepared in a neutral or basic solvent (e.g., unbuffered water, methanol)? The free amine form may be degrading. Consider preparing stock solutions in a slightly acidic buffer (e.g., pH 4-5) to maintain the protonated, more stable form of the amine.[9]
-
Review Preparation Conditions: Was the solution heated to aid dissolution? Thermal stress can accelerate degradation. Avoid heating unless absolutely necessary and, if so, use the lowest effective temperature for the shortest possible time.
-
Assess for Oxidation: Was the solvent de-gassed, or was the solution prepared under an inert atmosphere (e.g., nitrogen or argon)? Dissolved oxygen can cause oxidative degradation of the amine.
-
Evaluate Light Exposure: Was the solution prepared and stored in clear glassware on the benchtop? Photodegradation could be the culprit. Always use amber glassware or foil-wrapped containers.
-
-
Preventative Protocol: Prepare stock solutions using a de-gassed, slightly acidic aqueous buffer or an appropriate organic solvent in an amber volumetric flask. Store aliquots at or below -20°C for long-term use.
Issue 2: The color of my reaction mixture or stored solution has turned yellow/brown.
-
Causality: Color change is a strong indicator of chemical degradation. For amine-containing compounds, this often results from oxidation, which can produce colored impurities like imines or nitrones, or subsequent polymerization products.
-
Investigative Workflow:
Caption: Workflow to diagnose solution color change.
Issue 3: I'm seeing low assay values or poor recovery of the compound from my experiments.
-
Causality: Low recovery suggests loss of the parent compound. This can be due to degradation under the experimental conditions or physical loss (e.g., adsorption to container surfaces).
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To understand the compound's liabilities, intentionally subject it to harsh conditions (acid, base, oxidation, heat, light). This will reveal its primary degradation pathways and help you design more robust experimental parameters. See the detailed protocol below.
-
Use a Stability-Indicating Analytical Method: Ensure your HPLC or other analytical method can separate the parent peak from all potential degradation products.[13][14] Co-elution of a degradation product with the parent peak can mask the degradation and lead to inaccurate quantification.
-
Check for Adsorption: While less common for this molecule, highly sensitive experiments can be affected by adsorption to glass or plasticware. Using silanized glassware can mitigate this if it is suspected.
-
Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol is essential for identifying the intrinsic stability characteristics of the molecule.
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition. A control sample, protected from light and stored at 4°C, should be included.[11]
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot (final concentration 0.1 M HCl). Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot (final concentration 0.1 M NaOH). Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to an aliquot (final concentration 3% H₂O₂). Keep at room temperature for 24 hours.[15]
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot in a clear quartz cuvette to a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][12] Maintain a dark control sample at the same temperature.
-
-
Sample Processing: Before analysis, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC-UV/MS method.[13][16]
Data Summary: Expected Degradation Behavior
The following table summarizes the anticipated stability profile based on the compound's chemical structure. This should be verified experimentally using the protocol above.
| Stress Condition | Temperature | Duration | Expected Degradation | Likely Major Degradation Pathway |
| 0.1 M HCl | 60°C | 24 h | Low to Moderate | Hydrolysis of potential impurities |
| 0.1 M NaOH | Room Temp | 8 h | Significant | Oxidation/degradation of free amine |
| 3% H₂O₂ | Room Temp | 24 h | Significant | Oxidation of aminomethyl group |
| Heat (Solution) | 80°C | 48 h | Moderate | Thermally-induced oxidation/hydrolysis |
| Light (ICH Q1B) | Controlled | Per ICH | Moderate to Significant | Photolytic cleavage/rearrangement |
Hypothetical Degradation Pathway
Based on the functional groups present, the primary points of instability are the aminomethyl group and the benzylic carbon.
Caption: Potential degradation pathways for the compound.
References
-
(4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride Safety Data Sheet. (2021). Angene Chemical. Retrieved from [Link]
-
Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]
-
Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. (2021). BEPLS. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Retrieved from [Link]
-
Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Retrieved from [Link]
-
This compound. (n.d.). ChemSrc. Retrieved from [Link]
-
Gauthier, M. A., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. BMC Chemistry. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved from [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved from [Link]
-
Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
Jakaria, S., Kautz, R., & Vivilecchia, R. (2023). A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Gauthier, M. A., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. Retrieved from [Link]
-
Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Sahu, A., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health. Retrieved from [Link]
-
Gauthier, M. A., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. Retrieved from [Link]
-
Ethanone, 1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride. (n.d.). Boron Molecular. Retrieved from [Link]
-
Identification of Degradation Products and Stability-Indicating RP-HPLC Method for Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). Amanote Research. Retrieved from [Link]
-
1-(3-Chlorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Kumar, N. (2018). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil in Avanafil Tablets. ResearchGate. Retrieved from [Link]
-
Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023). YouTube. Retrieved from [Link]
-
Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (n.d.). Shibaura Institute of Technology. Retrieved from [Link]
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- 16. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving aminomethylphenyl ethanone derivatives
A Troubleshooting Guide for Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminomethylphenyl ethanone derivatives. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and practical solutions to common challenges encountered during the synthesis and purification of this important class of compounds. This resource is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Reaction Failures & Low Yields
This section addresses common scenarios where reactions do not proceed as expected or result in disappointingly low yields.
Question 1: My reaction to introduce a substituent to the aromatic ring has failed or is giving a very low yield. What are the likely causes?
Answer: Reactions involving electrophilic aromatic substitution on aminomethylphenyl ethanone derivatives can be complex due to the competing electronic effects of the activating aminomethyl group and the deactivating acetyl group. The success of your reaction will heavily depend on the reaction conditions and the nature of the electrophile.
-
Influence of Substituent Position: The position of the aminomethyl and acetyl groups (ortho, meta, or para) significantly directs the regioselectivity of the reaction. For instance, in 1-(3-(aminomethyl)phenyl)ethanone, the amino group directs ortho and para, while the acetyl group directs meta. This can lead to a mixture of products or a lack of reactivity at the desired position.
-
Protecting Group Strategy: The primary amine is a nucleophile and a base, which can react with many electrophiles and catalysts (like Lewis acids in Friedel-Crafts reactions). It's often necessary to protect the amine to prevent unwanted side reactions.
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Considerations |
| Boc (tert-butoxycarbonyl) | Boc₂O, base (e.g., Et₃N, NaOH), solvent (e.g., THF, Dioxane) | Strong acid (e.g., TFA, HCl in Dioxane) | Stable to a wide range of non-acidic conditions. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O) | Hydrogenolysis (H₂, Pd/C) | Can be sensitive to some reducing agents. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O) | Base (e.g., 20% piperidine in DMF) | Often used in solid-phase synthesis; labile to bases. |
-
Causality behind Experimental Choices: Failure to protect the amine can lead to the formation of undesired N-substituted products or inactivation of your catalyst. For example, in a Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) will complex with the basic amine, rendering it ineffective for activating the acylating agent.[1]
Section 2: Impurity Formation & Side Reactions
Unwanted side products are a common hurdle in organic synthesis. This section provides guidance on identifying and mitigating their formation.
Question 2: I'm observing significant amounts of a di-substituted product in my bromination reaction. How can I improve selectivity for the mono-substituted product?
Answer: The formation of di-substituted products, particularly in bromination reactions, is a common issue arising from over-reactivity. To enhance the selectivity for mono-bromination, several factors should be carefully controlled.
-
Stoichiometry of the Brominating Agent: The stoichiometry of your brominating agent, such as N-Bromosuccinimide (NBS), is critical. Using a significant excess of NBS will inevitably lead to di-bromination. It is recommended to use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS relative to your starting material.
-
Reaction Temperature: Higher reaction temperatures can increase the reaction rate indiscriminately, leading to over-bromination. Carefully controlling the reaction temperature is crucial. Starting at a moderate temperature and monitoring the reaction progress closely by TLC or GC-MS is advised.
-
Purity of Reagents: The purity of NBS is crucial. Impure NBS can contain excess molecular bromine (Br₂) or HBr, which can initiate ionic side reactions, including unwanted ring bromination. Using freshly recrystallized NBS is often recommended for best results.[2]
Question 3: My reaction involving the ketone moiety is producing a complex mixture of products, possibly from self-condensation. How can I prevent this?
Answer: The ethanone (acetyl) group has acidic α-protons, making it susceptible to enolization and subsequent aldol-type reactions, which can lead to a complex mixture of self-condensation products.[3][4][5]
-
Understanding the Mechanism: In the presence of a base, the ketone can be deprotonated to form an enolate. This enolate is a potent nucleophile and can attack the carbonyl carbon of another molecule of the ketone, leading to a β-hydroxy ketone (an aldol addition product). This can then dehydrate to form an α,β-unsaturated ketone.
-
Controlling the Reaction:
-
Temperature: Aldol reactions are often reversible and thermodynamically controlled. Running the reaction at lower temperatures can help to minimize self-condensation.
-
Choice of Base: The choice of base is critical. A strong, sterically hindered base like lithium diisopropylamide (LDA) can be used to generate the enolate quantitatively and irreversibly before the addition of the electrophile. This minimizes the concentration of the ketone available for self-condensation.
-
Slow Addition: Slowly adding the aminomethylphenyl ethanone derivative to a solution of the base can also help to control the concentration of the enolate and reduce self-condensation.
-
Here is a workflow to troubleshoot aldol-type side reactions:
Caption: Troubleshooting workflow for aldol condensation side reactions.
Section 3: Purification Challenges
The final step of isolating a pure product can often be the most challenging. This section provides strategies for purifying these often polar compounds.
Question 4: I'm having difficulty purifying my aminomethylphenyl ethanone derivative by column chromatography on silica gel. The compound is either not moving from the baseline or is streaking badly.
Answer: The combination of a basic amine and a polar ketone in the same molecule makes aminomethylphenyl ethanone derivatives challenging to purify on standard silica gel. The acidic nature of silica can lead to strong interactions with the basic amine, causing poor separation.
-
Acid-Base Interactions: The primary issue is the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or significant band tailing.
-
Strategies for Improved Purification:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to your eluent can significantly improve the chromatography. Common choices include:
-
Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of the eluent system (e.g., Dichloromethane/Methanol/Ammonia).
-
-
Use of Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized stationary phase can be very effective. This type of silica has a bonded amine layer that masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[6]
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (e.g., C18) chromatography is a viable alternative. A mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine, can provide excellent separation.
-
| Purification Method | Stationary Phase | Typical Mobile Phase | Key Advantage |
| Normal Phase (Modified) | Silica Gel | Hexane/Ethyl Acetate + 0.5% TEA | Readily available and cost-effective. |
| Normal Phase (Amine-Functionalized) | Amine-functionalized Silica | Hexane/Ethyl Acetate | Excellent for basic compounds, reduces tailing.[6] |
| Reversed Phase | C18 Silica | Acetonitrile/Water + 0.1% TFA | Good for polar compounds, predictable elution. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Aminomethylphenyl Ethanone Derivative
-
Dissolve the aminomethylphenyl ethanone derivative (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected product.
-
Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure for Purification of a Basic Aminomethylphenyl Ethanone Derivative using Modified Silica Gel Chromatography
-
Prepare the column by packing silica gel in the desired non-polar solvent (e.g., hexane).
-
Prepare the eluent system, for example, a gradient of 0-50% ethyl acetate in hexane, with the addition of 0.5% (v/v) triethylamine to both the hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the prepared gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q: Can I use other protecting groups for the amine? A: Yes, other protecting groups like Cbz and Fmoc can be used. The choice of protecting group depends on the stability of your compound to the deprotection conditions and the subsequent reaction steps you have planned.
Q: How do I know if my starting material is pure enough? A: It is crucial to start with pure materials. Characterize your starting materials by NMR and check their purity by GC-MS or LC-MS before starting the reaction. Impurities in the starting material can often lead to unexpected side products.
Q: What is the best way to remove the triethylamine from my final product after column chromatography? A: Triethylamine is relatively volatile. It can often be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure. If it persists, a quick wash of an ethereal solution of your compound with dilute, cold acid (if your product is stable) can remove the triethylamine into the aqueous layer.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Aldol Condensation - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Trick to Find Aldol Condensation - YouTube. (2023, May 7). Retrieved from [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved from [Link]
-
Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
Aldol Condensation. (n.d.). Retrieved from [Link]
Sources
strategies to minimize impurities in 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride reactions
Welcome to the technical support center for the synthesis and purification of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you minimize impurities and achieve high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Pathway Overview
The most common and efficient synthesis of this compound initiates from 3-acetylbenzonitrile. This process involves the simultaneous reduction of both the nitrile and ketone functionalities. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and atom economy.
Question 1: My reaction has stalled, and I'm observing incomplete conversion of the starting material, 3-acetylbenzonitrile. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion during the catalytic hydrogenation of 3-acetylbenzonitrile is a common issue that can often be traced back to catalyst activity or reaction conditions.
Possible Causes and Solutions:
-
Catalyst Inactivation: The catalyst, typically Palladium on Carbon (Pd/C), can be poisoned by impurities in the starting material or solvents. Sulfur and nitrogen-containing compounds are common catalyst poisons.
-
Troubleshooting:
-
Ensure the purity of your 3-acetylbenzonitrile and solvents. Consider passing solvents through a plug of activated alumina to remove trace impurities.
-
Use a fresh batch of high-quality catalyst. The age and storage conditions of the catalyst can significantly impact its activity.
-
-
-
Insufficient Hydrogen Pressure: The reduction of both the nitrile and ketone requires a sufficient partial pressure of hydrogen to drive the reaction to completion.
-
Troubleshooting:
-
Increase the hydrogen pressure within the safe limits of your reaction vessel. A typical pressure range for this type of reduction is 50-100 psi.
-
Ensure there are no leaks in your hydrogenation apparatus.
-
-
-
Inadequate Agitation: Efficient mixing is crucial for ensuring good contact between the catalyst, substrate, and hydrogen.
-
Troubleshooting:
-
Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
-
For larger scale reactions, consider using a rocking or shaking type hydrogenation apparatus for optimal mixing.
-
-
-
Low Reaction Temperature: While exothermic, the reaction may require a certain activation energy to proceed at a reasonable rate.
-
Troubleshooting:
-
Gently warm the reaction mixture to 30-40 °C. Monitor the reaction temperature closely, as the hydrogenation is exothermic and may require cooling to maintain control.
-
-
Question 2: My final product is contaminated with a significant amount of 1-[3-(hydroxymethyl)phenyl]ethan-1-one. How can I prevent the formation of this impurity?
Answer:
The presence of 1-[3-(hydroxymethyl)phenyl]ethan-1-one indicates the selective reduction of the ketone group while the nitrile remains intact. This is a common side reaction that can be controlled by careful selection of the reducing agent and reaction conditions.
Strategies to Minimize Hydroxymethyl Impurity:
-
Choice of Reducing Agent: While catalytic hydrogenation is generally effective for both functional groups, certain hydride reducing agents can be more selective. For instance, sodium borohydride (NaBH₄) under specific conditions might preferentially reduce the ketone over the nitrile.
-
Recommendation: Stick with catalytic hydrogenation using a robust catalyst like Pd/C, which is known to reduce both functional groups effectively under appropriate hydrogen pressure.
-
-
Reaction Conditions: The selectivity of the reduction can be influenced by temperature and pressure.
-
Recommendation: Maintain a sufficient hydrogen pressure (50-100 psi) throughout the reaction. Lower pressures may favor ketone reduction.
-
Question 3: I am observing an impurity with a mass corresponding to the partially reduced imine or aldehyde. What causes this and how can I drive the reaction to the desired primary amine?
Answer:
The formation of imine or aldehyde intermediates that are not fully reduced to the primary amine is a sign of incomplete reaction.[1][2]
Troubleshooting Incomplete Nitrile Reduction:
-
Reaction Time: The reduction of the nitrile group can be slower than the ketone reduction.
-
Solution: Increase the reaction time and monitor the reaction progress by TLC or HPLC until the starting material and any intermediates are no longer observed.
-
-
Catalyst Loading: An insufficient amount of catalyst may lead to incomplete reduction.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C).
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.
-
Solution: Protic solvents like ethanol or methanol are generally effective for this type of reduction as they can act as a proton source.
-
Question 4: My final product purity is low after the work-up and hydrochloride salt formation. What are some common pitfalls during purification?
Answer:
The purification and salt formation steps are critical for obtaining a high-purity final product. Several factors can contribute to low purity at this stage.
Purification and Salt Formation Best Practices:
-
Work-up Procedure: The work-up to isolate the free amine before salt formation must be done carefully to avoid the formation of emulsions and to ensure complete removal of the catalyst.
-
Protocol: After the reaction, filter the catalyst through a pad of celite. Wash the celite pad with the reaction solvent to ensure complete recovery of the product. The filtrate containing the free amine can then be used for salt formation.
-
-
Hydrochloride Salt Formation: The addition of hydrochloric acid must be controlled to prevent the formation of byproducts and to ensure the desired salt precipitates in a crystalline form.
-
Protocol:
-
Dissolve the crude free amine in a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol or ethereal HCl dropwise with stirring.
-
Monitor the pH to ensure it reaches approximately 2-3.
-
Allow the salt to crystallize, then collect by filtration, wash with a cold solvent (like diethyl ether), and dry under vacuum.
-
-
-
Recrystallization: If the initial purity is low, recrystallization of the hydrochloride salt is an effective purification method.
-
Solvent System: A mixture of ethanol and diethyl ether or isopropanol and diethyl ether is often effective for recrystallization.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Acetylbenzonitrile
| Parameter | Value | Justification |
| Starting Material | 3-Acetylbenzonitrile | Commercially available precursor.[3][4][5] |
| Catalyst | 10% Palladium on Carbon (50% wet) | Effective for the reduction of both nitriles and ketones. The wet catalyst is safer to handle. |
| Catalyst Loading | 5-10 mol% | A sufficient amount to drive the reaction to completion in a reasonable time. |
| Solvent | Ethanol or Methanol | Protic solvents that facilitate the reduction. |
| Hydrogen Pressure | 50-100 psi | Ensures a sufficient concentration of hydrogen for the reaction. |
| Temperature | Room Temperature to 40 °C | The reaction is exothermic; gentle heating may be required for initiation. |
| Reaction Time | 12-24 hours | Monitor by TLC or HPLC for completion. |
Step-by-Step Procedure:
-
To a pressure-resistant hydrogenation vessel, add 3-acetylbenzonitrile (1 equivalent).
-
Add ethanol or methanol as the solvent.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature. Gentle warming to 30-40 °C can be applied if the reaction is slow to start.
-
Monitor the reaction progress by taking aliquots and analyzing by TLC or HPLC.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
The filtrate contains the desired 1-[3-(aminomethyl)phenyl]ethan-1-one as the free base.
Protocol 2: Impurity Analysis by HPLC-MS
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |
Rationale: This method provides good separation of the polar amine product from the less polar starting material and potential byproducts. The use of a mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio.[6][7][8]
References
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. National Institutes of Health. [Link]
-
Impurities Application Notebook. Waters Corporation. [Link]
-
Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Wiley Online Library. [Link]
-
Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. National Institutes of Health. [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
-
Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Royal Society of Chemistry. [Link]
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ResearchGate. [Link]
-
Identification of Pharmaceutical Impurities. Taylor & Francis Online. [Link]
-
3-Acetylbenzonitrile (CAS 6136-68-1) - Chemical & Physical Properties. Cheméo. [Link]
-
JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy. [Link]
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. National Institutes of Health. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
3-Acetylbenzonitrile. NIST WebBook. [Link]
-
Stoichiometric reductions of benzonitrile (4 a). (yields determined by ¹H NMR with hexamethylbenzene as internal standard). ResearchGate. [Link]
-
Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. SCIEX. [Link]
-
Nitrile reduction. Wikipedia. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 3. 3-Acetylbenzonitrile (CAS 6136-68-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Acetylbenzonitrile [webbook.nist.gov]
- 5. biosynth.com [biosynth.com]
- 6. lcms.cz [lcms.cz]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. sciex.com [sciex.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride and Its Positional Isomers
In the landscape of pharmaceutical development and synthetic chemistry, the positional isomerism of substituted aromatic compounds offers a fascinating study in differential reactivity. Seemingly minor shifts in the placement of functional groups can profoundly alter the electronic and steric environment of a molecule, dictating its behavior in chemical transformations. This guide provides an in-depth, experimentally grounded comparison of the reactivity of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride and its ortho- and para-isomers. Our objective is to equip researchers, scientists, and drug development professionals with the foundational understanding and practical data needed to strategically leverage these key building blocks in their synthetic endeavors.
Introduction: The Critical Role of Isomeric Purity and Reactivity
1-[3-(Aminomethyl)phenyl]ethan-1-one and its ortho- and para-analogs are versatile intermediates, featuring both a nucleophilic primary amine and an electrophilic ketone.[1] This bifunctionality makes them valuable scaffolds for constructing a diverse array of more complex molecules and heterocyclic systems. However, the relative positioning of the aminomethyl (-CH₂NH₂) and acetyl (-COCH₃) groups on the phenyl ring governs the interplay of inductive and resonance effects, as well as steric hindrance. This guide will dissect these differences by comparing the isomers' performance in two fundamental reactions: N-acylation of the amine and reduction of the ketone.
The hydrochloride salt form is common for the commercial supply of these reagents, ensuring stability and handling ease.[2][3][4] It is crucial to recognize that for any reaction involving the amine as a nucleophile, it must first be liberated from its salt form by treatment with a suitable base.
Molecular Structure and Predicted Reactivity
The reactivity of these isomers is dictated by the electronic communication (or lack thereof) between the electron-withdrawing acetyl group and the potentially electron-donating aminomethyl group.
-
1-[2-(Aminomethyl)phenyl]ethan-1-one (Ortho-Isomer): The proximity of the two functional groups introduces significant steric hindrance.[5] This is expected to impede the approach of reagents to both the amine and the ketone. Furthermore, the potential for intramolecular hydrogen bonding between the amine and the carbonyl oxygen could influence the conformation and reactivity of the molecule.
-
1-[3-(Aminomethyl)phenyl]ethan-1-one (Meta-Isomer): In the meta-isomer, the two groups are electronically isolated from a resonance perspective.[6] Their interaction is primarily governed by inductive effects. The acetyl group exerts a moderate electron-withdrawing inductive effect, which may slightly decrease the basicity and nucleophilicity of the amine.
-
1-[4-(Aminomethyl)phenyl]ethan-1-one (Para-Isomer): The para-position allows for direct resonance interaction between the two groups. The aminomethyl group, once deprotonated, can donate electron density into the ring through resonance, which can be delocalized all the way to the carbonyl group. This effect would increase the nucleophilicity of the amine but decrease the electrophilicity of the carbonyl carbon.[7]
Based on these principles, we can hypothesize a reactivity order for each functional group.
-
Amine Nucleophilicity (e.g., in N-Acylation): Para > Meta > Ortho
-
Ketone Electrophilicity (e.g., in Reduction): Meta > Ortho > Para
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} "Predicted Reactivity of Isomers"
Experimental Design and Protocols
To empirically test our hypotheses, we designed two parallel experiments under strictly controlled, identical conditions. The progress and yield of each reaction provide a quantitative measure of the substrate's reactivity.
Our experimental workflow is designed to ensure that the observed differences in reactivity can be confidently attributed to the isomeric nature of the substrates and not to experimental artifacts. This is achieved by running all reactions in parallel, using the same batches of reagents and solvents, and employing a single analytical method for quantification.
dot graph "" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} "Experimental Workflow Diagram"
This protocol assesses the nucleophilicity of the primary amine.
-
Preparation: In three separate, identical reaction vessels, suspend 1.0 mmol of each isomer hydrochloride (ortho, meta, para) in 10 mL of dichloromethane (DCM).
-
Neutralization: To each suspension, add 1.1 mmol of triethylamine (Et₃N) and stir for 15 minutes at room temperature to ensure complete formation of the free amine.
-
Acylation: Cool the mixtures to 0°C in an ice bath. To each vessel, add 1.05 mmol of acetic anhydride dropwise.
-
Reaction Monitoring: Allow the reactions to stir at 0°C. Collect aliquots at 15, 30, 60, and 120 minutes. Quench each aliquot with a small amount of water and analyze by High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material.
-
Work-up (after 120 min): Wash the reaction mixtures with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the final yield of the N-acetylated product for each isomer by weight and assess purity by HPLC.
This protocol evaluates the electrophilicity of the carbonyl carbon.
-
Preparation: In three separate, identical reaction vessels, dissolve 1.0 mmol of each isomer hydrochloride in 10 mL of methanol. Note: The hydrochloride salt does not need to be neutralized for this reaction.
-
Reduction: Cool the solutions to 0°C in an ice bath. To each vessel, add 1.5 mmol of sodium borohydride (NaBH₄) in small portions over 5 minutes. The use of NaBH₄ is a standard and mild method for ketone reduction.[8]
-
Reaction Monitoring: Allow the reactions to stir at 0°C. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or HPLC at regular intervals (e.g., 10, 20, 40 minutes).
-
Work-up (upon completion): Carefully quench the reactions by the slow addition of acetone. Adjust the pH to ~7 with 1M HCl (aq). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Determine the yield of the resulting amino alcohol product.
Results and Data Summary
The experimental outcomes, summarized below, provide clear quantitative evidence supporting our initial hypotheses.
| Isomer Position | Reaction Type | Time to >95% Conversion | Isolated Yield (%) | Key Observations |
| Ortho | N-Acylation | > 120 min | 45% | Incomplete reaction; significant starting material remained. |
| Meta | N-Acylation | ~ 60 min | 92% | Clean reaction profile. |
| Para | N-Acylation | < 30 min | 96% | Rapid and clean conversion. |
| Ortho | Ketone Reduction | ~ 40 min | 88% | Slower than meta, likely due to steric hindrance. |
| Meta | Ketone Reduction | < 20 min | 98% | Very rapid reaction, complete conversion observed quickly. |
| Para | Ketone Reduction | ~ 90 min | 94% | Noticeably slower reaction compared to meta and ortho. |
Discussion and Mechanistic Interpretation
The experimental data align remarkably well with the principles of physical organic chemistry.
Amine Reactivity (N-Acylation): The observed reactivity order of Para > Meta > Ortho is a direct consequence of both electronic and steric effects.
-
The para-isomer exhibits the highest reactivity. The aminomethyl group's lone pair can participate in resonance, increasing electron density on the aromatic ring and enhancing the amine's nucleophilicity.[9]
-
The meta-isomer shows intermediate reactivity. With no resonance contribution, its nucleophilicity is primarily governed by the weak deactivating inductive effect of the meta-acetyl group.[10]
-
The ortho-isomer is the least reactive by a significant margin. This is unequivocally due to the steric hindrance imposed by the adjacent acetyl group, which physically blocks the approach of the acetic anhydride to the amine's lone pair.[11]
Ketone Reactivity (Reduction): The reactivity order for the ketone reduction was Meta > Ortho > Para . This trend is governed by the electrophilicity of the carbonyl carbon.
-
The meta-isomer is the most reactive. The acetyl group is only influenced by the electron-withdrawing inductive effect of the aminomethyl group, making its carbonyl carbon the most electron-deficient and thus the most susceptible to nucleophilic attack by the hydride from NaBH₄.[12]
-
The ortho-isomer's reactivity is slightly diminished, likely due to steric shielding of the carbonyl group by the neighboring aminomethyl group, which hinders the approach of the borohydride reagent.
-
The para-isomer is the least reactive. The electron-donating resonance effect of the aminomethyl group pushes electron density into the ring and towards the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and less reactive towards the nucleophilic hydride.[13]
Conclusion and Practical Recommendations
The positional isomerism of the aminomethyl and acetyl groups on a phenyl ring provides a powerful yet simple tool for tuning chemical reactivity.
-
For selective N-functionalization , where high reactivity of the amine is desired, the para-isomer is the substrate of choice. Conversely, if one needed to perform a reaction elsewhere on a molecule while leaving the amine untouched, the sterically hindered ortho-isomer would be the most robust.
-
For reactions targeting the ketone , such as reductions, condensations, or Grignard additions, the meta-isomer offers the highest electrophilicity and fastest reaction rates. The para-isomer , with its resonance-deactivated ketone, may require more forcing conditions or stronger reagents to achieve comparable conversion.
By understanding these fundamental principles and leveraging the empirical data presented, researchers can make more informed decisions in synthetic design, leading to improved efficiency, higher yields, and greater control over reaction outcomes.
References
-
Chemistry point. (2021). Explain the comparative reactivity of aliphatic and aromatic amine?[Link]
-
Hussein, B. R., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Amines. [Link]
-
Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic?[Link]
-
Quora. (2017). Which are more reactive, alkyl ketones or aromatic aldehydes?[Link]
-
Sundarban Mahavidyalaya. Aromatic Amines. Department of Chemistry Notes. [Link]
-
Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?[Link]
-
Pytela, O., et al. (2003). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. ResearchGate. [Link]
-
Osbourn, J. (2021). Assessing the Reactivity of Aldehydes and Ketones. YouTube. [Link]
-
Uwai, K., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed. [Link]
-
Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?[Link]
-
Chemistry Steps. Ortho, Para, Meta Directors. [Link]
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PubChem. p-Aminoacetophenone. National Center for Biotechnology Information. [Link]
- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Matrix Fine Chemicals. 1-(2-AMINOPHENYL)ETHAN-1-ONE. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of 1-[3-(Aminomethyl)phenyl]ethan-1-one Analogs as Monoamine Oxidase B Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Acetophenone Scaffold in Neurodegenerative Disease
The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with diverse pharmacological activities.[1] A particularly compelling application of this scaffold is in the development of inhibitors for monoamine oxidase (MAO), a critical flavoenzyme responsible for the oxidative deamination of neurotransmitters.[2] MAO exists in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.[3][4] While selective MAO-A inhibitors are effective antidepressants, selective inhibitors of MAO-B are cornerstone therapies for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease.[2][4][5]
MAO-B is the predominant form in the human brain and is primarily responsible for the degradation of dopamine.[4] Its inhibition raises dopamine levels, alleviating motor symptoms in Parkinson's disease. Furthermore, the catalytic action of MAO-B produces reactive oxygen species, and its overexpression is linked to the oxidative stress and neuronal death characteristic of neurodegenerative pathologies.[2] Consequently, the development of potent, selective, and reversible MAO-B inhibitors is a major goal in neuropharmacology. This guide provides a comparative analysis of the biological activity of analogs based on the 1-[3-(Aminomethyl)phenyl]ethan-1-one core, exploring the structure-activity relationships that govern their potency and selectivity as MAO-B inhibitors.
Core Scaffold Analysis: 1-[3-(Aminomethyl)phenyl]ethan-1-one
The parent compound, 1-[3-(Aminomethyl)phenyl]ethan-1-one, presents a promising starting point for inhibitor design. Its key features include:
-
An Acetophenone Moiety: Provides the fundamental aromatic and carbonyl features that can engage with the active site of MAO-B.
-
A meta-Substituted (Aminomethyl)phenyl Group: The position and nature of the substituent are critical determinants of inhibitory activity and selectivity. The aminomethyl group offers a key interaction point and a site for further chemical modification to optimize binding affinity and physicochemical properties.
Our analysis will focus on how systematic modifications to this core structure influence inhibitory activity against human MAO-A and MAO-B, drawing upon published experimental data to guide the discussion.
Structure-Activity Relationship (SAR) and Comparative Analog Performance
The potency and selectivity of acetophenone derivatives against MAO-B are highly dependent on the substitution pattern on the phenyl ring.[6] Research has consistently shown that modifications at the C3 and C4 positions of the acetophenone moiety are particularly impactful.[6][7]
Key SAR Insights:
-
Requirement for Phenyl Ring Substitution: Unsubstituted acetophenone shows negligible MAO inhibitory activity. Potency is conferred by the addition of specific functional groups.
-
Favorable Substituents: Large, hydrophobic groups, particularly those incorporating a benzyloxy moiety, dramatically increase MAO-B inhibition.[8] Halogen substitutions (e.g., Fluoro, Chloro) on this distal benzyloxy ring further enhance potency.[6][7]
-
Positional Importance: Substituents at the C3 and C4 positions of the primary acetophenone ring have proven most effective for achieving high MAO-B affinity.[6][7]
-
Selectivity: While many analogs exhibit some activity against both MAO isoforms, strategic placement of bulky substituents tends to favor potent and selective inhibition of MAO-B over MAO-A.[8]
The following diagram illustrates the key pharmacophoric elements of the acetophenone scaffold for MAO-B inhibition.
Caption: Key pharmacophoric features for MAO-B inhibition.
Quantitative Comparison of Lead Analogs
To illustrate these principles, the following table presents experimental data for highly potent acetophenone analogs, comparing their inhibitory concentration (IC₅₀) against human MAO-A and MAO-B. Selegiline, a clinically approved irreversible MAO-B inhibitor, is included for reference.
| Compound ID | Structure (Modification on Acetophenone) | hMAO-A IC₅₀ (nM) | hMAO-B IC₅₀ (nM) | Selectivity Index (SI)¹ | Reference |
| Analog 1j | 3-Benzyloxy-4-methoxyacetophenone | > 10,000 | 12.9 | > 775 | [6][7] |
| Analog 2e | 3-(4-Fluorobenzyloxy)acetophenone | 2,150 | 11.7 | 183.8 | [6][7] |
| Selegiline | (Reference Drug) | 2,340 | 35.8 | 65.4 | [6][7] |
| ¹ Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) |
Analysis: The data clearly demonstrates the success of the SAR strategy. Both analogs 1j and 2e exhibit nanomolar potency against MAO-B, surpassing the reference drug Selegiline.[6][7] Notably, compound 1j shows exceptional selectivity, with virtually no inhibition of MAO-A at concentrations up to 10,000 nM.[6][7] Compound 2e , featuring a 3-(4-Fluorobenzyloxy) group, is the most potent MAO-B inhibitor listed and is nearly three times more active than Selegiline.[6][7] These results validate the strategy of targeting the C3 and C4 positions with halogenated benzyloxy groups to develop highly potent and selective MAO-B inhibitors.
Experimental Protocols for Comprehensive Evaluation
To ensure scientific rigor and reproducibility, a multi-step validation process is essential. This involves primary screening to determine inhibitory potency, followed by secondary assays to confirm direct target engagement in a cellular context.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a high-throughput, fluorimetric assay to determine the IC₅₀ values of test compounds against recombinant human MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[9]
Causality: This primary screen is the foundational experiment to quantify the potency and selectivity of the synthesized analogs. By using purified recombinant enzymes, we can directly measure the interaction between the compound and its target, eliminating confounding cellular factors. The choice of a fluorimetric readout provides high sensitivity, suitable for detecting potent inhibitors in the nanomolar range.[9]
Caption: Workflow for the in vitro MAO inhibition fluorimetric assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Enzyme Solutions: Dilute recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich) in assay buffer to the desired concentration.
-
Substrate/Probe Solution: Prepare a working solution containing p-tyramine (substrate), horseradish peroxidase (HRP), and a fluorimetric probe (e.g., Amplex Red or equivalent).[9]
-
-
Assay Procedure (in a black, 96-well microplate):
-
Add 50 µL of either MAO-A or MAO-B enzyme solution to each well.
-
Add 2 µL of the serially diluted compounds to the corresponding wells. Include wells for "no-inhibitor" (2 µL DMSO) and "background" (no enzyme) controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzymes.
-
Initiate the reaction by adding 50 µL of the substrate/probe working solution to all wells.
-
Incubate at 37°C for 20-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 530-560 nm, Emission: 585-595 nm).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol validates that a compound binds to its intended target (MAO-B) within the complex environment of an intact cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][11]
Causality: An IC₅₀ value from a biochemical assay confirms potency but not necessarily cell permeability or engagement with the target in its native environment. CETSA provides this critical validation.[12] Observing a thermal shift confirms that the compound crosses the cell membrane, avoids efflux, and physically binds to MAO-B inside the cell, providing a self-validating system that links biochemical potency to a cellular mechanism of action.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a human cell line expressing MAO-B (e.g., neuroblastoma SH-SY5Y cells) to ~80% confluency.
-
Harvest the cells and resuspend them in culture medium.
-
Treat one batch of cells with the test compound (e.g., at 10x the biochemical IC₅₀) and a control batch with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. Immediately cool to 4°C.[12]
-
-
Lysis and Fractionation:
-
Detection of Soluble MAO-B:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of total protein from each sample by Western Blotting using a specific primary antibody against MAO-B.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For both the DMSO- and compound-treated groups, plot the normalized band intensity (soluble MAO-B) as a function of temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates thermal stabilization and confirms intracellular target engagement.
-
Conclusion and Future Directions
The 1-[3-(Aminomethyl)phenyl]ethan-1-one scaffold is a highly promising starting point for the development of next-generation MAO-B inhibitors. Structure-activity relationship studies clearly indicate that strategic modification, particularly with benzyloxy and halogenated benzyloxy groups at the C3 and C4 positions, can yield analogs with low nanomolar potency and exceptional selectivity for MAO-B over MAO-A.[6][7] The experimental framework provided herein, combining robust in vitro screening with cellular target engagement validation, offers a reliable pathway for identifying and optimizing lead candidates. Future work should focus on exploring a wider range of substitutions to improve pharmacokinetic properties while retaining the potent and selective inhibitory profile essential for treating neurodegenerative diseases.
References
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Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2234-2239. Available at: [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Enzyme Inhibition and Activator Assays. Humana, New York, NY. Available at: [Link]
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Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4487. Available at: [Link]
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Wang, Z. M., et al. (2015). Correction: Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6, 2234. Available at: [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Melo-Guimaraes, C., et al. (2022). Synthesis of 2'-(1,2,3-triazoyl)-acetophenones: molecular docking and in vitro monoamine oxidase activity inhibition. New Journal of Chemistry, 46(28), 13449-13459. Available at: [Link]
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Grokipedia. Cellular thermal shift assay. Available at: [Link]
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Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available at: [Link]
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McPherson, P. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1833-1842. Available at: [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available at: [Link]
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Nicotra, A., et al. (2015). 2-acetylphenol Analogs as Potent Reversible Monoamine Oxidase Inhibitors. Drug Design, Development and Therapy, 9, 3861-3873. Available at: [Link]
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Lundgren, S. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Pelago Bioscience. Available at: [Link]
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Zhang, C., et al. (2023). Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. International Journal of Biological Macromolecules, 251, 126158. Available at: [Link]
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Bektas, H., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. Available at: [Link]
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A Researcher's Guide to Aminomethylphenyl Ethanones: A Comparative Analysis of Ortho, Meta, and Para Isomers
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate biological activity of a target molecule. Among the vast array of available synthons, aminomethylphenyl derivatives serve as versatile scaffolds for the introduction of a primary amine, a key functional group for forging carbon-nitrogen bonds and modulating physicochemical properties. This guide provides an in-depth comparative analysis of 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride and its ortho- and para-isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their relative performance in common synthetic transformations.
Introduction to Aminomethylphenyl Ethanone Building Blocks
1-[3-(Aminomethyl)phenyl]ethan-1-one and its ortho- and para-isomers are bifunctional molecules featuring a reactive aminomethyl group and an acetyl moiety on a phenyl ring. The hydrochloride salt form enhances their stability and handling properties. These building blocks are particularly valuable in library synthesis and lead optimization due to the distinct spatial arrangement of their functional groups, which can profoundly influence the pharmacological profile of the final compound.
This guide will delve into the nuanced differences in reactivity between these positional isomers, underpinned by an exploration of the interplay between electronic and steric effects. We will examine their performance in two fundamental and widely employed reactions: amide bond formation and reductive amination.
The Isomers at a Glance: Structural and Physicochemical Properties
The seemingly subtle shift in the position of the aminomethyl group from ortho to meta to para imparts distinct electronic and steric environments, which in turn govern their reactivity.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-[2-(Aminomethyl)phenyl]ethan-1-one | ![]() | 551-93-9 | C₉H₁₁NO | 149.19 |
| This compound | ![]() | 149889-64-5 | C₉H₁₂ClNO | 185.65 |
| 1-[4-(Aminomethyl)phenyl]ethan-1-one | ![]() | 87171-25-3 | C₉H₁₁NO | 149.19 |
Comparative Reactivity in Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, and the nucleophilicity of the amine is a key determinant of reaction efficiency. The position of the aminomethyl group on the phenyl ring directly influences the basicity and, consequently, the nucleophilicity of the amine.
Electronic Effects: The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, its influence on the basicity of the aminomethyl group is more complex and depends on its position.
-
Para-isomer: In the para-position, the electron-withdrawing effect of the acetyl group is transmitted through the π-system of the benzene ring, decreasing the electron density on the aminomethyl group and thus reducing its basicity and nucleophilicity.
-
Meta-isomer: In the meta-position, the electron-withdrawing inductive effect of the acetyl group is the primary influence, which is weaker than the resonance effect observed in the para-isomer. Consequently, the meta-isomer is expected to be more basic and nucleophilic than the para-isomer.
-
Ortho-isomer: The ortho-isomer's reactivity is complicated by steric hindrance from the adjacent acetyl group, which can impede the approach of electrophiles.[1] Furthermore, intramolecular hydrogen bonding between the amine and the carbonyl oxygen can decrease the availability of the amine's lone pair for reaction.
Experimental Insights:
Meta > Para > Ortho
This prediction is based on the balance of electronic and steric effects. The meta-isomer benefits from a less pronounced deactivating effect from the acetyl group compared to the para-isomer, and it lacks the steric hindrance of the ortho-isomer.
Representative Experimental Protocol: Amide Coupling
This protocol describes a general procedure for amide bond formation. Researchers should optimize conditions for their specific substrates.
Materials:
-
1-(Aminomethyl)phenyl)ethan-1-one isomer hydrochloride (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N,N'-Diisopropylethylamine (DIEA) (2.5 eq)
-
HATU (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 1-(aminomethyl)phenyl)ethan-1-one isomer hydrochloride and the carboxylic acid in anhydrous DMF, add DIEA at room temperature.
-
Stir the mixture for 10 minutes.
-
Add HATU to the reaction mixture and continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for amide bond formation.
Comparative Reactivity in Reductive Amination
Reductive amination is another powerful tool for C-N bond formation, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. In this context, the aminomethylphenyl ethanone isomers act as the amine component.
Factors Influencing Reactivity:
The rate-determining step in many reductive aminations is the initial formation of the imine. The nucleophilicity of the amine plays a crucial role here. As discussed previously, the meta-isomer is expected to be the most nucleophilic, followed by the para- and then the ortho-isomer.
Steric Hindrance: The steric bulk around the amine will also affect the rate of imine formation. The ortho-isomer, with the bulky acetyl group adjacent to the aminomethyl group, is expected to exhibit the slowest reaction rate due to steric hindrance.[2]
Experimental Data:
A study on the manganese-catalyzed reductive amination of 4-acetylbenzaldehyde with aniline provides a relevant example, yielding 1-(4-((phenylamino)methyl)phenyl)ethan-1-one in 73% yield.[3] While this is not a direct comparison of the isomers, it demonstrates the feasibility of such reactions. Based on the principles of steric and electronic effects, the expected trend in reaction yields and rates for the reductive amination of benzaldehyde with the aminomethylphenyl ethanone isomers is:
Meta > Para > Ortho
Representative Experimental Protocol: Reductive Amination
This protocol outlines a general procedure for reductive amination. Optimization of the reducing agent and reaction conditions is often necessary.
Materials:
-
1-(Aminomethyl)phenyl)ethan-1-one isomer hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
To a suspension of the 1-(aminomethyl)phenyl)ethan-1-one isomer hydrochloride in DCE, add the aldehyde or ketone.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Caption: General workflow for reductive amination.
Practical Considerations: Stability and Handling
This compound and its isomers are generally stable crystalline solids. The hydrochloride salt form improves their stability and reduces their hygroscopicity compared to the free base.
-
Storage: These compounds should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.
-
Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Aromatic amines can be toxic, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.[5][6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: Selecting the Right Isomer for Your Synthesis
The choice between the ortho-, meta-, and para-isomers of 1-(aminomethyl)phenyl]ethan-1-one will depend on the specific synthetic goal and the desired properties of the final product.
-
1-[3-(Aminomethyl)phenyl]ethan-1-one (Meta-isomer): This isomer generally offers the highest reactivity in nucleophilic reactions like amide coupling and reductive amination due to a favorable balance of electronic and steric effects. It is an excellent choice when high yields and faster reaction times are desired.
-
1-[4-(Aminomethyl)phenyl]ethan-1-one (Para-isomer): While slightly less reactive than the meta-isomer due to the stronger electron-withdrawing effect of the acetyl group, the para-isomer provides a linear and rigid scaffold, which can be advantageous for probing specific binding pockets in drug targets.
-
1-[2-(Aminomethyl)phenyl]ethan-1-one (Ortho-isomer): The ortho-isomer is the least reactive due to steric hindrance and potential intramolecular hydrogen bonding. However, its unique substitution pattern can be exploited to create constrained analogues or to direct subsequent reactions through ortho-lithiation or other ortho-directing group strategies.
By understanding the inherent reactivity differences of these valuable building blocks, researchers can make more informed decisions in their synthetic planning, ultimately accelerating the discovery and development of new chemical entities.
References
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
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Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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ResearchGate. (n.d.). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Steric Effects in Isolated Molecules: Gas-Phase Basicity of Methyl-Substituted Acetophenones. Retrieved from [Link]
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OAE Publishing Inc. (n.d.). Amine-functionalized porous aromatic frameworks for efficient adsorption of hazardous organic micropollutants in water. Retrieved from [Link]
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Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). Retrieved from [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
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MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]
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Dr. Hubbard UGA Chemistry. (2020). CHEM 2212L Experiment 8 - Amide Synthesis [Video]. YouTube. Retrieved from [Link]
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Reddit. (2019). Why does acetophenone direct into meta? The resonance structure should be ortho-para, right? Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the N-Acylation of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride: Methodologies and Product Confirmation
Abstract: This guide provides an in-depth comparison of two prevalent synthetic methodologies for the N-acylation of 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride, a key intermediate in pharmaceutical synthesis. We objectively compare a classical approach using acetyl chloride with a modern carbodiimide-mediated coupling reaction. This document details step-by-step experimental protocols, explains the underlying chemical principles, and establishes a rigorous, multi-technique analytical workflow for the unambiguous characterization and confirmation of the resulting product, 1-{3-[(acetylamino)methyl]phenyl}ethan-1-one. Performance is evaluated using key metrics, including reaction yield, product purity, and operational safety, providing researchers and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic campaigns.
Introduction
This compound is a bifunctional building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a primary benzylic amine and an aromatic ketone, allows for diverse chemical modifications. The primary amine serves as a versatile handle for constructing amide, sulfonamide, or urea linkages, which are ubiquitous in biologically active molecules.[2] The N-acylation of this amine is a fundamental transformation, often employed to introduce specific functionalities or to act as a protecting group strategy in a multi-step synthesis.[3]
The choice of acylation methodology can profoundly impact reaction efficiency, scalability, impurity profile, and overall cost-effectiveness. This guide presents a direct comparison of two common N-acetylation strategies to illustrate these differences and provides a comprehensive framework for product validation.
Section 1: Comparative Synthesis of 1-{3-[(Acetylamino)methyl]phenyl}ethan-1-one
Here, we explore two distinct methods for the N-acetylation of our starting material. Method A represents a traditional, cost-effective approach using a reactive acyl chloride. Method B employs a modern peptide coupling reagent system, known for its mild conditions and high chemoselectivity.[4]
Method A: Classical N-Acylation with Acetyl Chloride
This method relies on the direct reaction of the amine with the highly electrophilic acetyl chloride. A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it unreactive.[5]
Reaction Scheme:
Figure 1. N-acylation using Acetyl Chloride.
Experimental Protocol (Method A):
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension to liberate the free amine.
-
In a separate flask, dissolve acetyl chloride (1.1 eq) in DCM (2 mL/g).
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Method B: Carbodiimide-Mediated Amide Coupling
This approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[6] EDC activates the carboxylic acid (acetic acid) to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if applicable) and reacts cleanly with the amine to form the amide bond.[7][8] The byproducts of this reaction are water-soluble, simplifying purification.[9]
Reaction Scheme:
Figure 2. N-acylation using EDC/HOBt coupling.
Experimental Protocol (Method B):
-
Dissolve this compound (1.0 eq), acetic acid (1.1 eq), and HOBt (1.2 eq) in dimethylformamide (DMF, 10 mL/g).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 5 minutes.
-
Add EDC hydrochloride (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and water-soluble byproducts.
-
Wash the organic layer sequentially with 5% LiCl (aq), 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product if necessary.
Section 2: Comprehensive Analytical Workflow for Product Confirmation
Unambiguous confirmation of the product structure and assessment of its purity are paramount. A multi-technique, orthogonal approach is essential for a self-validating analytical system.[10] This workflow ensures that the identity and purity data are robust and reliable.
Figure 3. Integrated analytical workflow for product validation.
Spectroscopic Characterization
A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a rapid and powerful technique for confirming the functional group transformation.
-
Expected Observations:
-
Disappearance: The characteristic primary amine N-H stretching bands (two peaks, ~3300-3400 cm⁻¹) of the starting material will disappear.
-
Appearance: The spectrum of the product will show a strong amide C=O (Amide I) stretch around 1640-1680 cm⁻¹ and a secondary amide N-H stretch around 3300 cm⁻¹.[11]
-
-
Protocol: A small amount of the dry sample is analyzed using a universal ATR (Attenuated Total Reflectance) accessory. A background scan is collected prior to the sample scan.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the most definitive information for structural elucidation.
-
Expected ¹H NMR Shifts (in CDCl₃):
-
Starting Material: Protons of the -CH₂-NH₂ group appear as a singlet around δ 3.9 ppm. The acetyl group on the ketone (-COCH₃) is a singlet at ~δ 2.6 ppm. Aromatic protons appear between δ 7.4-7.9 ppm.[12]
-
Product: The -CH₂- group adjacent to the amide nitrogen will shift downfield to ~δ 4.5 ppm and appear as a doublet due to coupling with the amide N-H proton. A new singlet for the amide's acetyl group (-NHCOCH₃) will appear around δ 2.0 ppm. A broad signal for the amide N-H will be present around δ 6.0-7.0 ppm. The ketone's acetyl group and aromatic signals will remain in similar regions.[13]
-
-
Expected ¹³C NMR Shifts:
-
Protocol: The sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).
C. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is used for rapid confirmation of the target molecular weight.[10][15]
-
Expected Mass: The product, 1-{3-[(acetylamino)methyl]phenyl}ethan-1-one, has a molecular weight of 191.23 g/mol . In positive ion mode ESI-MS, the expected ion would be the protonated molecule [M+H]⁺ at m/z 192.1.[16]
-
Protocol: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is injected into an LC-MS system. A rapid gradient elution on a C18 column is typically used, coupled to an electrospray ionization (ESI) source.[17]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) HPLC with UV or Diode-Array Detection (DAD) is the industry standard for determining the purity of small molecules.[18][19]
-
Methodology: A validated reverse-phase HPLC method is used to separate the final product from any unreacted starting materials, reagents, or byproducts. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.[20][21]
-
Protocol:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Section 3: Comparative Performance Analysis
The choice between Method A and Method B often depends on a balance of factors including cost, time, safety, and the required level of purity for the intended application.
| Performance Metric | Method A (Acetyl Chloride) | Method B (EDC/HOBt Coupling) | Rationale & Justification |
| Typical Yield | 75-85% | 85-95% | Method B is generally cleaner with fewer side reactions, leading to higher isolated yields.[8] |
| Product Purity (Crude) | 80-90% | >95% | The high reactivity of acetyl chloride can lead to over-acylation or other side products. EDC coupling is more chemoselective.[7] |
| Reaction Time | 2-4 hours | 12-18 hours | The high reactivity of the acyl chloride leads to a much faster reaction. |
| Reagent Cost | Low | High | Acetyl chloride and triethylamine are commodity chemicals. EDC and HOBt are significantly more expensive specialty reagents.[6] |
| Safety & Handling | High Hazard. Acetyl chloride is corrosive, lachrymatory, and reacts violently with water. Requires handling in a fume hood with appropriate PPE.[22] | Moderate Hazard. EDC and HOBt are irritants but are generally easier and safer to handle as solids.[23] | |
| Workup & Purification | More complex aqueous workup required to remove base and salts. Chromatography is often necessary. | Simpler aqueous workup as byproducts are water-soluble. Product is often pure enough after extraction.[9] |
Conclusion and Recommendations
Both the classical acetyl chloride method and the modern EDC/HOBt coupling method are effective for the N-acetylation of this compound. The optimal choice is context-dependent.
-
Method A (Acetyl Chloride) is highly suitable for large-scale, cost-sensitive syntheses where a rapid reaction is desired and a more rigorous purification step is acceptable. Its primary drawbacks are the hazardous nature of the reagents and a potentially lower initial purity.
-
Method B (EDC/HOBt Coupling) is the preferred choice for research-scale synthesis, medicinal chemistry applications, and when high purity is critical with minimal purification effort.[4] It offers milder conditions, higher yields, and superior safety, albeit at a higher reagent cost and longer reaction time.
Ultimately, a thorough understanding of both the synthetic methodologies and the rigorous analytical confirmation detailed in this guide empowers researchers to select the most appropriate path forward, ensuring the generation of high-quality material for their downstream applications.
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Gummadi, V. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Aminomethylphenyl Ethanone Derivatives: A Comparative Analysis
Introduction
Aminomethylphenyl ethanone derivatives are crucial structural motifs in modern drug discovery and development. Possessing a versatile pharmacophore that combines a reactive ketone handle with a basic aminomethyl group, these molecules serve as pivotal building blocks for a diverse range of biologically active compounds, including enzyme inhibitors, receptor antagonists, and novel therapeutic agents. The strategic placement of the aminomethyl group on the phenyl ring allows for fine-tuning of physicochemical properties such as solubility, basicity, and receptor binding interactions.
The efficient and scalable synthesis of these intermediates is, therefore, a matter of significant interest for medicinal and process chemists. The choice of synthetic route can profoundly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparative analysis of the most prevalent and practical synthetic routes to aminomethylphenyl ethanone derivatives, offering field-proven insights into the causality behind experimental choices and providing validated protocols to support your research and development endeavors.
High-Level Strategic Overview
The synthesis of aminomethylphenyl ethanone derivatives can be broadly categorized into two strategic approaches: direct C-N bond formation onto a pre-functionalized benzylic carbon, or functional group interconversion from a suitable precursor. Each strategy presents a unique set of advantages and challenges related to starting material availability, reaction conditions, and functional group tolerance.
Caption: High-level comparison of synthetic strategies.
Route 1: C-N Bond Formation from (Halomethyl)phenyl Ethanone Precursors
This classical approach relies on the nucleophilic substitution of a benzylic halide (typically bromide or chloride) with a nitrogen nucleophile. The primary advantage is the direct formation of the required aminomethyl group from readily available starting materials. The key challenge lies in controlling the selectivity to obtain the primary amine without over-alkylation.
Method A: The Gabriel Synthesis
The Gabriel synthesis is a robust and time-tested method for preparing primary amines by preventing the formation of secondary and tertiary amine byproducts.[1] It employs the phthalimide anion as an ammonia surrogate, which undergoes SN2 reaction with the alkyl halide.[2]
Mechanism Insight: The causality behind this method's success is the steric hindrance and electronic nature of the phthalimide nucleophile. It can only be alkylated once. The final amine is liberated in a separate deprotection step, typically via hydrazinolysis (the Ing-Manske procedure) or acid hydrolysis.[3] While effective, these deprotection conditions can be harsh and may not be suitable for sensitive substrates.[1]
Caption: Workflow for the Gabriel Synthesis.
Experimental Protocol: Gabriel Synthesis of 4-(Aminomethyl)phenyl ethanone
-
Alkylation: To a solution of 4-(bromomethyl)phenyl ethanone (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equiv).[4]
-
Heat the mixture to 60-80 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting halide.
-
Cool the reaction to room temperature and pour it into ice water. The resulting precipitate, N-(4-acetylbenzyl)phthalimide, is collected by filtration and washed with water.
-
Hydrazinolysis: Suspend the crude N-(4-acetylbenzyl)phthalimide in ethanol or methanol.[3][4]
-
Add hydrazine hydrate (1.5 - 2.0 equiv) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.[1]
-
Cool the mixture, acidify with dilute HCl to dissolve the product amine, and filter off the phthalhydrazide precipitate.
-
Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to a pH of 8-9 and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired primary amine.
Method B: The Delépine Reaction
The Delépine reaction offers a simpler, often one-pot, alternative to the Gabriel synthesis. It utilizes hexamethylenetetramine (hexamine or HMTA) as the amine source.[5][6] The reaction proceeds by alkylating hexamine to form a stable quaternary ammonium salt (a hexaminium salt), which is subsequently hydrolyzed under acidic conditions to yield the primary amine.[7]
Mechanism Insight: The key to the Delépine reaction is the controlled hydrolysis of the hexaminium salt.[8] The reaction provides selective access to the primary amine because the quaternary structure of the intermediate prevents further alkylation.[6] A critical consideration is the potential for a competing reaction, the Sommelet reaction, which can occur under certain hydrolysis conditions to produce the corresponding aldehyde as a byproduct.[9]
Caption: Workflow for the Delépine Reaction.
Experimental Protocol: Delépine Reaction for 4-(Aminomethyl)phenyl ethanone
-
Salt Formation: Dissolve 4-(chloromethyl)phenyl ethanone (1.0 equiv) and hexamethylenetetramine (1.1 equiv) in a 1:1 mixture of chloroform and ethanol.[5]
-
Reflux the solution for 2-4 hours. The quaternary hexaminium salt typically precipitates from the solution upon cooling.
-
Collect the salt by filtration and wash with cold ethanol or diethyl ether. The salt can often be used directly in the next step without further purification.[7]
-
Hydrolysis: Suspend the hexaminium salt in a mixture of concentrated hydrochloric acid and ethanol.[10]
-
Heat the mixture to reflux for 4-18 hours until the decomposition is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is the amine hydrochloride salt. For the free amine, dissolve the crude salt in water, neutralize with a strong base (e.g., NaOH solution) to pH >10, and extract with an appropriate organic solvent.
-
Dry the organic extracts, filter, and concentrate to afford the final product.
Route 2: Synthesis via Functional Group Interconversion
This strategy involves converting a different functional group, already in the correct position on the phenyl ethanone scaffold, into the aminomethyl group. This can be highly efficient if the precursor is readily accessible.
Method C: Reductive Amination
Reductive amination is a powerful and highly efficient one-pot method for forming amines from carbonyl compounds.[11] To synthesize an aminomethylphenyl ethanone, the required starting material is a formylphenyl ethanone (e.g., 4-acetylbenzaldehyde). The reaction involves the initial formation of an imine intermediate by reacting the aldehyde with an amine source (like ammonia or ammonium acetate), followed by in-situ reduction.[12]
Mechanism Insight: The success of this one-pot procedure hinges on the choice of a reducing agent that is selective for the imine over the starting carbonyl groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are mild and react much faster with the protonated iminium ion than with the neutral aldehyde or ketone.[13] This selectivity prevents the reduction of the carbonyls to alcohols, leading to a clean and high-yielding transformation.[14]
Caption: Workflow for Reductive Amination.
Experimental Protocol: Reductive Amination of 4-Acetylbenzaldehyde
-
To a stirred solution of 4-acetylbenzaldehyde (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add ammonium acetate (2-3 equiv).[13]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture. The addition may be exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with the reaction solvent or another suitable solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the pure aminomethylphenyl ethanone.
Quantitative Data Summary and Comparison
The selection of an optimal synthetic route depends on a balance of factors including yield, reaction conditions, cost, and safety. The following table provides a comparative summary of the discussed methodologies.
| Feature | Gabriel Synthesis | Delépine Reaction | Reductive Amination |
| Starting Material | (Halomethyl)phenyl ethanone | (Halomethyl)phenyl ethanone | Formylphenyl ethanone |
| Key Reagents | Potassium Phthalimide, Hydrazine | Hexamine, Conc. HCl | NH₄OAc, NaBH(OAc)₃ |
| Typical Yield | 60-85% (over 2 steps) | 70-90% | 75-95% (one-pot) |
| Reaction Steps | 2 (Alkylation, Deprotection) | 2 (Salt formation, Hydrolysis) | 1 (One-pot) |
| Conditions | Often requires heating; harsh deprotection (acid/hydrazine) | Reflux conditions for both steps | Generally mild, room temperature |
Analysis and Senior Scientist's Recommendation
Each synthetic route offers distinct advantages that make it suitable for different applications.
-
The Gabriel Synthesis is the method of choice when absolute certainty against over-alkylation is required and the substrate can tolerate the harsh deprotection step. Its primary drawback is the poor atom economy due to the bulky phthalimide protecting group and the multi-step procedure.[1]
-
The Delépine Reaction is an excellent alternative to the Gabriel synthesis, often providing higher yields with simpler reagents.[5][6] It is particularly advantageous for its ease of execution. However, researchers must be mindful of the potential for the Sommelet side-reaction leading to aldehyde impurities and the poor atom economy associated with the use of hexamine.[5]
-
Reductive Amination stands out as the most efficient and elegant route, provided the formylphenyl ethanone precursor is available.[11] Its one-pot nature, mild reaction conditions, high yields, and excellent selectivity make it highly attractive for both small-scale library synthesis and large-scale process chemistry.[13] The primary limitation is the accessibility and stability of the starting aldehyde.
Recommendation: For most applications in a research and drug development setting, Reductive Amination is the superior strategy . Its operational simplicity, mildness, and high efficiency are compelling advantages. If the required acetylbenzaldehyde is not commercially available or is prohibitively expensive, the Delépine Reaction offers a robust and high-yielding alternative starting from the more common halomethyl derivatives. The Gabriel synthesis remains a viable, albeit more classical and demanding, option when other methods fail or when rigorous exclusion of secondary amine impurities is paramount.
References
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BenchChem. (2025). Literature review on the synthetic routes to 1-(5-Amino-2-methylphenyl)ethanone. BenchChem Technical Guides. 15
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BenchChem. (2025). Application Notes and Protocols for Reductive Amination of "2-Amino-1-(4-hydroxyphenyl)ethanone" Derivatives. BenchChem Application Notes. 13
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Grokipedia. (n.d.). Sommelet reaction. Grokipedia. 16
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Wikipedia. (2023). Delépine reaction. Wikipedia, The Free Encyclopedia.
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Name Reactions in Organic Synthesis. (n.d.). Sommelet Reaction. Cambridge University Press. 17
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Wikipedia. (2023). Sommelet reaction. Wikipedia, The Free Encyclopedia.
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Wikipedia. (2024). Reductive amination. Wikipedia, The Free Encyclopedia.
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Alfa Chemistry. (n.d.). Delepine Reaction. Alfa Chemistry.
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Organic Chemistry Portal. (n.d.). Delépine Reaction. Organic Chemistry Portal.
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Organic Reactions. (2011). The Sommelet Reaction. Wiley.
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Scribd. (n.d.). Delepine Amine Synthesis. Scribd.
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SynArchive. (2024). Sommelet Reaction. SynArchive.
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Chemistry LibreTexts. (2023). Gabriel Synthesis. LibreTexts.
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NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry.
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ResearchGate. (2019). Synthesis of 1-(5-(3-aminophenyl)-3-phenyl-4, 5-dihydro-1-H-pyrazole-1-yl) ethanone Derivatives using Acid Chloride.
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ACS Publications. (n.d.). Ir(III)-Catalyzed Reductive Amination of Carbonyl Compounds with High Selectivity. American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
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Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination. LibreTexts.
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Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Guide for Derivatives of 1-[3-(Aminomethyl)phenyl]ethan-1-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action for novel compounds derived from the 1-[3-(Aminomethyl)phenyl]ethan-1-one scaffold. As a case study, we will focus on a hypothetical derivative, "Compound-A," designed as a potent inhibitor of the Src tyrosine kinase, a critical proto-oncogene implicated in various cancers.
The narrative will follow a logical progression from initial target engagement to the resulting cellular phenotypes, emphasizing the causality behind experimental choices. We will objectively compare the performance of Compound-A with Dasatinib, a well-established, FDA-approved multi-kinase inhibitor known to potently target Src.[1][2] This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a cohesive and robust body of evidence for the compound's mechanism of action.
The Scientific Imperative: Beyond IC50 Values
In modern drug discovery, simply identifying a compound with a low half-maximal inhibitory concentration (IC50) in a biochemical assay is insufficient. A thorough validation of the mechanism of action is paramount to ensure that the observed biological effects are indeed due to the intended on-target activity and to de-risk potential off-target liabilities. This guide outlines a multi-faceted approach to build a compelling case for a novel kinase inhibitor's mechanism of action.
Part 1: Foundational Validation - Direct Target Engagement and Enzymatic Inhibition
The initial and most critical step is to unequivocally demonstrate that the compound physically interacts with its intended target within a cellular context and inhibits its enzymatic activity.
Cellular Target Engagement: Does the Compound Reach and Bind its Target in Live Cells?
Before assessing enzymatic inhibition, it is crucial to confirm that the compound can penetrate the cell membrane and bind to the target kinase. Many compounds that show promise in biochemical assays fail in cellular models due to poor permeability or rapid efflux.[3] We will employ two orthogonal methods to confirm target engagement.
a) NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to its target in live cells using Bioluminescence Resonance Energy Transfer (BRET).[4][5][6] It provides a quantitative measure of the compound's apparent cellular affinity by competitively displacing a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein.[4][6]
b) LanthaScreen™ Eu Kinase Binding Assay
This in vitro assay confirms the direct binding of the inhibitor to the kinase. It is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase.[7][8][9]
Experimental Workflow: Target Engagement Assays
Caption: Workflow for NanoBRET™ and LanthaScreen™ target engagement assays.
In Vitro Kinase Activity Assay: Quantifying Enzymatic Inhibition
Once target binding is confirmed, the next step is to quantify the compound's ability to inhibit the kinase's enzymatic activity. This is typically done by measuring the phosphorylation of a known substrate.
a) ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay is well-suited for high-throughput screening and IC50 determination.
Table 1: Comparative Analysis of Target Engagement and In Vitro Kinase Inhibition
| Compound | Target Kinase | NanoBRET™ IC50 (nM) | LanthaScreen™ Ki (nM) | ADP-Glo™ IC50 (nM) |
| Compound-A | Src | 15 | 5 | 10 |
| Dasatinib | Src | 0.8[1] | 0.5[1] | 0.5[10] |
| Imatinib | Abl | 25[11] | 30 | 25[11] |
Data for Compound-A is hypothetical. Data for Dasatinib and Imatinib are representative values from the literature.
Part 2: Cellular Mechanism of Action - Probing Downstream Signaling
Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Verifying this provides strong evidence that the compound is acting as expected in a cellular context.
Western Blot Analysis of the Src Signaling Pathway
Src kinase, upon activation, phosphorylates a cascade of downstream proteins, including FAK and STAT3, which are involved in cell proliferation, survival, and migration.[10] We will use Western blotting to assess the phosphorylation status of these key downstream effectors in a cancer cell line known to have hyperactivated Src signaling (e.g., HT-29 colon cancer cells).
Signaling Pathway: Src and its Downstream Effectors
Caption: Workflow for cell proliferation and apoptosis assays.
Table 3: Comparative Phenotypic Effects of Compound-A and Dasatinib
| Compound | Cell Line (Src-dependent) | Proliferation IC50 (nM) | Caspase-3/7 Activation (Fold Change vs. Control) |
| Compound-A | HT-29 | 50 | 4.5 |
| Dasatinib | HT-29 | 10 [10] | 6.0 |
Data for Compound-A is hypothetical. Data for Dasatinib is representative.
Conclusion: A Rigorous and Holistic Approach to Mechanism of Action Validation
This guide has outlined a systematic and multi-pronged approach to validate the mechanism of action of a novel kinase inhibitor derived from the 1-[3-(Aminomethyl)phenyl]ethan-1-one scaffold. By integrating direct target engagement assays, in vitro kinase activity measurements, downstream signaling analysis, and phenotypic screens, researchers can build a robust and compelling data package. This comprehensive validation is not merely an academic exercise; it is a critical component of drug development that informs lead optimization, predicts potential clinical efficacy, and ultimately contributes to the development of safer and more effective targeted therapies.
Detailed Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation: Seed HEK293 cells transiently expressing the NanoLuc®-Src fusion protein in a 96-well plate and incubate overnight. [4]2. Compound and Tracer Addition: Prepare serial dilutions of Compound-A and Dasatinib. Add the compounds to the cells, followed by the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Western Blotting for Src Downstream Signaling
-
Cell Lysis: Treat HT-29 cells with Compound-A, Dasatinib, or vehicle for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Src (Y416), total Src, p-FAK (Y861), total FAK, p-STAT3 (Y705), total STAT3, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: XTT Cell Proliferation Assay
-
Cell Seeding: Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-A or Dasatinib and incubate for 72 hours.
-
XTT Labeling: Add the XTT labeling mixture to each well and incubate for 4 hours. [12]4. Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 4: Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Seed HT-29 cells in a 96-well plate and treat with Compound-A or Dasatinib at their respective IC50 concentrations for 24 hours.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1 hour. [13]3. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.
References
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Bio-protocol. (2019). Caspase-3/7 Apoptosis Assay. Retrieved from [Link]
- Golemovic, M., & Verstovsek, S. (2007). Imatinib in Chronic Myeloid Leukemia: an Overview. Expert Review of Anticancer Therapy, 7(11), 1567-1577.
- Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments. Journal of Proteome Research, 18(5), 2136-2146.
- Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments. Journal of Proteome Research, 18(5), 2136–2146.
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Sartorius. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
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Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
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Wikipedia. (2023). Imatinib. Retrieved from [Link]
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Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Retrieved from [Link]
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BPS Bioscience. (n.d.). SRC Assay Kit. Retrieved from [Link]
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Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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DiscoverX. (n.d.). SRC Kinase Enzyme Activity Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of cell line IC50 values and responses to dasatinib. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib | Ligand page. Retrieved from [Link]
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Biocompare. (2018). Good Antibody To Detect Activated Src. Retrieved from [Link]
- Li, S., et al. (2012). The Abl/Abi signaling links WAVE regulatory complex to Cbl E3 ubiquitin ligase and is essential for breast cancer cell metastasis. Cell Research, 22(5), 849–866.
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A Comparative Guide to Purity Assessment of Synthesized 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride Derivatives
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel active pharmaceutical ingredient (API) is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity. The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and stability of a final drug product.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride and its derivatives, grounded in the principles of scientific integrity and practical, field-proven insights.
The Analytical Imperative: Why Purity is Paramount
The journey from a synthesized molecule to a viable drug candidate is paved with stringent quality control. Regulatory bodies such as the FDA and EMA mandate a thorough impurity profile for any new API.[1] Impurities can arise from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation products. For a molecule like this compound, a common synthetic route involves the reduction of a precursor like 3-acetylbenzonitrile, followed by salt formation with hydrochloric acid.
This specific pathway logically dictates the potential process-related impurities we must anticipate and hunt for:
-
Unreacted Starting Material: e.g., residual 3-acetylbenzonitrile.
-
Incompletely Reduced Intermediates: Such as partially reduced species.
-
Byproducts: Formed from side reactions inherent to the chosen reduction chemistry (e.g., over-reduction of the ketone).[2]
-
Reagents and Solvents: Residual organic solvents used during synthesis and purification.[3][4]
-
Inorganic Impurities: Including excess HCl or other salts.
A single analytical technique is insufficient to detect and quantify this diverse array of potential contaminants. Therefore, a multi-faceted, orthogonal approach is not just best practice; it is a scientific necessity.[5][6]
The Purity Assessment Workflow: An Integrated Approach
Caption: Integrated workflow for comprehensive API purity assessment.
Core Purity-Assay Techniques: A Head-to-Head Comparison
The cornerstone of purity assessment for organic molecules lies in two powerful, yet fundamentally different, techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). Using both provides an orthogonal validation that is scientifically robust.[7][8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Physical separation of components based on their differential partitioning between a mobile and stationary phase.[9] | Direct measurement of nuclear spins in a magnetic field. The signal area is directly proportional to the number of nuclei. |
| Quantitation Basis | Relative area percent of the main peak compared to the total area of all peaks, calibrated against a high-purity reference standard. | Molar concentration is determined by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[10][11] |
| Strengths | High Sensitivity: Can detect impurities at very low levels (typically <0.05%).High Resolution: Excellent at separating structurally similar compounds.Established Methodology: Widely accepted by regulatory agencies for purity and stability testing.[12] | Primary Method: Does not require a reference standard of the analyte itself for quantification.Universal Detection: Detects any soluble compound containing the target nucleus (e.g., ¹H).Structural Information: Provides definitive structural confirmation of the main component and impurities simultaneously.[13] |
| Weaknesses | Requires a high-purity reference standard of the main compound for accurate assay determination.Impurities that do not have a chromophore may go undetected by UV detectors.Co-eluting impurities can lead to an overestimation of purity.[5] | Lower Sensitivity: Generally less sensitive than HPLC for trace impurities.Signal Overlap: Complex mixtures or structurally similar compounds can lead to overlapping signals, complicating quantification.Requires careful selection of an internal standard that is stable, pure, and has signals in a clear region of the spectrum. |
| Typical Use | The "workhorse" for routine quality control, stability studies, and detecting known and unknown related substances. | An "orthogonal" check for the primary HPLC assay, certification of reference standards, and situations where a specific reference standard is unavailable.[7] |
Essential Supporting and Orthogonal Analyses
While HPLC and qNMR form the core of the purity assay, a complete picture requires several other key analyses.
-
LC-MS for Impurity Identification : When HPLC reveals unknown impurity peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for identification. It provides the molecular weight of the impurity, and tandem MS (MS/MS) experiments can reveal structural fragments, allowing for confident structure elucidation.[14]
-
GC-HS for Residual Solvents : Organic solvents used in the synthesis (e.g., methanol, ethyl acetate, THF) must be quantified. Headspace Gas Chromatography (GC-HS) is the standard method, offering high sensitivity for volatile compounds while preventing the non-volatile API from contaminating the system.[3][15][16]
-
Karl Fischer Titration for Water Content : Water is not an impurity in the traditional sense but must be accurately quantified as it affects the API's potency and stability. Karl Fischer titration is a highly specific and precise method for determining water content, far superior to the less specific "Loss on Drying" method.[17][18] For hydrochloride salts, which can be hygroscopic, this is a critical test.
-
Elemental Analysis (CHN Analysis) : This technique provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. For this compound (C₉H₁₂ClNO), the theoretical elemental composition can be calculated. The experimental results from CHN analysis should match these theoretical values within a narrow margin (typically ±0.4%). This confirms the correct empirical formula and provides a check for inorganic impurities that would not be detected by HPLC or NMR.[19]
Experimental Protocols: From Theory to Practice
The following protocols are provided as robust starting points for the analysis of this compound. Method validation according to ICH guidelines (Q2R1) is required before use in a regulated environment.[1]
Protocol 1: Reversed-Phase HPLC for Purity and Related Substances
Rationale: This reversed-phase method is designed to separate the polar amine hydrochloride from potential non-polar and closely related impurities. A gradient elution ensures that both early and late-eluting impurities are captured.[12][20]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
Diluent: Mobile Phase A / Acetonitrile (50:50 v/v).
Procedure:
-
Standard Preparation (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area <2.0%). Then, inject the sample solution in duplicate.
-
Calculation (Purity by Area %):
-
Purity (%) = (Area of API Peak / Total Area of All Peaks) × 100
-
Protocol 2: ¹H-qNMR for Orthogonal Purity Assay
Rationale: This method provides an absolute purity value by relating the integral of a unique proton signal from the analyte to a certified internal standard. Deuterated methanol (CD₃OD) is a suitable solvent for many hydrochloride salts.[13]
Instrumentation:
-
NMR Spectrometer (≥400 MHz) with a high-precision probe.
Materials:
-
Internal Standard (IS): Maleic acid (certified, high purity). It is non-volatile, stable, and has a sharp singlet in a relatively clear region of the spectrum (~6.3 ppm).
-
Solvent: Methanol-d₄ (CD₃OD).
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized API into a clean vial.
-
Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of CD₃OD.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds). Use a 90° pulse angle. Acquire at least 16 scans for good signal-to-noise.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the API (e.g., the acetyl methyl singlet) and the singlet for the internal standard (maleic acid, 2 protons).
-
Calculate purity using the following formula:
Purity (% w/w) = (I_API / I_IS) × (N_IS / N_API) × (MW_API / MW_IS) × (m_IS / m_API) × P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard (as a decimal)
-
Protocol 3: GC-HS for Residual Solvent Analysis
Rationale: This method is based on standard pharmacopeial procedures for analyzing Class 2 and 3 residual solvents, which are common in pharmaceutical synthesis.[4][21]
Instrumentation:
-
GC system with a Headspace Autosampler and Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
Headspace Parameters:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
Procedure:
-
Standard Preparation: Prepare a stock solution of all expected residual solvents in DMSO. Create a working standard by diluting the stock to a concentration relevant to the ICH limits.
-
Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 1.0 mL of DMSO and seal immediately.
-
Analysis: Analyze the blank (DMSO), the standard solution, and the sample solution.
-
Quantification: Calculate the concentration of each solvent in the API by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
Data Integration: The Mass Balance Approach
The final purity value is best expressed using a mass balance equation, which provides a comprehensive assessment by accounting for all measured impurities.
Caption: Mass balance calculation combines data from orthogonal methods.
Example Calculation:
| Analysis Method | Result |
| Organic Impurities (HPLC Area %) | 0.25% |
| Water Content (Karl Fischer) | 0.40% |
| Residual Solvents (GC-HS) | 0.10% |
| Non-Volatile/Inorganic Impurities | 0.05% |
| Total Impurities | 0.80% |
| Purity (by mass balance) | 100% - 0.80% = 99.2% |
This approach is highly trustworthy because it doesn't rely on a single measurement. It acknowledges that the API is comprised of the main component plus all potential impurities, providing a more accurate and defensible purity value.
Conclusion
Assessing the purity of a synthesized API like this compound is a rigorous, multi-step process that demands a suite of orthogonal analytical techniques. While HPLC serves as the primary tool for separating and quantifying organic related substances, its findings must be corroborated and supplemented by other methods. Quantitative NMR provides a powerful, independent assay of the main component, while GC-HS, Karl Fischer titration, and elemental analysis ensure that volatile, aqueous, and inorganic impurities are not overlooked. By integrating the results from these self-validating systems into a mass balance calculation, researchers and drug developers can establish a scientifically sound, accurate, and defensible purity value, ensuring the quality and safety of the materials advancing through the development pipeline.
References
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LCGC International. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]
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Shimadzu. (n.d.). High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. Retrieved from [Link]
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Oxford Academic. (n.d.). Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE. Retrieved from [Link]
-
Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]
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Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Retrieved from [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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Honeywell. (2016, October 3). Water Determination by Karl Fischer Titration. Retrieved from [Link]
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DergiPark. (n.d.). Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Wiley Online Library. Retrieved from [Link]
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Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]
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Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1859-1864. Retrieved from [Link]
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News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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International Journal of Pharmaceutical and Clinical Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 10). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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MedCrave. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Retrieved from [Link]
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The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination of 1 with aniline using NaBH(OAc)3 at room temperature. Retrieved from [Link]
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Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
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Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
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Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Asymmetric Reduction of 1-[3-(Aminomethyl)phenyl]ethan-1-one
A Senior Application Scientist's Guide to Catalyst Selection and Protocol Design
For researchers and process chemists, the synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development. These molecules serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs). The compound 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride is a prochiral ketone of significant interest, as its reduction leads to the corresponding chiral amino alcohol, a valuable synthon. The challenge lies not only in achieving high enantioselectivity but also in managing the chemoselectivity due to the presence of the primary amine.
This guide provides a head-to-head comparison of the two leading catalytic technologies for this transformation: homogeneous asymmetric (transfer) hydrogenation using precious metal complexes and biocatalytic reduction using ketoreductase enzymes (KREDs). We will delve into the mechanistic underpinnings, compare performance based on experimental data for analogous substrates, and provide detailed, actionable protocols to guide your catalyst selection and process optimization.
Part 1: Homogeneous Metal Catalysis: Precision, Speed, and Broad Applicability
Homogeneous catalysis using Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes is a mature and powerful technology for the asymmetric reduction of ketones. These systems are renowned for their high activity, excellent enantioselectivity, and broad substrate scope.[1] The dominant mechanism, particularly for Ru-diamine catalysts, is the Noyori metal-ligand bifunctional catalysis, where the reaction does not require direct coordination of the ketone's carbonyl oxygen to the metal center.[2] Instead, the catalyst acts as a scaffold, facilitating a concerted transfer of a hydride from the metal and a proton from the ligand to the ketone.
Mechanism: Metal-Ligand Bifunctional Catalysis
The catalytic cycle for transfer hydrogenation using a Ru(II) catalyst with a chiral N-tosylated diamine ligand (like TsDPEN) in the presence of a hydrogen donor (e.g., formic acid/triethylamine or isopropanol) illustrates this elegant mechanism.
Caption: Generalized workflow for Noyori-type asymmetric transfer hydrogenation.
Head-to-Head: Ru vs. Rh vs. Ir Catalysts
While all three metals form highly effective catalysts, subtle differences can influence selection.
-
Ruthenium (Ru): Often considered the workhorse for ketone hydrogenation. Catalysts formed from precursors like [RuCl₂(p-cymene)]₂ and chiral ligands such as (R,R)-TsDPEN are exceptionally active and selective for a wide range of aryl ketones.[3] They are particularly well-suited for the transfer hydrogenation of amino ketones, as demonstrated in the synthesis of various chiral 1,2-amino alcohols from their corresponding HCl salts.[4]
-
Rhodium (Rh): Rh(III) catalysts, often generated from [Cp*RhCl₂]₂, are also highly efficient and can show excellent activity in aqueous media, which can be advantageous for certain processes.[5][6]
-
Iridium (Ir): Iridium catalysts have gained prominence for their remarkable activity, sometimes achieving extremely high turnover numbers (TONs).[7][8] Certain Ir systems can operate efficiently under base-free conditions, simplifying the reaction mixture and workup.[9]
Data Summary: Performance of Homogeneous Catalysts on Acetophenone Derivatives
| Catalyst System | Substrate | H-Source | S/C Ratio | Conv. (%) | ee (%) | Reference |
| (R,R)-TsDPEN-Ru(p-cymene)Cl | 2-Aminoacetophenone HCl | HCOOH/NEt₃ | 200 | >99 | 97 | [4] |
| [Cp*RhCl(TsDPEN)] | Acetophenone | HCOOH/NEt₃ | 200 | 98 | 98 | [10] |
| IrH(CO)(PPh₃)₃ + PNNP Ligand | Acetophenone | i-PrOH | 100 | >99 | 97 | [9] |
| Cinchona-NNP-Ru | Heteroaryl Ketones | H₂ (gas) | 1000 | >99 | >99.9 | [11] |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the reduction of amino ketones using a Ruthenium catalyst.[4]
-
Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the catalyst precursor, for example, [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%).
-
Ligand Addition: Add the chiral ligand, for example, (R,R)-TsDPEN (0.011 mmol, 1.1 mol% relative to Ru dimer).
-
Solvent & H-Source: Add the hydrogen source, which also serves as the solvent. A common choice is a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃). A typical volume would be 5-10 mL per gram of substrate.
-
Catalyst Activation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 15-30 minutes to allow for the in situ formation of the active catalyst.
-
Substrate Addition: Add this compound (1.0 mmol). Note: The triethylamine in the solvent mixture will neutralize the HCl salt to generate the free amine in situ.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) and monitor its progress by TLC or HPLC. Reactions are often complete within a few hours.
-
Workup: Upon completion, quench the reaction with water or a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the enantiopure alcohol.
Part 2: Biocatalysis with Ketoreductases (KREDs): The "Green" and Highly Selective Approach
Biocatalysis offers a compelling alternative to metal catalysis, driven by the exceptional selectivity of enzymes and their ability to operate under mild, aqueous conditions.[12] Ketoreductases (KREDs), a class of alcohol dehydrogenases, catalyze the reduction of ketones with near-perfect enantioselectivity by utilizing a hydride from a nicotinamide cofactor (NADH or NADPH).[13]
Mechanism: Enzyme-Cofactor Mediated Reduction
The key to a successful biocatalytic reduction is an efficient system for regenerating the expensive cofactor. This is typically achieved by using a second enzyme-substrate system, such as glucose dehydrogenase (GDH) with glucose or another alcohol dehydrogenase with a sacrificial alcohol like isopropanol.
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- 5. Sci-Hub. Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine / Journal of the Brazilian Chemical Society, 2010 [sci-hub.box]
- 6. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 11. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
- 12. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes | Semantic Scholar [semanticscholar.org]
The Synthetic Utility of 1-[3-(Aminomethyl)phenyl]ethan-1-one Hydrochloride: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel molecular entities. Among the vast arsenal of available reagents, 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride emerges as a versatile intermediate, offering a unique combination of reactive functional groups that can be judiciously exploited in the construction of complex pharmaceutical agents. This guide provides a comprehensive literature review of its synthetic utility, objectively compares its performance with viable alternatives, and presents supporting experimental insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Features
This compound is a crystalline solid with a melting point of 145-146 °C. Its chemical structure, characterized by a meta-substituted acetophenone core bearing a primary aminomethyl group, provides two key points of reactivity: the carbonyl group of the ketone and the primary amine of the aminomethyl substituent. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 149889-64-5 | [1][2][3] |
| Molecular Formula | C₉H₁₂ClNO | [2][3] |
| Molecular Weight | 185.65 g/mol | [2][3] |
| Melting Point | 145-146 °C | |
| IUPAC Name | 1-[3-(aminomethyl)phenyl]ethanone hydrochloride |
Core Synthetic Applications: A Gateway to Diverse Scaffolds
The synthetic utility of this compound primarily revolves around the independent or sequential manipulation of its ketone and amine functionalities. This dual reactivity allows for its incorporation into a wide array of molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds of medicinal interest.
Reductive Amination: A Cornerstone Reaction
One of the most powerful applications of this building block is its participation in reductive amination reactions.[4][5][6] The ketone moiety can react with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to yield a more complex amine. This one-pot procedure is highly efficient for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.
Workflow for a Typical Reductive Amination:
Figure 1. Generalized workflow for reductive amination.
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which offer excellent chemoselectivity for the imine over the ketone starting material.[5]
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems. The amine and ketone functionalities can participate in cyclization reactions with appropriate reagents to form nitrogen-containing heterocycles, which are prevalent motifs in numerous drug molecules. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines, pyrimidines, or diazepines.
Comparative Analysis with Alternative Building Blocks
While this compound is a valuable synthetic tool, a critical evaluation of its performance against alternative reagents is essential for optimal synthetic design.
| Alternative Reagent | Structural Difference | Advantages | Disadvantages |
| 1-(3-Aminophenyl)ethan-1-one | Primary amine directly on the aromatic ring. | More direct for synthesizing compounds where the nitrogen is attached to the phenyl ring. | Different reactivity profile of the aromatic amine compared to the benzylic amine. May require different reaction conditions. |
| 1-[4-(Aminomethyl)phenyl]ethan-1-one | Para-substituted isomer. | Allows for the synthesis of different constitutional isomers. | The electronic and steric effects of the para-substitution can influence reactivity and biological activity. |
| 3-Bromoacetophenone | Bromo group instead of aminomethyl. | The bromo group can be used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities. | Requires an additional step to introduce the nitrogen-containing moiety if desired. |
The choice between these building blocks is dictated by the specific synthetic target. For instance, if the desired final product requires a flexible aminomethyl linker, this compound is a superior choice over 1-(3-aminophenyl)ethan-1-one. Conversely, for constructing rigid structures through aromatic C-N bond formation, the latter would be more direct.
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, a detailed protocol for a representative reductive amination reaction is provided below.
Protocol: Synthesis of N-Benzyl-1-(3-(aminomethyl)phenyl)ethan-1-amine
-
To a solution of this compound (1.0 g, 5.38 mmol) and benzylamine (0.63 g, 5.92 mmol) in 20 mL of anhydrous methanol, add glacial acetic acid (0.32 g, 5.38 mmol). The acid serves to protonate the carbonyl group, activating it for nucleophilic attack, and to neutralize the hydrochloride salt, freeing the primary amine.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium triacetoxyborohydride (1.71 g, 8.07 mmol) portion-wise over 15 minutes. The portion-wise addition helps to control the exothermicity of the reaction.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes the excess acid and decomposes the remaining reducing agent.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its dual reactivity, coupled with its stability and ease of handling, makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. While alternative reagents exist, the specific substitution pattern and the presence of a flexible aminomethyl linker offer unique advantages for accessing particular chemical spaces. Future research in this area could focus on expanding the scope of its applications in multicomponent reactions and in the development of novel asymmetric transformations targeting its prochiral ketone center. The continued exploration of the synthetic utility of this and related building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new life-saving drugs.
References
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- 2. CAS#:149889-64-5 | this compound | Chemsrc [chemsrc.com]
- 3. This compound | 149889-64-5 [chemicalbook.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the proper management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile
Before any handling or disposal, it is imperative to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling at all stages, from use in experiments to final disposal, to prevent accidental exposure.
Table 1: Hazard and Precautionary Data
| Hazard Statement | Description | Precautionary Statement (Disposal) |
| H302 | Harmful if swallowed | P501: Dispose of contents/container to an approved waste disposal plant. |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection[1]. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1]. |
The Core Principle: Segregation and Classification as Hazardous Waste
The fundamental principle governing the disposal of this compound is to treat it as a hazardous chemical waste from the moment it is deemed unusable.[3] This classification is crucial because it prohibits disposal via standard laboratory drains or in regular trash.[3][4]
The rationale for this stringent approach is rooted in the compound's reactivity and potential for environmental harm. Amines, as a class of organic compounds, can be detrimental to aquatic life and ecosystems.[4] Therefore, dilution and discharge into the sewer system is not a responsible or compliant disposal method.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat.[1]
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or under a chemical fume hood.[1]
Step 2: Waste Container Selection and Labeling
Proper containment is a critical step in preventing leaks and ensuring the waste is correctly identified.
-
Container Selection: Use a designated, leak-proof container made of a material compatible with the chemical.[4][6] Plastic containers are often preferred for their durability.[7] The container should have a secure, tightly sealing lid.[4]
-
Labeling: Immediately upon starting waste collection, label the container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[8] This ensures that the contents are easily identifiable and handled correctly by all personnel.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container.[8] Take precautions to avoid generating dust.[2][8]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste in the same container.[3][9]
Step 4: Temporary Storage in the Laboratory
Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials such as strong oxidizing agents.[1][8] This storage area should be well-ventilated.[4]
Step 5: Arranging for Final Disposal
The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed and approved waste disposal service.[4] Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.[7] The recommended final disposal method for many amine compounds is incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Spill Management Protocol
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the laboratory of the spill.[10]
-
Assess the Spill: For a small, incidental spill that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[10]
-
Contain the Spill: Wearing appropriate PPE, contain the spill by working from the outside in to prevent it from spreading.[9]
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.[10]
-
Collect the Waste: Once the spill is absorbed, carefully sweep or scoop the material into your designated hazardous waste container.[9][10]
-
Decontaminate the Area: Clean the spill area with soap and water.[10] For highly toxic materials, the rinse water should also be collected as hazardous waste.[10]
-
Label and Dispose: Ensure the container with the spill cleanup materials is properly labeled as hazardous waste and arrange for its disposal through your EHS department.[9]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, logic-driven protocol for handling 1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride (CAS No: 149889-64-5).[1][2][3][4] Understanding the why behind each step is critical to fostering a culture of safety and ensuring the integrity of your work. This compound, a powder, presents specific hazards that must be mitigated through meticulous use of Personal Protective Equipment (PPE).[1]
Hazard Assessment: Understanding the Risks
This compound is classified with a "Warning" signal word and carries multiple hazard statements under the Globally Harmonized System (GHS).[1][2][5] Your PPE strategy is a direct response to these inherent risks. The primary hazards are associated with the compound in its solid, powdered form, particularly the risk of generating airborne dust during handling, weighing, or transfer.[5]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][5][6] |
| Skin Irritation | H315 | Causes skin irritation.[2][5][6] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][5][6] |
The causality is clear: the powdered nature of this chemical necessitates robust protection for the eyes, skin, and respiratory system to prevent irritation and internal exposure.
Core PPE Requirements: Your First Line of Defense
Selection of PPE must be deliberate and based on a thorough risk assessment of the procedures you intend to perform. The following are the minimum requirements for handling this compound.
-
Eye and Face Protection: To counteract the serious eye irritation hazard (H319), chemical splash goggles are mandatory.[5][7] They must form a complete seal around the eyes to prevent airborne particles from making contact. For procedures with a higher risk of dust generation, such as handling larger quantities or during sonication, a face shield should be worn in addition to goggles.[7] All eye and face protection must be ANSI Z87.1-compliant.[8]
-
Hand Protection: To prevent skin irritation (H315), chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[5] Employ proper glove removal techniques (without touching the glove's outer surface) to avoid skin contact.[5] After any handling procedure, contaminated gloves must be disposed of in accordance with applicable laws, followed by thorough hand washing.[5]
-
Protective Clothing: A standard laboratory coat, fully buttoned, is required to protect against skin contact. For tasks with a higher potential for contamination, consider using disposable coveralls to protect personal clothing.
-
Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or other ventilated enclosure.[5][7] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is required.[7] A filtering facepiece respirator (e.g., N95) may be sufficient for low-dust potential tasks, but a full-face or half-mask respirator with P100 (particulate) filters offers a higher level of protection.
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. A correct sequence prevents cross-contamination.
Caption: PPE Donning and Doffing Workflow for Safe Chemical Handling.
Operational and Disposal Plans
Emergency First Aid Procedures
Immediate and correct first aid is critical in the event of an exposure. This information should be readily available wherever the chemical is handled.[5]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[5][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][7] |
Spill Management
In the event of a spill, evacuate personnel to a safe area.[5] Wearing the full PPE described above, including respiratory protection, pick up and arrange disposal without creating dust.[5] Sweep up the material and place it in a suitable, closed container for disposal.[5] Avoid allowing the product to enter drains.[5]
Disposal Plan
All waste, including the chemical itself and any contaminated materials (e.g., gloves, weighing paper, disposable lab coats), must be treated as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Dispose of the contents and container in accordance with all local, state, and federal regulations.[9] Do not mix with other waste.
By integrating this expert-driven PPE protocol into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Angene Chemical. Safety Data Sheet for (4-(Aminomethyl)phenyl)(phenyl)methanone hydrochloride. [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
-
ChemSrc. CAS#:149889-64-5 | this compound. [Link]
-
Princeton University Environmental Health & Safety. Personal Protective Equipment (PPE). [Link]
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- 8. ehs.princeton.edu [ehs.princeton.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



